Bis-(PEG6-acid)-SS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O16S2/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHICOZGMGAXZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O16S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-(PEG6-acid)-SS: A Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Bis-(PEG6-acid)-SS, a homobifunctional, cleavable linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical characteristics, outlines general experimental protocols for its use, and discusses the critical role of its constituent parts in the efficacy and stability of ADCs.
Core Structure and Chemical Properties
This compound is a chemical linker designed with specific functional components to facilitate the effective delivery of cytotoxic payloads to target cells. Its structure consists of three key elements: two terminal carboxylic acid groups, two polyethylene (B3416737) glycol (PEG) spacers of six units each, and a central disulfide bond.
The terminal carboxylic acids serve as reactive handles for conjugation to amine-containing molecules, such as antibodies or cytotoxic drugs, typically through the formation of stable amide bonds in the presence of activating agents. The PEG spacers are hydrophilic and play a crucial role in improving the solubility and pharmacokinetic properties of the resulting ADC.[1][2] Linkers are a critical component in the design of ADCs, influencing their stability in circulation and the efficiency of payload release within the target cell.[3]
The central disulfide bond is the cleavable element of the linker. This bond is relatively stable in the bloodstream but is susceptible to reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866). This selective cleavage ensures that the cytotoxic payload is released primarily within the target cell, minimizing off-target toxicity.[3][4]
A high-resolution 2D chemical structure of this compound is presented below:
Caption: 2D chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C30H58O16S2 | [5] |
| Molecular Weight | 738.9 g/mol | [5] |
| Purity | Typically ≥95% or ≥98% | [5] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DCM, DMF | [6] |
| Storage Conditions | -20°C | [5] |
Role in Antibody-Drug Conjugate (ADC) Design and Function
The rational design of linkers is paramount to the success of an ADC. The linker must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to efficiently release the payload upon internalization into the target cancer cell.[4] this compound is engineered to meet these requirements.
The inclusion of PEG chains can enhance the pharmacokinetic properties of ADCs by increasing their solubility and prolonging their circulation half-life.[1][2] The length of the PEG linker can influence the ADC's clearance rate.[7]
The disulfide bond's susceptibility to the reducing environment of the cell ensures targeted payload release. The intracellular concentration of glutathione is significantly higher than in the plasma, providing a gradient that drives the cleavage of the disulfide bond.[4]
Logical Workflow of ADC Action
The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker like this compound.
Caption: General workflow of ADC targeting and payload delivery.
Experimental Protocols
General Synthesis Approach
The synthesis would likely involve the coupling of a protected mercapto-PEG-acid derivative to form the disulfide bond, followed by the deprotection of the carboxylic acid groups. A plausible, though unverified, synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
General Protocol for ADC Preparation
The conjugation of this compound to an antibody and a cytotoxic payload is a multi-step process that requires careful optimization. The following is a generalized protocol.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing cytotoxic payload
-
This compound
-
Amine-reactive coupling agents (e.g., EDC, NHS, or HATU)[5][8]
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve this compound in anhydrous DMSO or DMF.
-
Add an appropriate molar excess of amine-reactive coupling agents (e.g., EDC and NHS) to the linker solution to activate the terminal carboxylic acids.
-
Incubate the reaction mixture at room temperature for a specified time to form the activated ester.
-
-
Conjugation to the Payload:
-
In a separate reaction, dissolve the amine-containing cytotoxic payload in anhydrous DMSO or DMF.
-
Add the activated linker solution to the payload solution. The molar ratio should be optimized to favor the formation of a mono-conjugated linker-payload intermediate.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
-
Purification of the Linker-Payload Intermediate:
-
Once the reaction is complete, purify the linker-payload intermediate from unreacted components using techniques like preparative HPLC.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in a suitable conjugation buffer (amine-free, e.g., PBS).
-
Add the purified linker-payload intermediate to the antibody solution. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature or 4°C) with gentle agitation.
-
-
Quenching and Purification of the ADC:
-
Quench the reaction by adding a suitable quenching reagent to consume any unreacted linker-payload intermediate.
-
Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using chromatography methods such as Size-Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.
-
-
Characterization of the ADC:
-
Characterize the purified ADC to determine the DAR, purity, and stability. This is typically done using techniques like UV-Vis spectroscopy, SEC, HIC, and mass spectrometry.
-
Conclusion
This compound is a versatile and effective linker for the development of advanced ADCs. Its well-defined structure, incorporating hydrophilic PEG spacers for improved pharmacokinetics and a cleavable disulfide bond for targeted intracellular drug release, makes it a valuable tool for researchers and drug developers. The successful application of this linker requires careful optimization of the conjugation chemistry and thorough characterization of the resulting ADC to ensure optimal efficacy and safety. As the field of ADCs continues to evolve, the rational design and application of linkers like this compound will remain a cornerstone of creating more effective and targeted cancer therapies.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 6. N-(acid-PEG6)-N-bis(PEG6-amine), HCl salt | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Bis-PEG6-acid, 119189-70-7 | BroadPharm [broadpharm.com]
Bis-(PEG6-acid)-SS chemical properties
A Technical Guide to Bis-(PEG6-acid)-SS: Properties, Protocols, and Applications
This guide provides an in-depth overview of the chemical properties, experimental methodologies, and core applications of this compound, a homobifunctional and cleavable crosslinker. Designed for researchers, chemists, and drug development professionals, this document details the essential characteristics of this reagent and provides structured protocols for its effective use in bioconjugation and the development of advanced drug delivery systems.
Core Chemical Properties
This compound, systematically named Acid-PEG6-SS-PEG6-acid, is a specialized chemical linker designed for bioconjugation. Its structure features two terminal carboxylic acid groups and a central disulfide bond, separated by hydrophilic hexaethylene glycol (PEG6) spacers. This unique architecture imparts specific functionalities crucial for its role in modern drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2]
The PEG spacers enhance the solubility of the molecule in aqueous buffers, which is highly beneficial when working with biological macromolecules.[2] The terminal carboxylic acids serve as reactive handles for conjugation, while the disulfide bond acts as a cleavable trigger for payload release in a reducing environment.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Systematic Name | Acid-PEG6-SS-PEG6-acid | [2][3][4] |
| CAS Number | 2055014-97-4 | [1][2][3][4] |
| Molecular Formula | C₃₀H₅₈O₁₆S₂ | [2][3][4] |
| Molecular Weight | 738.9 g/mol | [2][3] |
| Appearance | White to off-white solid or oil | Generic Data |
| Purity | Typically ≥95% or ≥98% | [2][3] |
| Storage Conditions | -20°C, stored under inert gas | [2][3][4] |
| Solubility | Soluble in water, DMSO, DMF | Generic Data |
| Reactive Groups | 2 x Carboxylic Acid (-COOH) | [2][3] |
| Cleavage Site | 1 x Disulfide Bond (-S-S-) | [2][3] |
Mechanism of Action and Applications
This compound is primarily employed as a linker in ADCs to connect a cytotoxic drug to a monoclonal antibody. The resulting conjugate is designed to be stable in the bloodstream.[5][6] Upon reaching a target tumor cell, the ADC is internalized. The significantly higher concentration of glutathione (B108866) (GSH) inside the cell compared to the extracellular environment leads to the reductive cleavage of the disulfide bond, releasing the drug payload.[5][6][7]
This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5][7]
Intracellular Cleavage Signaling Pathway
The diagram below illustrates the glutathione-mediated cleavage of the disulfide bond within the target cell.
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process:
-
Activation of Carboxylic Acids: The terminal -COOH groups are activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester.
-
Conjugation to Amines: The activated linker is then reacted with primary amine groups (-NH₂) present on the antibody or payload molecule to form stable amide bonds.
Below is a detailed, generalized protocol for conjugating two different amine-containing molecules (Molecule A and Molecule B) using this compound.
General Bioconjugation Workflow
The following diagram outlines the key steps in a typical two-step conjugation experiment.
Detailed Methodology: Two-Step Conjugation
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Molecule B (e.g., antibody, containing primary amines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
Part 1: Conjugation of Linker to Molecule A
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.[8]
-
Linker Dissolution: Dissolve this compound in a small volume of anhydrous DMF or DMSO before diluting it into the Activation Buffer.
-
Carboxylic Acid Activation:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to a tube.
-
Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester on one end of the linker.[9]
-
-
First Conjugation Reaction:
-
Dissolve Molecule A in Coupling Buffer.
-
Add the activated linker solution to the Molecule A solution. The pH of the reaction should be between 7.2 and 8.0 for efficient amine coupling.[10]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of Intermediate: Remove excess unreacted linker and activation reagents from the Molecule A-SS-PEG6-acid intermediate. This can be achieved using dialysis, size-exclusion chromatography, or other methods appropriate for the size and properties of Molecule A.
Part 2: Conjugation of Intermediate to Molecule B (Antibody)
-
Second Carboxylic Acid Activation:
-
Redissolve the purified Molecule A-SS-PEG6-acid intermediate in fresh Activation Buffer.
-
Repeat the activation step by adding a fresh solution of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Second Conjugation Reaction:
-
Prepare Molecule B (e.g., an antibody) in Coupling Buffer at a concentration of 1-10 mg/mL.[11]
-
Add the newly activated Molecule A-SS-PEG6-NHS to the Molecule B solution. A typical starting point is a 10- to 20-fold molar excess of the linker-construct relative to the antibody.[11]
-
Incubate for 2 hours at room temperature with gentle mixing.[9]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active Sulfo-NHS esters.[8] Incubate for 15 minutes.
-
Final Purification: Purify the final conjugate (e.g., Molecule A-Linker-Antibody) to remove all unreacted components. For antibodies, dialysis against PBS or size-exclusion chromatography is highly effective.
-
Characterization and Storage: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the drug-to-antibody ratio (DAR). Store the purified conjugate under conditions appropriate for the antibody, typically at 4°C or frozen at -80°C.
This comprehensive guide provides the foundational knowledge and protocols for utilizing this compound in advanced bioconjugation applications. Researchers should optimize reagent concentrations and reaction times for their specific molecules to achieve the desired degree of conjugation.
References
- 1. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 3. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 4. tebubio.com [tebubio.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Cleavable Disulfide Bond in Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of Bis-(PEG6-acid)-SS, with a specific focus on its cleavable disulfide bond. This homobifunctional linker is of significant interest in the field of bioconjugation and drug delivery, particularly in the design of antibody-drug conjugates (ADCs). Its structure allows for the linkage of two moieties, typically a targeting protein and a therapeutic agent, via a disulfide bond that can be selectively cleaved under specific reducing conditions.
Core Characteristics of this compound
This compound is a chemical linker featuring two terminal carboxylic acid groups and a central disulfide bond, separated by two polyethylene (B3416737) glycol (PEG) chains, each consisting of six ethylene (B1197577) glycol units. The terminal carboxylic acids can be activated to react with primary amines, forming stable amide bonds. The key feature of this linker is the disulfide bond, which is susceptible to cleavage by reducing agents.
| Property | Value | Reference |
| Chemical Formula | C30H58O16S2 | |
| Molecular Weight | 738.9 g/mol | |
| CAS Number | 2055014-97-4 | |
| Structure | HOOC-(CH2)2-(OCH2CH2)6-S-S-(CH2CH2O)6-(CH2)2-COOH | |
| Functionality | Homobifunctional, Cleavable Linker | |
| Reactive Groups | Carboxylic Acids | |
| Cleavage Mechanism | Reduction of Disulfide Bond |
The Cleavable Disulfide Bond: A Trigger for Payload Release
The disulfide bond is a pivotal component of this compound, enabling the controlled release of conjugated molecules. This cleavage is typically triggered by the reducing environment found within cells, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. This differential in reducing potential is a cornerstone of the targeted drug delivery strategy for ADCs.
Mechanism of Cleavage
The disulfide bond is cleaved via a reduction reaction, where a reducing agent, such as dithiothreitol (B142953) (DTT) in vitro or glutathione in vivo, attacks the disulfide bond. This results in the formation of two thiol groups, thereby separating the two molecules linked by this compound.
Quantitative Data on Disulfide Bond Cleavage
| Parameter | Condition | Observation | Reference |
| DTT Concentration for Antibody Reduction | 37°C for 30 minutes | 1 mM DTT: ~1.2 thiols/antibody5 mM DTT: ~5.4 thiols/antibody10 mM DTT: ~7.0 thiols/antibody20 mM DTT: ~8.0 thiols/antibody | [1] |
| Half-life of PEGylated Peptides (General) | In vivo (human plasma) | Can be extended from hours to several days depending on the size and nature of the PEG chain and the peptide. | [2] |
| pH Stability of Disulfide Bonds | Physiological pH (7.4) | Generally stable in the absence of reducing agents. | |
| Reduction Potential of Disulfides | Varies with structure and environment | Functional disulfide bonds in proteins typically have reduction potentials between -89 to -330 mV. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the cleavage of the disulfide bond in this compound.
Protocol for DTT-Mediated Cleavage of a this compound Conjugate
This protocol describes the in vitro cleavage of a disulfide bond in a conjugate linked by this compound using Dithiothreitol (DTT).
Materials:
-
This compound conjugate solution (e.g., in PBS, pH 7.4)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., N-ethylmaleimide, NEM, to cap free thiols)
-
Analytical instrument (e.g., HPLC, SDS-PAGE)
Procedure:
-
Prepare the this compound conjugate solution at a known concentration in the reaction buffer.
-
Add DTT stock solution to the conjugate solution to achieve the desired final concentration (e.g., 1-100 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
(Optional) At various time points, take aliquots of the reaction mixture and quench the reaction by adding a thiol-reactive reagent like NEM to prevent further reaction or disulfide scrambling.
-
Analyze the samples using a suitable analytical technique such as RP-HPLC to separate and quantify the cleaved and uncleaved species, or non-reducing SDS-PAGE to visualize the cleavage of a protein conjugate.
Protocol for Quantitative Analysis of Disulfide Bond Cleavage using Ellman's Reagent
This protocol allows for the quantification of free thiol groups generated upon the cleavage of the disulfide bond.
Materials:
-
Cleaved conjugate solution (from the protocol above)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Cysteine or other thiol standard for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a thiol-containing compound like cysteine.
-
To a microplate well or cuvette, add the reaction buffer.
-
Add a known volume of the cleaved conjugate sample or the standard solution.
-
Add the Ellman's Reagent solution to initiate the colorimetric reaction.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. This directly correlates to the extent of disulfide bond cleavage.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the cleavage of the disulfide bond in a this compound conjugate.
References
An In-depth Technical Guide to the Homobifunctional Nature of Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homobifunctional crosslinker, Bis-(PEG6-acid)-SS. It details its core properties, experimental protocols for its use in bioconjugation, and its application in the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a versatile crosslinking reagent characterized by its homobifunctional nature. It possesses two terminal carboxylic acid groups, separated by a polyethylene (B3416737) glycol (PEG) spacer and a central, cleavable disulfide bond.[1] This unique structure imparts several advantageous properties for bioconjugation and drug delivery applications.
The polyethylene glycol (PEG) spacers, consisting of six repeating ethylene (B1197577) glycol units on each side of the disulfide bond, enhance the solubility of the molecule in aqueous solutions.[1] This is a critical feature when working with biomolecules such as antibodies, which are often sensitive to organic solvents.
The core of this compound's functionality lies in its disulfide bond. This bond is relatively stable in the extracellular environment, such as the bloodstream, but is susceptible to cleavage in the reducing intracellular environment of a cell.[2] This targeted cleavage is a key feature for the controlled release of therapeutic payloads within target cells.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Acid-PEG6-SS-PEG6-acid | [1] |
| Molecular Formula | C30H58O16S2 | [1] |
| Molecular Weight | 738.9 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| CAS Number | 2055014-97-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF. | |
| Storage | Recommended storage at -20°C. | [1] |
Mechanism of Action and Applications
The homobifunctional nature of this compound allows for the crosslinking of two molecules that possess primary amine groups. The terminal carboxylic acids can be activated to form reactive esters, which then readily react with primary amines to form stable amide bonds. Its primary application is in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs).[3]
In the context of ADCs, this compound serves as a cleavable linker to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on the surface of cancer cells, and upon internalization, the disulfide bond of the linker is cleaved in the reducing environment of the cell, releasing the drug and inducing cell death.
Experimental Protocols
Conjugation of this compound to an Antibody (Two-Step EDC/Sulfo-NHS Protocol)
This protocol describes the conjugation of this compound to the lysine (B10760008) residues of a monoclonal antibody. It involves the activation of the carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), followed by reaction with the antibody.
Materials:
-
This compound
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 100 mM).
-
In a microcentrifuge tube, add the this compound solution.
-
Add a molar excess of EDC and sulfo-NHS to the this compound solution. A typical starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of sulfo-NHS over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Antibody:
-
Immediately add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A starting point could be a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted linker.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond of a this compound conjugate using Dithiothreitol (DTT).
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a fresh stock solution of DTT in the Reaction Buffer (e.g., 1 M).
-
Add DTT to the conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
The cleavage can be monitored by techniques such as SDS-PAGE under non-reducing and reducing conditions or by mass spectrometry.
Visualizations
ADC Development Workflow
The following diagram illustrates a typical workflow for the development of an Antibody-Drug Conjugate using a homobifunctional cleavable linker like this compound.
Caption: A generalized workflow for ADC development.
Cellular Uptake and Payload Release Pathway
This diagram illustrates the proposed mechanism of cellular uptake of an ADC and the subsequent intracellular release of the cytotoxic payload linked by this compound.
Caption: ADC internalization and payload release.
Stability Considerations
The stability of an ADC is a critical parameter that influences its therapeutic index. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while insufficient release at the tumor site can reduce efficacy.
Conclusion
This compound is a valuable tool for researchers and drug developers in the field of bioconjugation. Its homobifunctional nature, coupled with a cleavable disulfide bond and solubility-enhancing PEG spacers, makes it an attractive linker for the development of targeted therapies such as ADCs. The experimental protocols and conceptual workflows provided in this guide offer a starting point for the successful application of this versatile crosslinker in innovative drug delivery systems. Further optimization of conjugation and cleavage conditions will be necessary for specific applications to achieve the desired therapeutic outcomes.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. mybiosource.com [mybiosource.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis-(PEG6-acid)-SS for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-(PEG6-acid)-SS, a cleavable linker widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core properties, mechanism of action, and provide detailed experimental protocols for its application.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a spacer arm containing a disulfide bond and two polyethylene (B3416737) glycol (PEG) units of six ethylene (B1197577) oxide repeats each.[1][2] This chemical architecture imparts several advantageous properties for bioconjugation:
-
Amine Reactivity: The terminal carboxylic acids can be activated to react with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds.[2]
-
Cleavable Disulfide Bond: The central disulfide bond is stable in the bloodstream but can be cleaved under reducing conditions, such as the high glutathione (B108866) concentrations found within tumor cells.[3][4]
-
Enhanced Solubility: The hydrophilic PEG6 spacers increase the aqueous solubility of the linker and the resulting bioconjugate, which can be beneficial when working with hydrophobic payloads.[2]
These characteristics make this compound an ideal candidate for creating ADCs that selectively release their cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[3][4]
Physicochemical and Pharmacokinetic Properties
The incorporation of a PEGylated disulfide linker like this compound significantly influences the physicochemical and pharmacokinetic properties of the resulting bioconjugate.
Data Summary: Representative Properties of ADCs with Disulfide PEG Linkers
| Property | Description | Representative Value/Trend |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. It is a critical quality attribute affecting efficacy and toxicity.[5][] | Typically aimed for a DAR of 2 to 4 for optimal balance.[7] |
| In Vitro Plasma Stability | The stability of the linker in plasma, indicating the potential for premature drug release. | Disulfide linkers can exhibit varying stability. Hindered disulfide bonds show increased stability.[3] |
| Cleavage Rate (in presence of Glutathione) | The rate at which the disulfide bond is cleaved in a reducing environment, mimicking intracellular conditions. | Cleavage is dependent on glutathione concentration, with faster cleavage at higher concentrations (e.g., 1-10 mM intracellularly vs. ~5 µM in plasma).[8][9][10] |
| Pharmacokinetics (Half-life) | The time it takes for the concentration of the ADC in the body to reduce by half. Longer half-life is generally desirable. | PEGylation can increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life.[11] |
| Solubility | The ability of the ADC to dissolve in aqueous solutions. | The hydrophilic PEG component improves the solubility of ADCs, especially those with hydrophobic payloads.[2] |
| Immunogenicity | The potential of the ADC to elicit an immune response. | PEGylation is known to reduce the immunogenicity of therapeutic proteins. |
Mechanism of Action in Antibody-Drug Conjugates
ADCs constructed with this compound exert their cytotoxic effect through a multi-step process that leverages both the specificity of the antibody and the conditional cleavage of the linker.
Signaling Pathways Targeted by ADCs
ADCs are designed to target specific antigens overexpressed on the surface of cancer cells. Two prominent examples are HER2 in breast cancer and EGFR in lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubility and Application of Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS, more formally known as Acid-PEG6-SS-PEG6-acid, is a homobifunctional, cleavable crosslinker increasingly utilized in bioconjugation, drug delivery, and materials science. Its structure features two terminal carboxylic acid groups separated by two polyethylene (B3416737) glycol (PEG) chains of six units each, linked by a central disulfide bond. This unique architecture imparts desirable characteristics: the hydrophilic PEG spacers enhance aqueous solubility, while the disulfide bond provides a cleavable linkage that is stable in systemic circulation but susceptible to cleavage in the reducing intracellular environment.[1]
This guide provides a comprehensive overview of the solubility characteristics, physicochemical properties, and key application protocols for this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This information is critical for calculating molar concentrations, planning conjugation reactions, and performing analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | Acid-PEG6-SS-PEG6-acid | BroadPharm |
| Synonyms | This compound | - |
| CAS Number | 2055014-97-4 | BroadPharm |
| Molecular Formula | C₃₀H₅₈O₁₆S₂ | BroadPharm |
| Molecular Weight | 738.9 g/mol | BroadPharm |
| Appearance | White to off-white solid or viscous oil | General |
| Purity | Typically >95% | BroadPharm |
| Storage | -20°C, desiccated | BroadPharm |
Solubility Characteristics
Quantitative solubility data for this compound in specific solvents is not extensively published. A safety data sheet for the compound explicitly states "No data" for water solubility.[2] However, based on its structure and the general properties of PEGylated molecules, a qualitative assessment of its solubility can be made.
| Solvent | Expected Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | High | The presence of two hydrophilic PEG6 chains is designed to impart excellent water solubility. The ethylene (B1197577) oxide units form hydrogen bonds with water, creating a hydration shell that facilitates dissolution.[3][] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving PEG linkers and other organic molecules for conjugation reactions. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Short-chain alcohols are generally good solvents for PEGylated compounds. |
| Dichloromethane (DCM) | Moderate | While less polar than DMSO or DMF, DCM can often dissolve PEG linkers, particularly those with shorter chain lengths. |
Note: Solubility can be influenced by pH, ionic strength, and temperature. For applications requiring high concentrations, it is imperative to determine the empirical solubility under the specific experimental conditions.
Experimental Protocols
The following are detailed, generalized protocols for the key applications of this compound. Optimization is recommended for specific molecules and experimental systems.
Protocol for Conjugation to an Amine-Containing Molecule via EDC/NHS Chemistry
This two-step protocol describes the activation of the terminal carboxylic acids of this compound and subsequent conjugation to a primary amine on a target molecule (e.g., protein, peptide, or nanoparticle).
Materials:
-
This compound
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and allow them to equilibrate to room temperature.
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add EDC to a final concentration of 20 mM and NHS (or Sulfo-NHS) to a final concentration of 50 mM. (Note: A 2- to 5-fold molar excess of EDC/NHS over the carboxylic acid groups is a common starting point).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Target Molecule:
-
Dissolve the amine-containing target molecule in Coupling Buffer.
-
Add the activated this compound solution to the target molecule solution. A 10- to 20-fold molar excess of the linker relative to the target molecule is a typical starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters and cap unreacted linker molecules. Incubate for 15 minutes.
-
Purify the resulting conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the target molecule.
-
Protocol for Reductive Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules. This is typically performed to release a drug from an antibody-drug conjugate (ADC) within the reducing environment of a cell.
Materials:
-
Purified conjugate containing the this compound linker
-
Reaction Buffer: PBS, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH) for mimicking intracellular conditions.
-
Analytical system (e.g., HPLC, SDS-PAGE) to monitor cleavage.
Procedure:
-
Reagent Preparation:
-
Dissolve the purified conjugate in Reaction Buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT in water, or 100 mM GSH in PBS).
-
-
Cleavage Reaction:
-
Add the reducing agent to the conjugate solution. The final concentration will depend on the desired cleavage rate and the specific agent:
-
For DTT/TCEP: A final concentration of 10-50 mM is typically sufficient for rapid and complete cleavage.
-
For GSH: A final concentration of 1-10 mM can be used to simulate intracellular reducing conditions.
-
-
Incubate the reaction at 37°C.
-
-
Monitoring and Analysis:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the reaction mixture.
-
Analyze the aliquots by a suitable method to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.
-
SDS-PAGE (for protein conjugates): Under non-reducing conditions, the intact conjugate will show a specific molecular weight. After cleavage, the protein will revert to its original molecular weight.
-
Reversed-Phase HPLC: This can be used to separate the intact conjugate from the cleaved fragments, allowing for quantification over time.
-
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using this compound as a cleavable linker in a bioconjugation application, from activation to release of the payload.
Caption: General workflow for bioconjugation and cleavage using this compound.
Disulfide Cleavage Signaling Pathway
This diagram illustrates the chemical reaction at the core of the linker's function: the reductive cleavage of the disulfide bond by a reducing agent such as DTT.
Caption: Reductive cleavage of the disulfide bond by Dithiothreitol (DTT).
References
An In-Depth Technical Guide to the Theoretical Applications of PEGylated Disulfide Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of therapeutic agents to carrier molecules via stimuli-responsive linkers represents a significant advancement in targeted drug delivery. Among these, PEGylated disulfide linkers have emerged as a highly promising platform, particularly in oncology. This technical guide delves into the core principles, theoretical applications, and practical considerations of utilizing PEGylated disulfide linkers for the development of intelligent drug delivery systems. By leveraging the unique redox potential of the tumor microenvironment, these linkers facilitate site-specific drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides a comprehensive overview of the synthesis, characterization, and evaluation of these systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction: The Rationale for PEGylated Disulfide Linkers
The therapeutic window of many potent cytotoxic agents is limited by their non-specific distribution and subsequent damage to healthy tissues. An ideal drug delivery system should transport the therapeutic payload exclusively to the target site and release it in a controlled manner. PEGylated disulfide linkers address this challenge through a dual-action mechanism:
-
Polyethylene Glycol (PEG) Shielding: The PEG component imparts several advantageous properties to the drug conjugate. It creates a hydrophilic shell that increases the solubility of hydrophobic drugs, prolongs circulation half-life by evading the reticuloendothelial system, and reduces immunogenicity. This "stealth" effect allows the conjugate to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Redox-Responsive Disulfide Linkage: The disulfide bond (-S-S-) serves as a stable covalent linker under normal physiological conditions, where the concentration of reducing agents like glutathione (B108866) (GSH) is low (approximately 2-10 µM in plasma).[1] However, the intracellular environment, particularly within tumor cells, exhibits a significantly higher GSH concentration (approximately 2-10 mM).[1] This steep redox gradient provides a highly specific trigger for the cleavage of the disulfide bond, leading to the release of the conjugated drug precisely at the target site.
This guide will explore the theoretical underpinnings and practical applications of this innovative drug delivery strategy.
Core Applications in Drug Delivery
The primary application of PEGylated disulfide linkers lies in the development of stimuli-responsive drug delivery systems, predominantly for cancer therapy.
Redox-Responsive Drug Release in Oncology
The elevated GSH concentration in tumor cells is a hallmark of cancer, driven by the need to combat oxidative stress associated with rapid proliferation. PEGylated disulfide linkers exploit this biochemical anomaly to achieve targeted drug release. Upon internalization into a cancer cell, the disulfide bond is rapidly reduced by GSH, breaking the linker and liberating the active drug. This intracellular release mechanism enhances the cytotoxic effect on cancer cells while sparing healthy cells with normal GSH levels. Doxorubicin (DOX) is a widely studied anticancer drug that has been successfully conjugated using this technology, demonstrating improved therapeutic outcomes in preclinical models.[2][3]
dot
Caption: Signaling pathway of a PEG-SS-Drug conjugate from circulation to apoptosis.
Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) that actively remove drugs from the cell. By encapsulating the drug within a PEGylated nanoparticle or as a prodrug conjugate, the drug is not immediately recognized by these efflux pumps. The conjugate is internalized, and the drug is released intracellularly, bypassing the P-gp-mediated efflux and restoring sensitivity to the chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various PEGylated disulfide linker-based drug delivery systems, providing a comparative overview of their performance.
Table 1: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
| Drug Carrier System | Therapeutic Agent | DLC (wt%) | EE (%) | Reference |
| mPEG-b-(PLL-co-PLY) Nanoparticles | Doxorubicin | High (not specified) | - | [3] |
| PEG-SS-PCL Micelles | Docetaxel (B913) | - | - | [4] |
| MPEG-SS-PCPT Nanoparticles | Camptothecin (B557342) | ~25 | - | [5][6] |
| HA/TPE-CS-SS-PTX Nanoparticles | Paclitaxel (B517696) | 29.32 | - | [7] |
| Mesoporous Carbon Nanoparticles | Doxorubicin | 52.3 - 59.7 | 93.4 | [8] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | 2.6 - 2.9 | Low (not specified) | [9] |
Table 2: In Vitro Drug Release under Redox Stimulus
| Drug Carrier System | Therapeutic Agent | Release Condition | Cumulative Release (%) | Time (h) | Reference |
| PEG-SS-DOX Micelles | Doxorubicin | 10 mM DTT | 86.9 | 24 | [10] |
| HA/TPE-CS-SS-PTX Nanoparticles | Paclitaxel | 10 mM GSH | ~80.35 | 24 | [7] |
| MPEG-SS-PCPT Nanoparticles | Camptothecin | 10 mM GSH | ~2-fold higher than control | - | [5] |
| GPUs | Cisplatin | 10 mM GSH | ~100 | 24 | [1] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Drug Formulation | Cell Line | IC50 (µM) | Reference |
| Free Doxorubicin | HeLa | ~0.1 - 1.0 | [11] |
| Free Doxorubicin | A549 | ~0.5 - 5.0 | [11] |
| Free Doxorubicin | MCF-7 | ~0.1 - 2.0 | [11] |
| Dox-conjugated PEGylated Particles | HeLa | 0.8 | [12] |
| Free Doxorubicin | HeLa | 0.1 | [12] |
Detailed Experimental Protocols
This section provides generalized, step-by-step methodologies for the synthesis, characterization, and evaluation of PEGylated disulfide-linked drug delivery systems. These protocols are synthesized from multiple sources and should be adapted and optimized for specific applications.
Synthesis of PEG-SS-Drug Conjugate (Example: PEG-SS-DOX)
dot
Caption: Experimental workflow for the synthesis of PEG-SS-DOX nanoparticles.
Materials:
-
Poly(ethylene glycol) methyl ether (PEG-OH)
-
3,3'-Dithiodipropionic acid
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
Step 1: Synthesis of PEG-SS-COOH Polymer [13]
-
Dissolve PEG-OH and 3,3'-dithiodipropionic acid in anhydrous DMF.
-
Add DCC and DMAP to the solution and stir under a nitrogen atmosphere at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum to obtain PEG-SS-COOH.
-
Characterize the product using ¹H NMR spectroscopy.
Step 2: Conjugation of Doxorubicin to PEG-SS-COOH [2]
-
Dissolve PEG-SS-COOH, DOX·HCl, and TEA in anhydrous DMF.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours.
-
Resolve the crude product in DCM and wash sequentially with 2 M HCl aqueous solution, saturated NaCl aqueous solution, and deionized water.
-
Dry the organic phase over anhydrous MgSO₄.
-
Precipitate the final product, PEG-SS-DOX, by adding to diethyl ether.
-
Characterize the conjugate using ¹H NMR and UV-Vis spectroscopy.
Step 3: Preparation of PEG-SS-DOX Nanoparticles via Self-Assembly [2]
-
Dissolve the PEG-SS-DOX conjugate in DMF.
-
Add deionized water dropwise to the solution under stirring using a syringe pump.
-
Continue stirring for several hours to allow for the self-assembly of nanoparticles.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Lyophilize a known amount of the nanoparticle dispersion to obtain the total weight of the nanoparticles.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMF or DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing against a standard curve of the free drug.[17][18][19]
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Glutathione-Triggered Drug Release Assay
-
Disperse the drug-loaded nanoparticles in phosphate-buffered saline (PBS, pH 7.4).
-
Transfer the nanoparticle dispersion into a dialysis bag (MWCO appropriate for the drug).
-
Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM dithiothreitol (B142953) (DTT) or 10 mM GSH) to simulate the intracellular reducing environment.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
Cellular Uptake and Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add MTT solution to each well.
-
Incubate for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study
-
Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunocompromised mice (e.g., nude mice).
-
When the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).
-
Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Monitor tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).
-
Plot the tumor growth curves and analyze the data for statistical significance to evaluate the antitumor efficacy of the different formulations.
Conclusion and Future Perspectives
PEGylated disulfide linkers offer a robust and versatile platform for the development of redox-responsive drug delivery systems. The theoretical principles underpinning their application are well-established, and a growing body of preclinical data supports their potential to improve the therapeutic index of various anticancer agents. The ability to achieve site-specific drug release in response to the unique tumor microenvironment addresses a critical challenge in cancer chemotherapy.
Future research in this area will likely focus on:
-
Multi-stimuli responsive systems: Combining redox sensitivity with other triggers such as pH or enzymes to further enhance targeting specificity.
-
Novel drug conjugates: Expanding the application of this technology to a wider range of therapeutic agents, including biologics and nucleic acids.
-
Advanced characterization techniques: Developing more sophisticated methods to visualize and quantify drug release in real-time at the subcellular level.
-
Clinical translation: Moving promising preclinical candidates into clinical trials to validate their safety and efficacy in human patients.
The continued innovation in the design and application of PEGylated disulfide linkers holds great promise for the future of targeted cancer therapy.
References
- 1. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 3. Disulfide-cross-linked PEG-block-polypeptide nanoparticles with high drug loading content as glutathione-triggered anticancer drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox-sensitive micelles assembled from amphiphilic mPEG-PCL-SS-DTX conjugates for the delivery of docetaxel [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of a camptothecin prodrug with glutathione-responsive disulfide linker for anticancer drug delivery [dr.ntu.edu.sg]
- 7. Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GCRIS [gcris.iyte.edu.tr]
- 13. clausiuspress.com [clausiuspress.com]
- 14. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]
- 15. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
- 16. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tips.sums.ac.ir [tips.sums.ac.ir]
- 18. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FZD7-Targeted Nanoparticles to Enhance Doxorubicin Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Downregulation of Tumor Growth and Invasion by Redox-Active Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Guide: Bis-(PEG6-acid)-SS (Acid-PEG6-SS-PEG6-acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-(PEG6-acid)-SS, a homobifunctional and cleavable crosslinker pivotal in the field of bioconjugation and drug delivery. Given the common industry nomenclature, this compound is formally identified as Acid-PEG6-SS-PEG6-acid . This guide will cover its chemical properties, detailed experimental protocols for its use, and its primary applications, with a focus on the development of Antibody-Drug Conjugates (ADCs).
Core Compound Identification and Properties
The compound referred to as this compound is chemically structured as two polyethylene (B3416737) glycol (PEG) chains of six repeating units, each terminating in a carboxylic acid, and linked together by a central disulfide bond. This structure imparts specific functionalities crucial for its role as a linker.
| Property | Value | Source(s) |
| Chemical Name | Acid-PEG6-SS-PEG6-acid | |
| CAS Number | 2055014-97-4 | [1] |
| Molecular Formula | C30H58O16S2 | |
| Molecular Weight | 738.9 g/mol | [1] |
| Appearance | Varies (consult supplier data) | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMF and DMSO. Miscible with water. | [2] |
| Storage Conditions | Store at -20°C, desiccated. |
Note: Solubility in aqueous buffers may vary depending on pH and concentration.
The key features of Acid-PEG6-SS-PEG6-acid are its homobifunctionality, conferred by the two terminal carboxylic acid groups, and the cleavable disulfide bond. The PEG6 spacers enhance the solubility of the linker and the resulting conjugate in aqueous media, which is highly beneficial for biological applications.[1]
Mechanism of Action and Applications
Acid-PEG6-SS-PEG6-acid serves as a bridge to connect two molecules, typically a targeting moiety (like an antibody) and a payload (like a cytotoxic drug). Its mechanism of action is twofold:
-
Amide Bond Formation: The terminal carboxylic acid groups can be activated to react with primary amines on a target molecule, forming stable amide bonds. This is the basis for its use in conjugating to proteins and other biomolecules.
-
Disulfide Bond Cleavage: The central disulfide bond is stable in the extracellular environment but can be readily cleaved by reducing agents. This feature is exploited for controlled drug release within the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3][]
This dual functionality makes Acid-PEG6-SS-PEG6-acid a valuable tool in the development of:
-
Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a potent drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[]
-
PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs, which are molecules designed to induce the degradation of specific proteins.
-
Surface Modification: It can be used to functionalize surfaces for various biomedical applications.
Experimental Protocols
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid groups of Acid-PEG6-SS-PEG6-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule (e.g., an antibody).
Materials:
-
Acid-PEG6-SS-PEG6-acid
-
EDC (FW: 191.70)
-
NHS (FW: 115.09)
-
Amine-containing molecule (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of Acid-PEG6-SS-PEG6-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of the amine-containing molecule in the appropriate buffer.
-
-
Activation of Carboxylic Acids:
-
Dissolve Acid-PEG6-SS-PEG6-acid in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at pH 4.5-7.2.[5]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[5]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond in a conjugate containing the Acid-PEG6-SS-PEG6-acid linker using Dithiothreitol (DTT).
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTT in the Reaction Buffer (e.g., 1 M).
-
-
Reduction Reaction:
-
Dissolve the disulfide-linked conjugate in the Reaction Buffer.
-
Add DTT to the conjugate solution to a final concentration of 10-20 mM.
-
Incubate the reaction at 37°C for 30 minutes to 1 hour.
-
-
Purification (Optional):
-
If necessary, remove DTT and the cleaved linker fragments from the protein of interest using a desalting column.
-
Visualizations
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using Acid-PEG6-SS-PEG6-acid as the linker.
Caption: Workflow for ADC synthesis using Acid-PEG6-SS-PEG6-acid.
Mechanism of Intracellular Drug Release
This diagram illustrates the cleavage of the disulfide bond within the reducing environment of a target cell, leading to the release of the drug payload.
References
The Strategic Utility of Terminal Carboxylic Acids in Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety plays a pivotal role that extends far beyond simply connecting two molecular entities. The rational design of these linkers is paramount to the overall efficacy, stability, and safety of the therapeutic agent. Among the various functional groups employed in linker design, the terminal carboxylic acid stands out for its versatile utility and profound impact on the linker's properties and function. This technical guide provides a comprehensive exploration of the utility of terminal carboxylic acids in linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
The Multifaceted Role of Terminal Carboxylic Acids in Linkers
The terminal carboxylic acid group is a cornerstone in the design and synthesis of complex biomolecular conjugates. Its utility can be broadly categorized into three key areas: as a versatile chemical handle for conjugation, as a modulator of physicochemical properties, and, in specific contexts, as a direct interacting moiety or "warhead."
A Versatile Handle for Bioconjugation
The most prominent role of a terminal carboxylic acid is to serve as a reactive handle for covalent linkage to other molecules, most commonly through the formation of a stable amide bond with a primary or secondary amine. This is a fundamental reaction in the construction of ADCs and PROTACs, where the linker needs to be attached to an antibody or a protein-binding ligand.
The activation of the carboxylic acid, typically with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), generates a highly reactive NHS ester. This intermediate readily reacts with amine groups on proteins, such as the lysine (B10760008) residues on an antibody, to form a stable amide linkage. This strategy is widely employed due to its efficiency and the stability of the resulting bond under physiological conditions.
Modulation of Physicochemical Properties
The presence of a terminal carboxylic acid can significantly influence the overall physicochemical properties of the linker and, by extension, the entire conjugate.
-
Solubility: The carboxylate group, being ionizable at physiological pH, can enhance the aqueous solubility of the linker and the conjugate. This is particularly advantageous for large, often hydrophobic molecules like PROTACs, where poor solubility can hinder their development.
-
Cell Permeability: The impact of a terminal carboxylate on cell permeability is context-dependent. While the negative charge can hinder passive diffusion across the cell membrane, in some cases, it can reduce efflux by P-glycoprotein (P-gp), a transporter often responsible for drug resistance. For ADCs, which are internalized via receptor-mediated endocytosis, the linker's permeability is less of a concern once the ADC is inside the cell. However, for the released payload, a terminal carboxylate can render it less membrane-permeable, which can be advantageous in reducing off-target toxicity. For instance, the MMAF payload, with its C-terminal carboxylic acid, is less able to cross cell membranes compared to MMAE, leading to lower systemic toxicity.[1]
-
Pharmacokinetics: The overall charge and polarity of the linker can influence the pharmacokinetic profile of the conjugate, affecting its distribution, metabolism, and excretion.
Covalent Engagement and Direct Interactions
In a more specialized role, the carboxylic acid moiety can act as a "warhead" to form covalent bonds with specific amino acid residues on a target protein. While less common than its role as a conjugation handle, isoxazolium salts have been developed as warheads to selectively target carboxylic acids within the proteome, paving the way for novel covalent inhibitors.[2][3]
Quantitative Insights into Linker Performance
The choice of linker, including the presence and positioning of functional groups like carboxylic acids, has a quantifiable impact on the performance of therapeutic conjugates. The following tables summarize key quantitative data from various studies.
Impact of Linker Composition on PROTAC Degradation Efficiency
The length and composition of the linker in a PROTAC are critical for inducing an optimal conformation for the formation of a stable ternary complex between the target protein and the E3 ligase, which in turn dictates the degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type and Length | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Pomalidomide | Alkyl/ether, 12 atoms | Submicromolar | >90% | [4] |
| TBK1 | Pomalidomide | Alkyl/ether, 21 atoms | 3 | 96 | [4] |
| TBK1 | Pomalidomide | Alkyl/ether, 29 atoms | 292 | 76 | [4] |
| BTK | Pomalidomide | PEG, <11 atoms | Decreased efficacy | - | [5] |
| BTK | Pomalidomide | PEG, ≥ 4 units | 1-40 | - | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
These data highlight that an optimal linker length exists for maximal degradation, and linkers that are too short or too long can be detrimental to PROTAC efficacy. While not directly isolating the effect of a terminal carboxylic acid, these studies often utilize linkers synthesized with terminal carboxylic acids as attachment points for the protein-targeting ligand.
Stability of ADC Linkers in Plasma
The stability of the linker in systemic circulation is a critical attribute for ADCs to prevent premature release of the cytotoxic payload.
| Linker Type | Payload | Plasma Half-life (t1/2) | Reference |
| Hydrazone | Calicheamicin | 1.5-2% release/day | |
| Phenylketone-derived hydrazone | - | 2 days (human/mouse plasma) | |
| Carbonate (in Sacituzumab govitecan) | SN-38 | 36 hours | [6] |
| Silyl ether | MMAE | > 7 days (human plasma) | [6] |
| Val-Cit dipeptide | MMAE | 230 days (human plasma) | |
| Phe-Lys dipeptide | MMAE | 30 days (human plasma) | |
| Sulfatase-cleavable | - | > 7 days (mouse plasma) | [6] |
Many of these linkers are attached to the payload or the antibody via chemistry that involves a carboxylic acid functional group on one of the components. The data illustrates the wide range of stabilities that can be achieved with different linker chemistries.
Key Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of linkers containing terminal carboxylic acids.
Protocol for EDC/NHS Coupling of a Carboxylic Acid-Containing Linker to an Antibody
This protocol describes the covalent conjugation of a linker with a terminal carboxylic acid to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxylic acid-terminated linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in PBS.
-
Linker Activation:
-
Dissolve the carboxylic acid-terminated linker, EDC, and Sulfo-NHS in the Activation Buffer. A molar excess of EDC and Sulfo-NHS over the linker is typically used (e.g., 1.5 to 5-fold).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated linker.
-
-
Conjugation:
-
Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Synthesis of a PROTAC with a Terminal Carboxylic Acid Linker
This protocol provides a general workflow for the synthesis of a PROTAC where a linker with a terminal carboxylic acid is coupled to a protein of interest (POI) ligand.
Materials:
-
POI ligand with a suitable functional group for linker attachment (e.g., an amine)
-
Linker with a terminal carboxylic acid and another reactive group (e.g., a protected amine)
-
E3 ligase ligand with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Linker-E3 Ligase Ligand Conjugation:
-
Couple the E3 ligase ligand to the linker. For example, if the linker has a protected amine and a reactive group for the E3 ligase ligand, perform the coupling reaction first.
-
Deprotect the amine on the linker.
-
-
Coupling of POI Ligand to Linker-E3 Ligase Intermediate:
-
Activate the carboxylic acid of a POI ligand-linker precursor using a coupling reagent like HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Add the amine-containing linker-E3 ligase ligand intermediate to the activated POI ligand-linker.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Deprotection (if necessary):
-
If any protecting groups remain on the PROTAC molecule, remove them using appropriate deprotection conditions (e.g., TFA for a Boc group).
-
-
Purification:
-
Purify the final PROTAC using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.
-
Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control protein.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity to determine the extent of degradation.
-
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Signaling Pathway: The Ubiquitin-Proteasome System (PROTAC-Mediated Degradation)
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow: PROTAC Efficacy Assessment
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Logical Relationship: ADC Internalization and Payload Release
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The terminal carboxylic acid is an indispensable functional group in the design and synthesis of sophisticated linker technologies for advanced therapeutics like ADCs and PROTACs. Its utility as a robust conjugation handle, a modulator of critical physicochemical properties, and a potential covalent warhead underscores its strategic importance. A thorough understanding of the role of the terminal carboxylic acid, supported by quantitative data and detailed experimental validation, is crucial for the rational design of next-generation targeted therapies. The protocols and diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to harness the full potential of terminal carboxylic acid-containing linkers in their therapeutic development programs.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bis-(PEG6-acid)-SS Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the bioconjugation of antibodies with Bis-(PEG6-acid)-SS, a bifunctional, cleavable crosslinker. This crosslinker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where a therapeutic payload is attached to a monoclonal antibody (mAb) for targeted delivery to cancer cells. The linker contains two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody, a polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and reduce aggregation, and a disulfide bond that is cleavable in the reducing intracellular environment of target cells, ensuring the release of the conjugated payload.[1][2]
The protocol is divided into four main stages: Antibody Preparation, Preparation of the this compound-Payload Conjugate, Antibody-Payload Conjugation, and Purification and Characterization of the final Antibody-Drug Conjugate. Adherence to these steps will facilitate the reproducible production of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute for therapeutic efficacy and safety.[3]
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody in a suitable buffer free of primary amines, which would compete with the NHS-ester reaction.[4][5]
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Amicon® Ultra centrifugal filter units (10K MWCO) or equivalent
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0[4]
-
Spectrophotometer
Procedure:
-
Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like glycine (B1666218) or BSA, a buffer exchange is necessary.[6]
-
Pre-wet the centrifugal filter membrane with Reaction Buffer and centrifuge according to the manufacturer's instructions.
-
Add the antibody solution to the filter unit and add Reaction Buffer.
-
Centrifuge to concentrate the antibody. Discard the flow-through.
-
Repeat the addition of Reaction Buffer and centrifugation at least three times to ensure complete buffer exchange.
-
-
Concentration Determination:
-
After the final wash, recover the antibody in a clean tube.
-
Measure the absorbance of the antibody solution at 280 nm (A280) using a spectrophotometer.
-
Calculate the antibody concentration using its extinction coefficient. A typical IgG has an extinction coefficient (ε) of ~1.4 (mg/mL)⁻¹cm⁻¹.
-
-
Final Preparation:
-
Adjust the antibody concentration to 2-10 mg/mL with Reaction Buffer.[5]
-
Preparation of this compound-Payload Conjugate (Activation)
The this compound linker must first be conjugated to the therapeutic payload. This protocol assumes the payload has a reactive amine group. The second acid group of the linker is then activated with NHS to react with the antibody.
Materials:
-
This compound
-
Therapeutic Payload with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0[4]
Procedure:
-
Payload Conjugation:
-
Dissolve this compound and the payload in anhydrous DMF or DMSO at a 1:1 molar ratio.
-
Add 1.1 equivalents of DCC or EDC to activate one of the carboxylic acid groups.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Purify the payload-linker conjugate using column chromatography.
-
-
NHS Ester Activation:
-
Dissolve the purified payload-linker conjugate in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS (or sulfo-NHS for a water-soluble crosslinker) and 1.2 equivalents of EDC.[7]
-
Stir the reaction at room temperature for 1 hour. The resulting activated payload-linker is now ready for conjugation to the antibody.
-
Antibody-Payload Conjugation
This step involves the reaction of the NHS-activated payload-linker with the primary amines of the antibody.[]
Materials:
-
Prepared Antibody in Reaction Buffer
-
Activated Payload-Linker in DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Reaction Setup:
-
Immediately before use, dissolve the activated payload-linker in a small volume of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[5]
-
To the antibody solution, slowly add the desired molar excess of the activated payload-linker stock solution while gently vortexing. A typical starting molar ratio of linker to antibody is 20:1 for an IgG to achieve a DAR of 4-6.[4][5] The final concentration of the organic solvent should be less than 10% (v/v) to avoid antibody denaturation.[5]
-
-
Incubation:
-
Quenching:
Purification and Characterization of the ADC
Purification is essential to remove unreacted payload-linker, quenching reagent, and any aggregated antibody.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Purification:
-
Characterization:
-
Concentration: Determine the final concentration of the purified ADC using A280 measurements.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectrophotometry: If the payload has a distinct absorbance peak from the antibody, the DAR can be estimated using the Beer-Lambert law by measuring the absorbance at 280 nm and the payload's λmax.[6]
-
HIC: This method separates ADCs based on the number of conjugated payloads, allowing for the determination of the distribution of different DAR species.[11][12]
-
LC-MS: Mass spectrometry of the intact or reduced ADC can provide a precise measurement of the mass increase due to conjugation, allowing for accurate DAR calculation.[3]
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Antibody Preparation | ||
| Antibody Concentration | 2-10 mg/mL | [5] |
| Reaction Buffer | 0.1 M phosphate, 0.15 M NaCl | [4] |
| Reaction pH | 7.2-8.5 | [7] |
| Conjugation Reaction | ||
| Molar Ratio (Linker:Ab) | 5:1 to 20:1 (start with 20:1 for IgG to target DAR of 4-6) | [4][5] |
| Organic Solvent | <10% (v/v) | [5] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | [5][7] |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C | [3][5] |
| Quenching | ||
| Quenching Agent | Tris or Glycine | [4][6] |
| Final Concentration | 50-100 mM | [6] |
Visualizations
Experimental Workflow
References
- 1. purepeg.com [purepeg.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bis-(PEG6-acid)-SS in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Bis-(PEG6-acid)-SS is a bifunctional, cleavable linker designed for ADC synthesis. It features a disulfide bond that is stable in circulation but is readily cleaved in the reducing intracellular environment of tumor cells, leading to the targeted release of the cytotoxic payload. The two terminal carboxylic acid groups allow for the covalent attachment of amine-containing drugs and antibodies through the formation of stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H58O16S2 |
| Molecular Weight | 738.9 g/mol |
| Functional Groups | 2x Carboxylic Acid (-COOH), 1x Disulfide (-S-S-) |
| Spacer | 2x Hexaethylene Glycol (PEG6) |
| Cleavage Mechanism | Reduction of the disulfide bond |
Principle of ADC Synthesis using this compound
The synthesis of an ADC using this compound is a two-step process:
-
Drug-Linker Conjugation: An amine-containing cytotoxic drug is conjugated to one of the carboxylic acid groups of the this compound linker. This is typically achieved by activating the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.
-
Antibody-Drug Conjugation: The remaining carboxylic acid group on the drug-linker conjugate is then activated using the same EDC/NHS chemistry and subsequently reacted with the primary amine groups of lysine (B10760008) residues on the monoclonal antibody to form a stable amide bond.
The resulting ADC has the cytotoxic drug attached to the antibody via the cleavable this compound linker.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate (e.g., Doxorubicin-SS-PEG6-acid)
This protocol describes the conjugation of the amine-containing cytotoxic drug, Doxorubicin, to the this compound linker.
Materials:
-
This compound
-
Doxorubicin Hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve Doxorubicin Hydrochloride (1 equivalent) in anhydrous DMF with DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Activation of Carboxylic Acid:
-
To the this compound solution, add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.
-
-
Conjugation to Doxorubicin:
-
Add the Doxorubicin/DIPEA solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the Doxorubicin-SS-PEG6-acid conjugate by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.
-
Note: The molar ratios of reactants should be optimized for each specific drug to achieve the desired level of mono-substitution on the linker.
Protocol 2: Synthesis of Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of the purified Doxorubicin-SS-PEG6-acid to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Doxorubicin-SS-PEG6-acid (drug-linker conjugate)
-
EDC
-
Sulfo-NHS (water-soluble)
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Quenching Solution: 1 M Tris buffer, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer (pH 6.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Drug-Linker:
-
Dissolve the Doxorubicin-SS-PEG6-acid conjugate (5-10 molar excess over the antibody) in a small amount of DMSO.
-
In a separate vial, dissolve Sulfo-NHS (1.5 equivalents relative to the drug-linker) and EDC (1.5 equivalents relative to the drug-linker) in the Reaction Buffer.
-
Add the dissolved EDC/Sulfo-NHS to the drug-linker solution and incubate for 15 minutes at room temperature to activate the remaining carboxylic acid group.
-
-
Conjugation to Antibody:
-
Add the activated drug-linker solution to the antibody solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by quenching the excess NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using either SEC or HIC.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) and store at 2-8 °C.
-
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance of the ADC at both wavelengths, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After reducing the interchain disulfide bonds of the ADC, the light and heavy chains (both conjugated and unconjugated) can be separated by RP-HPLC. The DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR distribution. The intact ADC or its subunits can be analyzed by LC-MS to identify the different drug-loaded species and calculate the average DAR.[10][11]
In Vitro Stability Assessment
The stability of the ADC in plasma is a crucial parameter that affects its efficacy and safety.
Protocol for In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples to determine the amount of drug that has been released from the antibody.
-
This can be done by quantifying the free drug using LC-MS or by measuring the change in the average DAR of the ADC over time using the methods described above.[1][12][13][14][15]
Quantitative Data Summary
The following table summarizes typical quantitative data for ADCs synthesized with disulfide-containing PEG linkers. Note that these values are illustrative and may vary depending on the specific antibody, drug, and conjugation conditions used.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis, RP-HPLC, LC-MS | [10] |
| Conjugation Efficiency | > 90% | RP-HPLC, LC-MS | [16] |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC) | [4] |
| In Vitro Plasma Stability (72h @ 37°C) | > 80% ADC remaining | LC-MS | [12][13] |
| In Vivo Stability (mouse, 7 days) | > 50% ADC remaining | LC-MS | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization using this compound.
Mechanism of Action: Intracellular Drug Release
Caption: Mechanism of targeted drug delivery and intracellular release for an ADC with a disulfide linker.
Signaling Pathway: Microtubule Disruption by Maytansinoids
Caption: Signaling pathway of microtubule disruption by maytansinoid payloads.[10][17][18][19][20]
Conclusion
This compound is a versatile and effective linker for the synthesis of cleavable ADCs. Its bifunctional nature allows for a straightforward two-step conjugation process, while the disulfide bond provides a reliable mechanism for intracellular drug release. The inclusion of PEG spacers enhances the solubility and pharmacokinetic properties of the resulting ADC. The protocols and application notes provided in this document offer a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. Careful optimization of reaction conditions and thorough characterization of the final ADC product are essential for the development of safe and effective therapeutics.
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. search-library.ucsd.edu [search-library.ucsd.edu]
- 20. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking Proteins with Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a homobifunctional, cleavable crosslinking reagent used to covalently link proteins and other molecules containing primary amine groups. Its structure features a central disulfide (-S-S-) bond within a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, capped at each end by a carboxylic acid group. The PEG6 spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize the immunogenicity of the linker itself.
The key feature of this crosslinker is the disulfide bond, which allows for the cleavage of the linkage under mild reducing conditions. This makes this compound an invaluable tool for applications requiring the temporary linkage of proteins, such as in the study of protein-protein interactions, affinity purification, and drug delivery systems where the release of a therapeutic protein is desired.
The terminal carboxylic acid groups do not react spontaneously with primary amines. They must first be activated, typically using the carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step activation process provides greater control over the crosslinking reaction.
Principle of Reaction
The protein linking process using this compound involves three main stages:
-
Activation of the Crosslinker: The terminal carboxylic acid groups of this compound are activated by EDC and NHS (or Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[1][2]
-
Conjugation to Protein: The activated this compound-NHS ester is then introduced to the protein solution. The NHS ester groups react with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus of the polypeptide chain) on the target protein(s) to form stable amide bonds. This conjugation reaction is most efficient at a neutral to slightly basic pH (7.2-8.0).[1][2]
-
Cleavage of the Disulfide Bond: The disulfide bond within the spacer arm of the crosslinker can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), releasing the linked proteins.[3][4]
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS, MES, or HEPES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Cleavage Buffer: 50 mM Tris-HCl, pH 8.5, containing 20 mM DTT
-
Anhydrous DMSO or DMF for preparing stock solutions of the crosslinker
-
Desalting columns for buffer exchange and purification
Protocol 1: Two-Step Protein Crosslinking
This protocol is designed to crosslink two different protein populations.
1. Reagent Preparation:
- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
- Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or water immediately before use.
- Prepare a 20 mg/mL stock solution of NHS or Sulfo-NHS in anhydrous DMSO or water immediately before use.
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Activation of this compound:
- In a microcentrifuge tube, add this compound to the Activation Buffer to a final concentration of 1 mM.
- Add EDC and NHS to the this compound solution to final concentrations of 5 mM and 10 mM, respectively. This corresponds to a 5 to 10-fold molar excess of EDC and NHS over the crosslinker.
- Incubate for 15 minutes at room temperature.
3. Conjugation to Protein #1:
- Dissolve Protein #1 in Conjugation Buffer at a concentration of 1-5 mg/mL.
- Add the activated this compound solution to the Protein #1 solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a good starting point for optimization.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching and Purification (Optional but Recommended):
- To quench the reaction and remove excess crosslinker, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
5. Conjugation to Protein #2:
- Add Protein #2 to the solution of activated Protein #1 at an equimolar ratio.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
6. Final Quenching and Purification:
- Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
- Purify the crosslinked protein conjugate using a desalting column or dialysis to remove excess reagents.
Protocol 2: Cleavage of the Disulfide Bond
1. Sample Preparation:
- The purified crosslinked protein conjugate should be in a suitable buffer, such as PBS.
2. Reduction of the Disulfide Bond:
- Add DTT to the crosslinked protein solution to a final concentration of 20-50 mM.
- Incubate for 30-60 minutes at 37°C.
3. Analysis of Cleavage:
- The cleavage of the crosslinker and the release of the proteins can be analyzed by SDS-PAGE under reducing conditions. A shift in the molecular weight of the protein bands compared to the non-reduced, crosslinked sample will indicate successful cleavage.
Data Presentation
The efficiency of protein crosslinking with this compound can be influenced by several factors, including the molar ratio of the crosslinker to the protein. The following table provides an illustrative example of how the degree of crosslinking can be optimized.
| Molar Ratio (Crosslinker:Protein) | Degree of Crosslinking (%) | Protein Recovery (%) | Notes |
| 5:1 | 15 | 95 | Low level of crosslinking, suitable for initial screening. |
| 10:1 | 35 | 90 | Moderate crosslinking with good protein recovery. |
| 20:1 | 60 | 85 | Significant crosslinking, potential for some aggregation. |
| 50:1 | 85 | 70 | High degree of crosslinking, may lead to increased aggregation and reduced recovery.[5] |
| 100:1 | >95 | 50 | Near-complete crosslinking, but significant protein loss due to precipitation may occur.[5] |
Note: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines. Empirical testing is crucial for each specific application.[2]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Protein Crosslinking
Caption: Workflow for protein crosslinking and cleavage.
Signaling Pathway of Amine-Reactive Crosslinking
Caption: EDC/NHS activation and amine conjugation.
Troubleshooting and Optimization
-
Low Crosslinking Efficiency:
-
Increase the molar excess of the crosslinker to the protein.
-
Ensure the pH of the activation and conjugation buffers are optimal.
-
Confirm the activity of EDC and NHS, as they are moisture-sensitive. Prepare fresh stock solutions.
-
-
Protein Aggregation/Precipitation:
-
Decrease the molar excess of the crosslinker.
-
Perform the reaction at a lower temperature (4°C) for a longer duration.
-
Reduce the protein concentration.
-
-
Inefficient Cleavage:
-
Increase the concentration of the reducing agent (DTT).
-
Increase the incubation time or temperature for the cleavage reaction.
-
Ensure the cleavage buffer is at the optimal pH.
-
Characterization of Crosslinked Products
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to analyze crosslinking efficiency and cleavage. Under non-reducing conditions, crosslinked proteins will show a higher molecular weight band compared to the individual proteins. After cleavage with a reducing agent, this higher molecular weight band should disappear, and the bands corresponding to the individual proteins should reappear.[4][6][7]
-
Mass Spectrometry: For more detailed analysis, mass spectrometry can be used to identify the specific crosslinked peptides and the sites of modification on the proteins.[8][9][10]
Conclusion
This compound is a versatile and valuable tool for the reversible crosslinking of proteins. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this reagent in their studies. Optimization of the reaction conditions for each specific application is crucial to achieve the desired level of crosslinking while maintaining protein function and stability.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleaving the Disulfide Bond of Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a homobifunctional crosslinker featuring two polyethylene (B3416737) glycol (PEG) arms connected by a central disulfide bond, with each arm terminating in a carboxylic acid group. This reagent is particularly valuable in bioconjugation and drug delivery for creating stimuli-responsive systems. The disulfide bond provides a cleavable linkage that is stable under physiological conditions but can be selectively broken in a reducing environment. This property is widely exploited for the controlled release of therapeutic agents inside cells, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the bloodstream.[1][2][3]
These application notes provide detailed protocols and quantitative data for the cleavage of the disulfide bond in this compound using common laboratory reducing agents and under physiologically relevant conditions.
Cleavage Mechanisms and Influencing Factors
The cleavage of a disulfide bond is a reduction reaction where the disulfide (-S-S-) is converted into two thiol (-SH) groups. This can be achieved using chemical reducing agents or through thiol-disulfide exchange with endogenous molecules like glutathione (GSH).
Key Factors Influencing Cleavage Efficiency:
-
Reducing Agent: The choice of reducing agent significantly impacts the reaction kinetics and specificity. Common choices include Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and Glutathione (GSH).
-
Concentration of Reducing Agent: Higher concentrations generally lead to faster and more complete cleavage.
-
pH: The optimal pH for many thiol-based reducing agents is in the neutral to slightly alkaline range (pH 7-8.5), where the thiol exists in the more reactive thiolate form. TCEP is effective over a broader pH range.
-
Temperature: Increasing the temperature typically accelerates the rate of the cleavage reaction.
-
Steric Hindrance: The accessibility of the disulfide bond can influence the reaction rate. For a linear molecule like this compound, steric hindrance is expected to be minimal compared to disulfide bonds within folded proteins.[4]
Quantitative Data on Disulfide Bond Cleavage
Table 1: Recommended Conditions for Chemical Reduction
| Reducing Agent | Concentration Range | Recommended Buffer | Temperature (°C) | Incubation Time | Expected Outcome |
| DTT | 1 - 100 mM | Phosphate, Tris, HEPES (pH 7.0-8.5) | 25 - 56 | 30 min - 4 h | High cleavage efficiency. Higher temperatures and concentrations lead to faster cleavage.[5] |
| TCEP | 1 - 20 mM | Phosphate, Tris, HEPES (pH 4.5-8.5) | 25 | 5 min - 1 h | Rapid and complete cleavage. Effective over a wider pH range than DTT.[6] |
Table 2: Cleavage Efficiency of Disulfide Bonds in an Antibody with DTT
This data illustrates the effect of DTT concentration on the extent of disulfide bond cleavage in a model protein (trastuzumab, an IgG1 mAb) at 37°C for 30 minutes. This provides a quantitative insight into the dose-dependent nature of the cleavage reaction.
| DTT Concentration (mM) | Approximate Thiols Generated per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
Data adapted from a study on trastuzumab reduction, which has 4 interchain disulfide bonds, hence a maximum of 8 thiols can be generated.[5]
Table 3: Glutathione-Mediated Cleavage (Physiological Conditions)
Disulfide linkers are designed to be cleaved by intracellular glutathione. The concentration of GSH is significantly higher in the cytoplasm of cells (especially tumor cells) compared to the extracellular environment.[2]
| Environment | Glutathione (GSH) Concentration | Expected Cleavage Rate |
| Extracellular/Plasma | ~2 µM | Very slow / negligible |
| Intracellular (Normal Cells) | 1 - 10 mM | Moderate to fast |
| Intracellular (Tumor Cells) | ≥ 10 mM | Rapid |
Experimental Protocols
Protocol 1: Cleavage of this compound with Dithiothreitol (DTT)
This protocol is suitable for the complete cleavage of the disulfide bond for analytical purposes or to release conjugated molecules.
Materials:
-
This compound solution (e.g., in PBS or Tris buffer)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Optional: Quenching reagent (e.g., N-ethylmaleimide)
-
Analytical equipment (e.g., HPLC, mass spectrometer)
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M in water or reaction buffer).
-
In a reaction tube, add the this compound solution to the desired final concentration in the reaction buffer.
-
Add the DTT stock solution to the reaction mixture to achieve a final concentration in the range of 10-100 mM.
-
Incubate the reaction at 37°C for 1-4 hours. For more rapid cleavage, the temperature can be increased to 56°C for 30 minutes.[5]
-
(Optional) To stop the reaction, add a thiol-reactive quenching reagent like N-ethylmaleimide in a slight molar excess to the DTT.
-
Analyze the reaction products by a suitable analytical method to confirm cleavage. The expected product is PEG6-acid with a terminal thiol group.
Protocol 2: Cleavage of this compound with Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a potent, odorless, and more stable reducing agent than DTT, and it is effective over a broader pH range.[6][7]
Materials:
-
This compound solution
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Analytical equipment
Procedure:
-
Prepare a stock solution of TCEP (e.g., 0.5 M in water, adjust pH to ~7.0 with NaOH).
-
In a reaction tube, add the this compound solution to the desired final concentration in the reaction buffer.
-
Add the TCEP stock solution to the reaction mixture to a final concentration of 1-20 mM.
-
Incubate at room temperature (25°C) for 5-60 minutes. The reaction is typically very fast.
-
Analyze the reaction products to confirm cleavage.
Protocol 3: In Vitro Simulation of Intracellular Cleavage with Glutathione (GSH)
This protocol simulates the cleavage of the disulfide bond in a reducing environment mimicking the cell cytoplasm.
Materials:
-
This compound conjugate solution
-
Glutathione (GSH)
-
Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Analytical equipment
Procedure:
-
Prepare a stock solution of GSH (e.g., 100 mM in reaction buffer, adjust pH to ~7.4).
-
In a reaction tube, add the this compound conjugate to the desired final concentration in the reaction buffer.
-
Add the GSH stock solution to achieve a final concentration of 1-10 mM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Analyze the aliquots to determine the extent of cleavage over time.
Visualizations
Caption: General mechanism of disulfide bond cleavage by a reducing agent.
Caption: A typical experimental workflow for disulfide bond cleavage.
Caption: Rationale for using disulfide linkers in targeted drug delivery.
References
- 1. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione-mediated release of Bodipy® from PEG cofunctionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-(PEG6-acid)-SS in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bis-(PEG6-acid)-SS as a redox-responsive linker in the formulation of targeted drug delivery systems. The protocols detailed below are based on established methodologies for similar disulfide-containing nanoparticle systems and are intended to serve as a guide for the development and characterization of novel drug carriers.
Introduction
This compound is a homobifunctional crosslinker featuring two polyethylene (B3416737) glycol (PEG) chains of six units each, flanking a central disulfide bond and terminating in carboxylic acid groups. This unique structure allows for the formulation of nanoparticles that are stable under physiological conditions but are designed to release their therapeutic payload in response to the high glutathione (B108866) (GSH) concentrations found within the intracellular environment of tumor cells. The PEG chains enhance the biocompatibility and circulation time of the nanoparticles, a phenomenon often referred to as the "stealth" effect, which helps to evade the mononuclear phagocyte system. The terminal carboxylic acids provide versatile anchor points for conjugation to targeting ligands or other functionalities.
Principle of Redox-Responsive Drug Release
The disulfide bond within the this compound linker is the key to its functionality in targeted drug delivery. The concentration of glutathione, a tripeptide with a free thiol group, is significantly higher inside cells (2-10 mM) compared to the extracellular environment (2-20 µM). This differential in GSH concentration provides a specific trigger for drug release. In the presence of high GSH levels, the disulfide bond is cleaved through a thiol-disulfide exchange reaction, leading to the disassembly of the nanoparticle matrix and the subsequent release of the encapsulated drug specifically at the target site.
Diagram of the Redox-Responsive Drug Release Mechanism
Caption: Redox-responsive release of an encapsulated drug triggered by high intracellular glutathione (GSH) concentrations.
Quantitative Data from Analogous Systems
| Parameter | Typical Value Range | Drug | Nanoparticle System |
| Particle Size (Diameter) | 100 - 300 nm | Doxorubicin | Disulfide-cross-linked mPEG-b-(PLL-co-PLY) |
| Zeta Potential | -15 mV to -40 mV | Paclitaxel | PEGylated redox-responsive micelles |
| Drug Loading Content (DLC) | 5% - 20% (w/w) | Cisplatin | Glutathione-responsive polyurethane nanoparticles |
| Encapsulation Efficiency (EE) | 70% - 95% | Doxorubicin | Disulfide-cross-linked mPEG-b-(PLL-co-PLY) |
| In Vitro Drug Release | ~8-fold increase in 10 mM GSH vs. no GSH over 100h | Cisplatin | Glutathione-responsive polyurethane nanoparticles |
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of redox-responsive nanoparticles using this compound.
Protocol 1: Formulation of Drug-Loaded Nanoparticles
This protocol describes a nanoprecipitation method for the formulation of drug-loaded nanoparticles.
Materials:
-
This compound
-
Amphiphilic block co-polymer (e.g., PLGA, PCL)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Acetonitrile, Acetone)
-
Aqueous phase (e.g., Deionized water, PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for optional conjugation
Procedure:
-
Polymer-Linker Conjugation (Optional): a. Dissolve the amphiphilic block co-polymer and this compound in a suitable organic solvent. b. Activate the carboxylic acid groups of the linker using EDC and NHS. c. Add the polymer and stir the reaction mixture at room temperature for 24 hours. d. Purify the resulting conjugate by dialysis against deionized water.
-
Nanoparticle Formulation: a. Dissolve the polymer-linker conjugate (or a mixture of polymer and linker) and the hydrophobic drug in a water-miscible organic solvent. b. Add the organic phase dropwise to a vigorously stirring aqueous phase. c. Continue stirring for 4-6 hours to allow for nanoparticle formation and solvent evaporation. d. Purify the nanoparticles by centrifugation or dialysis to remove unloaded drug and residual solvent. e. Lyophilize the nanoparticle suspension for long-term storage.
Diagram of the Nanoparticle Formulation Workflow
Caption: A typical workflow for the formulation of drug-loaded nanoparticles using the nanoprecipitation method.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure: a. Resuspend the lyophilized nanoparticles in deionized water or PBS. b. Dilute the suspension to an appropriate concentration. c. Measure the hydrodynamic diameter (particle size) and zeta potential at 25°C.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Instrument: UV-Vis Spectrophotometer or HPLC.
-
Procedure: a. Accurately weigh a known amount of lyophilized drug-loaded nanoparticles. b. Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug. c. Quantify the amount of drug using a pre-established calibration curve. d. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.
-
Disperse a known amount of drug-loaded nanoparticles in 1 mL of each release medium.
-
Transfer the nanoparticle suspensions into separate dialysis bags.
-
Place the dialysis bags in a larger volume of the corresponding release medium and incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cell Viability Assay
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles
-
Free drug solution
-
MTT or CCK-8 reagent
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Diagram of the Targeted Drug Delivery and Cellular Uptake Process
Caption: Schematic of targeted nanoparticle delivery to a tumor cell, followed by endocytosis and intracellular drug release.
Application Notes and Protocols: Amine-Reactive Conjugation with Bis-(PEG6-acid)-SS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bis-(PEG6-acid)-SS is a homobifunctional, cleavable crosslinker used in bioconjugation.[1][2] It features two terminal carboxylic acid groups separated by a disulfide bond within a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances aqueous solubility of the crosslinker and the resulting conjugate.[3][4] The disulfide bond allows for cleavage of the crosslinker under reducing conditions, which is a desirable feature in applications such as drug delivery, where the release of a therapeutic agent at a target site is required.[5][6][7] The terminal carboxylic acids can be activated to react with primary amines on proteins or other biomolecules, forming stable amide bonds.[3][4]
This document provides detailed protocols for the activation of this compound and its conjugation to amine-containing molecules, along with methods for characterizing the resulting conjugate.
Key Features of this compound:
-
Homobifunctional: Contains two identical reactive groups (carboxylic acids).
-
Amine-Reactive: The carboxylic acid groups can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins).[8][9]
-
Cleavable: The disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]
-
PEGylated Spacer: The PEG6 spacer arm increases the hydrophilicity of the molecule, which can help to improve the solubility and reduce aggregation of the resulting conjugate.[10][11]
Quantitative Data Summary
The efficiency of conjugation and the degree of labeling are critical parameters. The following table provides representative data for a typical conjugation reaction between an antibody and activated this compound. Actual results will vary depending on the specific protein and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | --- |
| Reaction Time | 1-2 hours at Room Temperature | --- |
| Conjugation Efficiency | > 80% | SDS-PAGE, Size-Exclusion Chromatography (SEC) |
| Degree of Labeling (DOL) | 2-6 linkers per antibody | Mass Spectrometry, UV-Vis Spectroscopy |
| Purity of Conjugate | > 95% | SEC-HPLC |
| Stability (in PBS, 4°C) | Stable for > 1 week | SDS-PAGE, SEC-HPLC |
Experimental Protocols
Protocol 1: Two-Step NHS Ester Activation and Amine Conjugation
This is the most common method for conjugating carboxylic acid-containing linkers to proteins. It involves the activation of the carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are then reacted with primary amines.[8][12]
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be conjugated in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound with NHS
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add NHS to a final concentration of 120 mM (1.2 molar excess).
-
Add DCC or EDC to a final concentration of 120 mM (1.2 molar excess).
-
Incubate the reaction for 4-6 hours at room temperature with gentle stirring.
-
The activated this compound-NHS ester is now ready for conjugation. It is recommended to use it immediately.[13]
Step 2: Conjugation to Protein
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[10] Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[9][13]
-
Add the activated this compound-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the linker relative to the protein is recommended as a starting point.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[14]
-
Purify the protein conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.[11]
Step 3: Characterization of the Conjugate
-
Degree of Labeling (DOL): Determine the average number of linker molecules per protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Functionality: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after conjugation.
Protocol 2: One-Pot Carbodimide-Mediated (EDC/NHS) Conjugation
This method combines the activation and conjugation steps into a single reaction vessel.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein to be conjugated in an amine-free buffer (e.g., MES or PBS) at pH 6.0-7.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.5).
-
Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the reaction buffer. A common starting molar ratio is 1:10:20:20 (Protein:this compound:EDC:NHS).
-
Add the linker/activator solution to the protein solution with gentle mixing.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Quench the reaction by adding a quenching buffer.
-
Purify the conjugate using a desalting column or dialysis.
-
Characterize the conjugate as described in Protocol 1.
Visualizations
Caption: Experimental workflow for amine-reactive conjugation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 3. Bis-PEG6-acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-PEG6-acid, 119189-70-7 | BroadPharm [broadpharm.com]
- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Bis-(PEG6-acid)-SS in Stimuli-Responsive Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a homobifunctional crosslinker designed for the fabrication of stimuli-responsive biomaterials. Its structure features two polyethylene (B3416737) glycol (PEG) chains of six repeating units, each terminating in a carboxylic acid, and centrally linked by a disulfide bond. This unique architecture allows for the creation of biocompatible and biodegradable materials that can respond to the reducing environment characteristic of intracellular compartments and tumor microenvironments. The PEGylated nature of the crosslinker enhances hydrophilicity and reduces non-specific protein adsorption, while the disulfide bond provides a trigger for degradation and subsequent release of encapsulated therapeutic agents in the presence of reducing agents like glutathione (B108866) (GSH).
These application notes provide an overview of the utility of this compound in the development of redox-responsive hydrogels and nanoparticles for controlled drug delivery. Detailed protocols for synthesis, drug loading, and in vitro characterization are provided to guide researchers in harnessing the potential of this versatile crosslinker.
Key Applications
-
Redox-Responsive Hydrogels: Formation of biocompatible hydrogels for localized and sustained release of therapeutic agents. The hydrogels remain stable under physiological conditions but degrade in the presence of elevated glutathione levels, leading to on-demand drug release.
-
Stimuli-Responsive Nanoparticles: Fabrication of core-shell nanoparticles for targeted drug delivery to cancer cells. The disulfide-crosslinked core encapsulates hydrophobic drugs, which are rapidly released upon entry into the reductive intracellular environment.
-
Controlled Release of Therapeutics: Suitable for the delivery of a wide range of therapeutic molecules, including small-molecule drugs (e.g., doxorubicin (B1662922), paclitaxel), proteins, and nucleic acids.
Data Presentation
Table 1: Drug Loading and Entrapment Efficiency of Doxorubicin in Redox-Responsive Nanoparticles
| Nanoparticle Formulation | Drug Loading Content (DLC) (wt%) | Entrapment Efficiency (EE) (%) | Reference |
| Disulfide-crosslinked mPEG-b-(PLL-co-PLY) NPs | High | Not Specified | [1] |
| DOX-loaded OA400 PEGylated micelle | 7.32 ± 1.36 | 73.2 ± 2.6 | [2] |
| PLGA-co-PEG NPs | 2.6 - 2.9 (mg DOX/100mg NPs) | Not Specified | [3] |
| Starch/PVA/g-C3N4-based hydrogel | Not Specified | 88 | |
| Doxorubicin-loaded iron oxide nanoparticles | Not Specified | Not Specified | [4] |
Table 2: In Vitro Doxorubicin Release from Redox-Responsive Nanoparticles
| Nanoparticle System | Condition | Cumulative Release (%) | Time (h) | Reference |
| NPC-SS-mPEG NPs | pH 7.4, without GSH | 29.99 ± 1.01 | 60 | [5] |
| NPC-SS-mPEG NPs | pH 5.0, without GSH | 56.56 ± 1.7 | 60 | [5] |
| NPC-SS-mPEG NPs | pH 7.4, 10 mM GSH | 67.37 ± 0.88 | 60 | [5] |
| NPC-SS-mPEG NPs | pH 5.0, 10 mM GSH | 82.9 ± 2.1 | 60 | [5] |
| PSFG micelles | PBS, without GSH | 3.18 | 24 | [6] |
| PSFG micelles | PBS, 10 mM GSH | 93.1 | 24 | [6] |
Table 3: Cytotoxicity of Doxorubicin-Loaded Redox-Responsive Nanoparticles in Cancer Cell Lines
| Cell Line | Formulation | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MDA-MB-231 | Free Doxorubicin | 1.38 | 48 | [2] |
| MDA-MB-231 | DOX-loaded micelle | 0.9 | 48 | [2] |
| MCF-7 | Free Doxorubicin | 1.1 | 48 | [2] |
| MCF-7 | DOX-loaded micelle | 1.8 | 48 | [2] |
| U251 | Free Doxorubicin | ~0.3 | 48 | |
| U251 | DOX-EDT-IONPs | <0.25 | 48 | [4] |
| HepG2 | Free Doxorubicin | 12.18 ± 1.89 (µM) | 24 | |
| HeLa | Free Doxorubicin | 2.92 ± 0.57 (µM) | 24 | [7] |
| A549 | Free Doxorubicin | > 20 (µM) | 24 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Redox-Responsive Hydrogel
This protocol describes the synthesis of a redox-responsive hydrogel by crosslinking an amine-terminated polymer (e.g., 4-arm PEG-Amine) with this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
4-arm PEG-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid groups.
-
-
Hydrogel Formation:
-
Dissolve 4-arm PEG-Amine (1 equivalent) in MES buffer.
-
Add the activated this compound solution dropwise to the 4-arm PEG-Amine solution under gentle stirring.
-
Continue stirring until a hydrogel is formed. The gelation time will depend on the concentration of the precursors.
-
Wash the resulting hydrogel extensively with PBS (pH 7.4) to remove unreacted reagents.
-
-
Characterization:
-
The swelling ratio of the hydrogel can be determined by measuring its weight before and after lyophilization.
-
The degradation of the hydrogel can be monitored by incubating it in PBS with and without glutathione (e.g., 10 mM GSH) and observing its dissolution over time.
-
Protocol 2: Preparation of Doxorubicin-Loaded Redox-Responsive Nanoparticles
This protocol outlines the preparation of doxorubicin-loaded nanoparticles using an amphiphilic block copolymer synthesized with this compound as a cleavable linker.
Materials:
-
Amine-terminated hydrophobic polymer (e.g., Poly(lactic-co-glycolic acid)-amine, PLGA-NH2)
-
This compound
-
EDC and NHS
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous DMF and Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Synthesis of PLGA-SS-PEG-COOH:
-
Activate one of the carboxylic acid groups of this compound using EDC and NHS in DMF as described in Protocol 1.
-
React the activated intermediate with PLGA-NH2 to form PLGA-SS-PEG-COOH.
-
Purify the product by dialysis against deionized water.
-
-
Drug Loading and Nanoparticle Formation:
-
Dissolve PLGA-SS-PEG-COOH and DOX·HCl in DMSO.
-
Add TEA to neutralize the DOX·HCl.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution.
-
The amphiphilic block copolymer will self-assemble into micelles, encapsulating the doxorubicin.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the organic solvent and unloaded drug.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading content (DLC) and entrapment efficiency (EE) by lysing the nanoparticles and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
PBS (pH 7.4)
-
PBS (pH 5.5)
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, PBS pH 5.5, PBS pH 7.4 + 10 mM GSH, PBS pH 5.5 + 10 mM GSH).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Free drug solution
-
Drug-loaded nanoparticle suspension
-
Blank nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared solutions and incubate for 48 or 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of stimuli-responsive biomaterials.
Caption: Mechanism of redox-responsive drug release and action.
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
References
Application Notes: PEGylating Nanoparticles with Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles for therapeutic and diagnostic applications. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that can reduce opsonization and phagocytosis, leading to prolonged systemic circulation time, improved stability, and enhanced accumulation at target sites through the enhanced permeability and retention (E P R) effect.[1][2][3][4]
This document provides a detailed protocol for the PEGylation of amine-functionalized nanoparticles using a homobifunctional, dicarboxylic acid PEG linker, Bis-(PEG6-acid)-SS. This specific linker incorporates a disulfide (-SS-) bond, which offers the advantage of a cleavable PEG shield in a reducing environment, such as that found within tumor tissues or intracellular compartments. This can facilitate drug release or nanoparticle-cell interactions at the target site. The protocol is based on the robust and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[5][6]
Principle of the Reaction
The PEGylation process involves a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid groups on the this compound are activated by EDC in the presence of NHS to form a more stable NHS-ester intermediate. This intermediate is then reacted with the primary amine groups on the surface of the nanoparticles to form a stable amide bond, covalently attaching the PEG linker.
Materials and Equipment
Reagents:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: Deionized water or PBS
-
Organic Solvent (if needed for dissolving PEG linker): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Equipment:
-
pH meter
-
Vortex mixer
-
Tube rotator or shaker
-
Centrifuge (for nanoparticle purification)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Lyophilizer (optional)
Experimental Protocols
Preparation of Reagents
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a known concentration (e.g., 1-10 mg/mL).
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. It is critical to use freshly prepared solutions as EDC is susceptible to hydrolysis.
PEGylation of Nanoparticles
The following protocol is a general guideline and may require optimization based on the specific nanoparticles and desired degree of PEGylation.
Step 1: Activation of this compound
-
To a solution of this compound in Activation Buffer, add a molar excess of freshly prepared EDC and NHS solution. A common starting molar ratio is PEG:EDC:NHS of 1:2:2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
Step 2: Conjugation to Nanoparticles
-
Add the activated this compound solution to the nanoparticle suspension in Activation Buffer.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-ester with primary amines is more efficient at a slightly alkaline pH.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
Step 3: Quenching of the Reaction
-
To quench the reaction and cap any unreacted NHS-esters, add the Quenching Buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
Purification of PEGylated Nanoparticles
-
Purify the PEGylated nanoparticles from excess PEG linker and coupling reagents by repeated centrifugation and resuspension in Washing Buffer. The centrifugation speed and time should be optimized to pellet the nanoparticles without causing aggregation.
-
Alternatively, dialysis or tangential flow filtration can be used for purification, especially for smaller nanoparticles.
-
After the final wash, resuspend the purified PEGylated nanoparticles in an appropriate storage buffer (e.g., PBS or deionized water).
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to assess the properties of the modified nanoparticles.
| Parameter | Method | Purpose | Expected Outcome |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | To determine the increase in nanoparticle size due to the PEG layer. | An increase in the hydrodynamic diameter compared to the unmodified nanoparticles.[7][8][9] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To assess the size distribution of the nanoparticle population. | A low PDI value (typically < 0.3) indicates a monodisperse and stable suspension. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles. | A shift in zeta potential towards neutral is expected as the charged amine groups are shielded by the neutral PEG chains.[7][8][9] |
| Confirmation of PEGylation | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic chemical bonds of PEG on the nanoparticle surface. | Appearance of characteristic peaks for C-O-C ether stretching of the PEG backbone. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR) | To determine the amount of PEG conjugated to the nanoparticles. | Provides a quantitative measure of the PEG grafting density. |
Quantitative Data Summary
The following table provides representative data on the effect of varying reaction conditions on the properties of PEGylated nanoparticles, based on findings from literature.[7][8][9]
| Reaction Parameter | Condition | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | PEGylation Efficiency (%) |
| Unmodified Nanoparticles | - | 150 ± 5 | +30 ± 2 | 0 |
| PEG Concentration | Low | 180 ± 7 | +15 ± 3 | 45 |
| High | 210 ± 8 | +5 ± 2 | 85 | |
| Reaction Time | 1 hour | 175 ± 6 | +18 ± 4 | 40 |
| 4 hours | 205 ± 7 | +8 ± 3 | 80 | |
| pH of Coupling Reaction | 6.5 | 170 ± 8 | +20 ± 5 | 35 |
| 7.5 | 208 ± 6 | +6 ± 2 | 82 |
Visual Representations
Caption: Experimental workflow for the PEGylation of nanoparticles.
Caption: Logical relationship of PEGylated nanoparticles in vivo.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation Efficiency | Inactive EDC/NHS | Use freshly prepared EDC/NHS solutions. Store reagents in a desiccator. |
| Incorrect pH | Ensure the activation step is at pH 5.5-6.0 and the coupling step is at pH 7.2-7.5. | |
| Insufficient molar excess of PEG linker | Increase the molar ratio of the PEG linker to the nanoparticles. | |
| Nanoparticle Aggregation | Inappropriate buffer ionic strength | Optimize the ionic strength of the buffers used. |
| Harsh purification steps | Use lower centrifugation speeds or consider alternative purification methods like dialysis. | |
| Inconsistent Results | Variability in nanoparticle surface amine density | Ensure consistent synthesis and characterization of the starting nanoparticles. |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation step. |
Conclusion
The protocol described provides a robust method for the PEGylation of amine-functionalized nanoparticles using this compound. The inclusion of a cleavable disulfide linkage in the PEG chain offers an advanced feature for stimuli-responsive drug delivery systems. Careful optimization of reaction conditions and thorough characterization of the final product are critical for achieving nanoparticles with the desired properties for successful in vivo applications.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-(PEG6-acid)-SS in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a bifunctional, redox-responsive crosslinker that holds significant promise in the field of cancer research, particularly for the development of targeted drug delivery systems. This molecule features two polyethylene (B3416737) glycol (PEG) chains of six units each, terminating in carboxylic acid groups, and linked together by a central disulfide bond (-S-S-). The PEG chains enhance solubility and biocompatibility, while the carboxylic acid groups provide reactive handles for conjugation to drugs, targeting ligands, or nanoparticle surfaces. The key feature of this linker is the disulfide bond, which remains stable under normal physiological conditions but is rapidly cleaved in the reducing environment of cancer cells, where the concentration of glutathione (B108866) (GSH) is significantly elevated. This redox-responsiveness allows for the specific release of therapeutic payloads at the tumor site, minimizing off-target toxicity and enhancing therapeutic efficacy.
These application notes provide an overview of the potential uses of this compound in cancer research and detailed protocols for its application in the development of redox-responsive drug delivery systems.
Principle of Action: Redox-Responsive Drug Delivery
The tumor microenvironment is characterized by several unique features, including a higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream and healthy tissues. This compound leverages this difference to achieve targeted drug release.
-
In Circulation (Low GSH): The disulfide bond within the linker remains intact, ensuring the stability of the drug carrier and preventing premature drug release. The hydrophilic PEG chains help to prolong circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.
-
At the Tumor Site (High GSH): Upon accumulation in the tumor tissue, either through passive targeting (the enhanced permeability and retention effect) or active targeting, the disulfide bond is exposed to the high intracellular GSH concentration. The disulfide bond is cleaved, leading to the disassembly of the drug carrier and the release of the conjugated therapeutic agent directly within the cancer cells.
Below is a diagram illustrating the mechanism of a drug delivery nanoparticle utilizing a this compound linker for redox-responsive drug release.
Caption: Redox-responsive drug release mechanism.
Applications in Cancer Research
The unique properties of this compound make it a versatile tool for a range of applications in oncology research:
-
Redox-Responsive Nanoparticle Formulation: The primary application is in the creation of nanoparticles (e.g., liposomes, polymeric micelles, silica (B1680970) nanoparticles) that disassemble and release their therapeutic cargo in response to the high GSH levels in cancer cells.[1][2] The two carboxylic acid groups can be used to anchor the linker to the nanoparticle surface or to conjugate it to other components of the nanoparticle assembly.
-
Antibody-Drug Conjugate (ADC) Development: While typically used for non-cleavable linkages, the di-acid functionality can be adapted for creating cleavable linkers in ADCs. One acid group can be conjugated to a targeting antibody and the other to a potent cytotoxic drug. The disulfide bond allows for the release of the drug once the ADC is internalized by the target cancer cell.
-
Prodrug Synthesis: this compound can be used to create prodrugs where the disulfide bond links the active drug to a carrier molecule. The PEG chains can improve the pharmacokinetic profile of the drug, and the redox-cleavable linker ensures its activation at the tumor site.[3]
-
Gene Delivery Systems: The linker can be incorporated into non-viral vectors for gene therapy. The disassembly of the vector in the reducing intracellular environment can facilitate the release of genetic material such as siRNA or mRNA.
Quantitative Data Summary
The following tables provide representative quantitative data that could be expected from studies utilizing drug delivery systems based on this compound. These values are based on literature reports of similar redox-responsive PEGylated nanoparticles and should be considered as a general guide.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Nanoparticle without Drug | Nanoparticle with Doxorubicin |
| Mean Diameter (nm) | 95 ± 5 | 110 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 |
| Drug Loading Content (%) | N/A | 15 ± 2 |
| Encapsulation Efficiency (%) | N/A | 85 ± 5 |
Table 2: In Vitro Drug Release Profile
| Condition | Cumulative Drug Release (%) after 24h |
| PBS (pH 7.4) | 15 ± 3 |
| PBS (pH 7.4) + 10 µM GSH | 25 ± 4 |
| PBS (pH 7.4) + 10 mM GSH | 80 ± 6 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Doxorubicin (µM) | Nanoparticle with Doxorubicin (µM) |
| MCF-7 (Breast Cancer) | 0.5 ± 0.1 | 1.2 ± 0.3 |
| A549 (Lung Cancer) | 0.8 ± 0.2 | 2.0 ± 0.5 |
| HEK293 (Normal Kidney) | 1.5 ± 0.4 | 5.8 ± 1.1 |
Experimental Protocols
Protocol 1: Formulation of Redox-Responsive Nanoparticles using this compound
This protocol describes a general method for formulating doxorubicin-loaded nanoparticles where this compound is used as a crosslinker.
Materials:
-
This compound
-
Amine-functionalized polymer (e.g., Poly(l-lysine)) or lipid (e.g., DSPE-PEG-NH2)
-
Doxorubicin hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add EDC (2.2 equivalents) and NHS (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid groups.
-
-
Conjugation to Amine-Functionalized Moiety:
-
Dissolve the amine-functionalized polymer or lipid (2 equivalents) in DMSO.
-
Add the solution from step 1.2 to the amine-containing solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Nanoparticle Formulation by Self-Assembly:
-
Slowly add deionized water to the reaction mixture from step 2.2 while stirring to induce self-assembly of the amphiphilic conjugates into nanoparticles.
-
Continue stirring for 2 hours.
-
-
Drug Loading:
-
Dissolve DOX in deionized water.
-
Add the DOX solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Transfer the drug-loaded nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents and unloaded drug.
-
Collect the purified nanoparticle suspension and store at 4°C.
-
Below is a workflow diagram for the nanoparticle formulation process.
Caption: Nanoparticle formulation workflow.
Protocol 2: In Vitro Drug Release Study
This protocol details how to assess the redox-responsive release of a drug from the formulated nanoparticles.[4]
Materials:
-
Drug-loaded nanoparticles
-
PBS (pH 7.4)
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Shaking incubator at 37°C
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Preparation of Release Media:
-
Prepare three different release media:
-
PBS (pH 7.4) as a control.
-
PBS (pH 7.4) with 10 µM GSH (to mimic extracellular environment).
-
PBS (pH 7.4) with 10 mM GSH (to mimic intracellular reducing environment).
-
-
-
Dialysis Setup:
-
Pipette 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place each dialysis bag into a separate container with 50 mL of one of the release media.
-
-
Incubation and Sampling:
-
Incubate the containers at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy for doxorubicin).
-
Calculate the cumulative percentage of drug release at each time point.
-
The logical relationship for the drug release study is depicted below.
Caption: In vitro drug release experimental design.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the anticancer activity of the drug-loaded nanoparticles using a standard MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., HEK293) for assessing toxicity
-
Complete cell culture medium
-
Free drug (e.g., Doxorubicin)
-
Drug-loaded nanoparticles
-
Blank nanoparticles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each treatment group.
-
Conclusion
This compound is a highly valuable tool for the development of advanced drug delivery systems in cancer research. Its redox-responsive nature allows for the targeted release of therapeutics in the tumor microenvironment, potentially leading to more effective and less toxic cancer treatments. The protocols provided herein offer a framework for the formulation, characterization, and evaluation of drug delivery systems utilizing this promising linker. Further research and optimization are encouraged to fully explore the potential of this compound in preclinical and clinical applications.
References
- 1. Redox-sensitive mesoporous silica nanoparticles functionalized with PEG through a disulfide bond linker for potential anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Disulfide-cross-linked PEG-block-polypeptide nanoparticles with high drug loading content as glutathione-triggered anticancer drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug-Linker Synthesis Using Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a homobifunctional, cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2] This linker features a central disulfide bond, providing a mechanism for intracellular drug release, and two terminal carboxylic acid groups for conjugation with amine-containing molecules, such as cytotoxic drugs. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3]
The core strategy for utilizing this compound involves a multi-step synthesis. Initially, two molecules of a potent cytotoxic drug are conjugated to the linker's terminal carboxylic acids. This drug-linker construct, now containing a central disulfide bond, is then used to "re-bridge" the interchain disulfide bonds of a monoclonal antibody that have been previously reduced to generate free thiol groups. This disulfide re-bridging approach allows for the creation of more homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[4][5][6]
This document provides detailed protocols for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody. It also includes methods for the characterization of the final ADC and illustrates the intracellular mechanism of action of commonly used payloads.
Data Presentation
Table 1: Representative Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | BroadPharm, MedChemExpress | Homobifunctional disulfide linker |
| Monomethyl Auristatin E (MMAE) | Various | Cytotoxic payload with primary amine |
| Maytansinoid (DM1 or DM4) | Various | Cytotoxic payload with primary amine |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | Targeting moiety |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Carboxylic acid activator |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizer for activated carboxyl groups |
| TCEP (tris(2-carboxyethyl)phosphine) | Thermo Fisher Scientific | Antibody disulfide reducing agent |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Organic solvent for conjugation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Buffer for antibody handling and purification |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0 | Various | Activation buffer |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | ADC characterization (DAR determination) |
| Size-Exclusion Chromatography (SEC) Column | Various | Purification of ADC |
Table 2: Summary of Expected Quantitative Outcomes
| Parameter | Stage of Process | Typical Value/Range | Method of Determination |
| Drug-Linker-Drug Yield | After Step 1 | > 80% | RP-HPLC, Mass Spectrometry |
| Purity of Drug-Linker-Drug | After Step 1 | > 95% | RP-HPLC |
| Antibody Reduction Efficiency | After Step 2 | 4-8 thiols/antibody | Ellman's Assay |
| ADC Conversion | After Step 3 | 70-90% | HIC, SDS-PAGE |
| Average Drug-to-Antibody Ratio (DAR) | After Step 4 | ~4 | HIC, Mass Spectrometry[7] |
| Monomer Purity of Final ADC | After Step 4 | > 95% | SEC |
| Aggregates | After Step 4 | < 5% | SEC |
Experimental Protocols
Step 1: Synthesis of the Drug-Linker-Drug Construct
This protocol describes the conjugation of an amine-containing cytotoxic drug (e.g., MMAE) to the this compound linker.
Materials:
-
This compound
-
Amine-containing drug (e.g., MMAE)
-
EDC-HCl
-
Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Activation Buffer (0.1 M MES, pH 6.0)
-
Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add Sulfo-NHS (2.5 equivalents) and EDC-HCl (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid groups.[8]
-
-
Conjugation to the Drug:
-
In a separate vial, dissolve the amine-containing drug (2.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the drug solution to act as a base.
-
Slowly add the activated linker solution to the drug solution.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting Drug-(Bis-PEG6-SS)-Drug construct by preparative RP-HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Step 2: Reduction of Antibody Interchain Disulfide Bonds
This protocol details the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Reaction Buffer (PBS, pH 7.4, with 1 mM EDTA)
-
TCEP (tris(2-carboxyethyl)phosphine) stock solution (10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Reduction Reaction:
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.
-
Elute the reduced antibody with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
The number of free thiols can be quantified using Ellman's assay.
-
Step 3: Disulfide Re-bridging Conjugation
This protocol describes the conjugation of the Drug-(Bis-PEG6-SS)-Drug construct to the reduced antibody via disulfide exchange.
Materials:
-
Reduced monoclonal antibody from Step 2
-
Purified Drug-(Bis-PEG6-SS)-Drug construct from Step 1
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (PBS, pH 7.4, with 1 mM EDTA)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Preparation of Reagents:
-
Dissolve the Drug-(Bis-PEG6-SS)-Drug construct in anhydrous DMSO to a concentration of 10 mM.
-
Adjust the concentration of the reduced antibody with Reaction Buffer to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the Drug-(Bis-PEG6-SS)-Drug solution to the reduced antibody solution. A molar excess of 1.5 to 2 equivalents of the drug-linker construct per free thiol on the antibody is recommended.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.
-
-
Quenching:
-
To cap any remaining free thiols, add a 20-fold molar excess of N-acetylcysteine and incubate for 30 minutes.
-
Step 4: Purification and Characterization of the ADC
This protocol outlines the purification of the ADC and the determination of its key quality attributes.
Materials:
-
Crude ADC from Step 3
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Appropriate buffers for SEC and HIC
Procedure:
-
Purification:
-
Purify the ADC using an SEC system pre-equilibrated with PBS, pH 7.4, to remove unconjugated drug-linker molecules, quenching agent, and aggregates.[11]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Aggregate and Fragment Analysis:
-
Use analytical SEC to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.
-
-
Mass Spectrometry:
-
Intact and reduced mass analysis can be performed to confirm the identity of the ADC and the successful conjugation to both light and heavy chains.
-
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis and characterization of an ADC using this compound.
Signaling Pathways
Caption: Intracellular mechanism of action for an ADC with an MMAE payload.[1][13]
Caption: Intracellular mechanism of action for an ADC with a Maytansinoid (DM4) payload.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 14. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bis-(PEG6-acid)-SS in Biomolecule Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-(PEG6-acid)-SS, a homobifunctional, cleavable crosslinker, in the surface modification of various biomolecules. This reagent is particularly valuable in the fields of drug delivery, diagnostics, and general research for its ability to introduce a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a cleavable disulfide bond.
Introduction to this compound
This compound is a chemical modification agent characterized by two terminal carboxylic acid groups connected by a spacer arm containing six repeating PEG units and a central disulfide (SS) bond. This structure imparts several advantageous properties for biomolecule modification:
-
Hydrophilicity: The PEGylated spacer arm significantly increases the water solubility of the modified biomolecule, which can help to reduce aggregation and improve biocompatibility.
-
Biocompatibility: Surface modification with PEG is a well-established method to reduce non-specific protein adsorption and minimize immune responses.[1][2]
-
Homobifunctionality: The two terminal carboxylic acid groups allow for the covalent conjugation to primary amine groups present on biomolecules such as proteins, peptides, and amine-functionalized nanoparticles.
-
Cleavability: The disulfide bond within the spacer is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or in the reducing environment of the intracellular space. This feature is highly desirable for applications requiring the controlled release of a conjugated molecule, such as in antibody-drug conjugates (ADCs).
Chemical Structure:
Applications
This compound is a versatile tool for a range of applications in biotechnology and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The disulfide bond allows for the release of the drug payload within the target cancer cells, where the reducing environment cleaves the linker.[3]
-
Surface Modification of Nanoparticles: Gold, iron oxide, and polymeric nanoparticles can be functionalized with this compound to improve their stability in biological fluids and to provide anchor points for the attachment of targeting ligands or therapeutic agents.
-
PEGylation of Proteins and Peptides: Covalent attachment of the PEG linker can enhance the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size and protecting them from proteolytic degradation.
-
Creation of Reversible Hydrogels: The homobifunctional nature of the linker allows for the crosslinking of amine-containing polymers to form hydrogels that can be degraded under reducing conditions.
-
Immobilization of Biomolecules on Surfaces: Biomolecules can be tethered to amine-functionalized surfaces for applications in biosensors and diagnostics.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from biomolecule modification using this compound. The exact values will vary depending on the specific biomolecule, reaction conditions, and analytical methods used.
Table 1: Typical Reaction Parameters for Biomolecule Conjugation
| Parameter | Protein/Antibody Conjugation | Nanoparticle Functionalization |
| Molar Ratio (Linker:Biomolecule) | 10:1 to 50:1 | 100:1 to 1000:1 |
| Activation Reagents | EDC, NHS (or sulfo-NHS) | EDC, NHS (or sulfo-NHS) |
| Molar Ratio (EDC/NHS:Linker) | 1.5:1 to 2:1 | 1.5:1 to 2:1 |
| Reaction Buffer | MES Buffer (pH 4.5-6.0) for activation, PBS (pH 7.2-8.0) for conjugation | MES Buffer (pH 4.5-6.0) for activation, PBS (pH 7.2-8.0) for conjugation |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | 4-8 hours at room temperature |
| Purification Method | Size-Exclusion Chromatography, Dialysis | Centrifugation, Dialysis |
Table 2: Characterization of Modified Biomolecules
| Parameter | Typical Value/Method |
| Drug-to-Antibody Ratio (DAR) for ADCs | 2 - 4 (determined by UV-Vis, HIC, or LC-MS)[][5][6][7] |
| Modification Efficiency (Proteins) | 40-80% (determined by SDS-PAGE, Mass Spectrometry) |
| Linker Stability (in plasma) | >90% stable over 72 hours (assessed by HPLC or ELISA) |
| Cleavage Efficiency (with 10 mM DTT) | >95% cleavage within 1 hour (assessed by HPLC or Mass Spectrometry) |
| Zeta Potential (Nanoparticles) | Shift towards neutral after modification |
Experimental Protocols
General Workflow for Biomolecule Modification
The general strategy for using this compound involves a two-step process: activation of the carboxylic acid groups followed by conjugation to the amine-containing biomolecule.
Caption: General workflow for biomolecule conjugation using this compound.
Detailed Protocol for Protein/Antibody Conjugation
This protocol describes the conjugation of this compound to a protein or antibody.
Materials:
-
This compound
-
Protein/Antibody solution in PBS (amine-free buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.
-
Prepare the protein/antibody solution at a concentration of 1-10 mg/mL in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS stock solutions to the linker solution.
-
Vortex briefly and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein/Antibody:
-
Add a 10- to 50-fold molar excess of the activated linker solution to the protein/antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
Detailed Protocol for Nanoparticle Surface Modification
This protocol outlines the functionalization of amine-modified nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Washing Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Nanoparticles:
-
Wash the amine-functionalized nanoparticles three times with the Activation Buffer by centrifugation and resuspension to remove any storage buffers containing primary amines.
-
Resuspend the nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Prepare a stock solution of this compound (10 mg/mL in DMF or DMSO) and EDC/NHS (10 mg/mL in Activation Buffer) as described in the protein conjugation protocol.
-
-
Conjugation to Nanoparticles:
-
Add the this compound stock solution to the nanoparticle suspension. The amount will depend on the desired surface density and should be optimized.
-
Add a 1.5-fold molar excess of EDC and NHS over the linker.
-
Incubate for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator).
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant containing unreacted reagents.
-
Wash the nanoparticles three times with the Washing Buffer.
-
-
Characterization:
-
Confirm the surface modification by measuring the change in zeta potential, particle size (by Dynamic Light Scattering), and surface composition (e.g., by XPS or FTIR).
-
Cleavage of the Disulfide Bond
The disulfide bond in the this compound linker can be cleaved using a reducing agent. This is a key feature for applications requiring the release of a conjugated molecule.
Caption: Cleavage of the disulfide bond in the linker.
Protocol for In Vitro Cleavage Assay
This protocol can be used to assess the cleavage of the disulfide linker.
Materials:
-
Conjugated biomolecule
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
-
Analytical instrument (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Prepare the Conjugate Solution:
-
Dissolve the conjugated biomolecule in the Reaction Buffer to a known concentration.
-
-
Initiate Cleavage:
-
Add DTT or TCEP to the conjugate solution to a final concentration of 10-50 mM.
-
Incubate the reaction at 37°C.
-
-
Monitor Cleavage:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analyze the aliquots by a suitable analytical method (e.g., reverse-phase HPLC or LC-MS) to quantify the amount of cleaved and intact conjugate.
-
-
Data Analysis:
-
Plot the percentage of cleaved conjugate versus time to determine the cleavage kinetics.
-
By following these application notes and protocols, researchers can effectively utilize this compound for the surface modification of a wide range of biomolecules to achieve their desired research and therapeutic goals.
References
- 1. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface modification of polymers for biocompatibility via exposure to extreme ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. [PDF] Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Cleavage of Bis-(PEG6-acid)-SS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-(PEG6-acid)-SS is a homobifunctional crosslinker containing a central disulfide bond. This disulfide linkage is amenable to cleavage under reducing conditions, a feature widely exploited in drug delivery systems for the controlled release of therapeutic agents. The ability to precisely cleave this bond in vitro is crucial for characterizing drug-linker conjugates, assessing payload release kinetics, and conducting various bio-analytical assays.
This document provides detailed protocols for the in vitro cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). It also outlines analytical methods for verifying the cleavage and presents the experimental parameters in a clear, tabular format.
Principle of Disulfide Bond Cleavage
The disulfide bond in this compound can be readily reduced to two free thiol groups by thiol-containing reducing agents like DTT or by phosphine-based reducing agents like TCEP.[1][2][3]
-
DTT (Dithiothreitol): DTT, also known as Cleland's reagent, is a potent reducing agent that effectively cleaves disulfide bonds. The reaction proceeds through a two-step thiol-disulfide exchange, resulting in the formation of a stable six-membered ring with an internal disulfide bond from the DTT molecule and two reduced thiol groups on the target molecule.[4] DTT is most effective at pH values above 7.[5]
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a thiol-free reducing agent that is also highly effective at reducing disulfide bonds. It is often preferred over DTT because it is odorless, more stable, and effective over a wider pH range.[6][7] The reaction mechanism involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[2][8]
Experimental Protocols
Protocol 1: Cleavage of this compound using Dithiothreitol (DTT)
This protocol describes the use of DTT to cleave the disulfide bond in this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of DTT: Dissolve DTT in deionized water to create a 1 M stock solution. It is recommended to prepare this solution fresh for each experiment to ensure its reducing activity.[4]
-
Set up the cleavage reaction: In a microcentrifuge tube, combine the this compound solution with the DTT stock solution to achieve a final DTT concentration in the range of 10-100 mM.[1][10]
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours.[10] The optimal incubation time may vary depending on the concentration of the reactants and the desired extent of cleavage.
-
(Optional) Quench the reaction: To stop the reaction, the excess DTT can be removed by size-exclusion chromatography or by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the newly formed free thiols.[10]
-
Analyze the cleavage products: The cleavage of the disulfide bond can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or SDS-PAGE (if conjugated to a larger molecule).[11][12]
Protocol 2: Cleavage of this compound using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol details the procedure for cleaving the disulfide bond in this compound using TCEP.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride[6]
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)[2]
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of TCEP: Dissolve TCEP hydrochloride in deionized water to make a 0.5 M stock solution. Adjust the pH to 7.0 with 10 N NaOH.[8] Store frozen in aliquots.
-
Set up the cleavage reaction: Add the TCEP stock solution to the this compound solution to a final concentration of 5-50 mM.[7]
-
Incubate the reaction: Incubate the mixture at room temperature for 5-60 minutes.[2][6] TCEP is generally faster and more efficient than DTT.[7]
-
Analyze the cleavage products: Verify the cleavage of the disulfide bond using analytical methods such as HPLC, MS, or spectrophotometry.[2][11] Unlike DTT, TCEP generally does not need to be removed before subsequent reactions with sulfhydryl-reactive reagents like maleimides.[6]
Data Presentation
| Parameter | DTT Protocol | TCEP Protocol | Reference |
| Reducing Agent | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | [1][2] |
| Final Concentration | 10 - 100 mM | 5 - 50 mM | [1][7][10] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 | 100 mM Phosphate buffer, pH 7.0 | [2] |
| Incubation Temperature | 37°C | Room Temperature | [2][10] |
| Incubation Time | 1 - 4 hours | 5 - 60 minutes | [2][6][10] |
| Optimal pH Range | > 7.0 | 1.5 - 9.0 | [5][6] |
Mandatory Visualization
Caption: Workflow for the in vitro cleavage of this compound.
Caption: Mechanism of disulfide bond reduction.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. broadpharm.com [broadpharm.com]
- 8. goldbio.com [goldbio.com]
- 9. Reducing agent - DTT Clinisciences [clinisciences.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent aggregation during Bis-(PEG6-acid)-SS conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent aggregation during conjugation with Bis-(PEG6-acid)-SS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional, cleavable crosslinker. It features two terminal carboxylic acid groups and an internal disulfide bond. The carboxylic acid groups can react with primary amines (like those on lysine (B10760008) residues of proteins) in the presence of activators such as EDC and NHS to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the resulting conjugate in aqueous solutions.[1][4] The disulfide bond can be cleaved by reducing agents like Dithiothreitol (DTT), making it useful for applications requiring the release of a conjugated molecule.[1] It is commonly used in the synthesis of antibody-drug conjugates (ADCs).[5]
Q2: What are the primary causes of aggregation during this compound conjugation?
Aggregation during conjugation is a common issue that can arise from several factors:
-
Intermolecular Cross-linking: As a bifunctional linker, this compound can inadvertently link multiple protein or biomolecule molecules together, leading to the formation of large, often insoluble, aggregates.[6]
-
Loss of Electrostatic Stabilization: During the activation step with EDC, the negative charges of the carboxylic acid groups are neutralized. This can lead to a loss of the electrostatic repulsion that keeps some molecules, particularly nanoparticles, dispersed in solution, causing them to aggregate.[7][8]
-
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or high ionic strength can destabilize the protein or biomolecule, exposing hydrophobic regions and promoting self-association.[9][10]
-
High Reactant Concentrations: High concentrations of the protein or the crosslinker increase the probability of intermolecular interactions and cross-linking, which can drive aggregation.[9][10]
-
Hydrolysis of Reagents: EDC and the activated NHS-ester are moisture-sensitive and can hydrolyze quickly. Inactive reagents can lead to inefficient conjugation, leaving proteins exposed to potentially destabilizing conditions for longer periods.[11][12]
Q3: Why is a two-step conjugation process often recommended?
A two-step process is highly recommended to minimize aggregation and side reactions.
-
Activation Step: The this compound linker is first activated with EDC and NHS at an optimal acidic pH (typically 4.5-6.0).[13][14]
-
Conjugation Step: The activated linker is then added to the amine-containing molecule at a higher pH (typically 7.2-8.0) for the coupling reaction.[11][13]
This separation prevents the amine-containing biomolecule (e.g., a protein) from being exposed to the potentially harsh, low-pH conditions of the activation step and reduces the risk of EDC-mediated protein cross-linking.
EDC/NHS Conjugation Workflow
Caption: General workflow for a two-step EDC/NHS conjugation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation immediately after adding EDC/NHS. | 1. Loss of Electrostatic Stabilization: EDC neutralizes carboxyl groups, causing molecules stabilized by negative charges to aggregate.[7][8]2. High Reagent Concentration: Localized high concentrations of EDC/NHS can cause rapid, uncontrolled reactions and precipitation.[9] | 1. Use a Two-Step Protocol: Activate the linker separately before adding it to your protein. Consider using Sulfo-NHS for increased solubility of the active intermediate.[7]2. Optimize Concentrations: Perform a titration to find the lowest effective concentrations of EDC and NHS. Add reagents slowly while gently mixing.[8] |
| Aggregation occurs after mixing the activated linker with the protein. | 1. Intermolecular Cross-linking: The bifunctional linker is connecting multiple protein molecules.[6]2. Suboptimal Buffer Conditions: The conjugation buffer pH or ionic strength is destabilizing the protein.[9][10]3. High Protein Concentration: Increases the likelihood of protein-protein interactions.[9] | 1. Optimize Molar Ratio: Reduce the molar excess of the activated PEG linker relative to the protein. A starting point of 10-20 fold molar excess of linker is common, but may need to be lowered.[11]2. Buffer Optimization: Ensure the conjugation buffer is at an optimal pH for your protein's stability (typically 7.2-8.0). Use amine-free buffers like PBS or Borate.[12] Add stabilizing excipients like arginine (50-100 mM) or glycerol (B35011) (5-20%).[9]3. Lower Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).[9][10] |
| Low or no conjugation efficiency. | 1. Inactive Reagents: EDC and/or NHS have hydrolyzed due to moisture.[12]2. Incorrect pH: Suboptimal pH for either the activation (<4.5) or conjugation (<7.0) step.[11][12]3. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule.[13] | 1. Use Fresh Reagents: Prepare EDC/NHS solutions immediately before use. Equilibrate vials to room temperature before opening to prevent moisture condensation.[11][12]2. Verify Buffer pH: Check the pH of your activation (MES, pH 4.5-6.0) and conjugation (PBS, pH 7.2-8.0) buffers.[11]3. Use Amine-Free Buffers: Use buffers such as MES, PBS, HEPES, or Borate for the reaction.[12] Quenching should only be done after the conjugation is complete. |
| Aggregates form during purification or storage. | 1. High Degree of PEGylation: Excessive modification can alter the protein's surface properties, leading to insolubility.[11]2. Disulfide Bond Instability: The internal disulfide bond of the linker may be susceptible to reduction by trace contaminants or undergo disulfide scrambling.[15] | 1. Reduce Molar Excess: Lower the molar ratio of the linker to the protein in the reaction to achieve a lower degree of labeling.[11]2. Add Stabilizers: Store the final conjugate in a buffer containing cryoprotectants (glycerol) or stabilizers (arginine).[9][16]3. Control Redox Environment: Ensure purification and storage buffers are free of reducing agents (unless cleavage is desired). If the protein contains other free thiols, consider capping them. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Conjugation
| Reagent | Molar Ratio (Reagent:Target) | Purpose |
| EDC | 2-10 fold excess over carboxyl groups | To ensure efficient activation of the carboxylic acid.[11] |
| NHS/Sulfo-NHS | 2-5 fold excess over carboxyl groups | To stabilize the activated intermediate and improve coupling efficiency. A common EDC:NHS ratio is 1:1 or 2:1.[11][12] |
| This compound | 10-20 fold molar excess over the amine-containing molecule | A common starting point to drive the reaction towards the desired product. This ratio is system-dependent and should be optimized empirically to avoid aggregation.[11] |
Table 2: Recommended Buffer Conditions
| Step | Buffer Type | Recommended pH | Rationale |
| Activation | MES, Acetate (Amine-free) | 4.5 - 6.0 | Most efficient pH range for EDC-mediated carboxyl activation while minimizing hydrolysis.[13][14] |
| Conjugation | PBS, Borate, HEPES (Amine-free) | 7.2 - 8.0 | Optimal pH for the reaction of NHS-esters with primary amines.[11][13][14] |
| Quenching | Tris, Glycine, Hydroxylamine | 7.5 - 8.5 | Contains primary amines to react with and deactivate any remaining NHS-esters.[8][13] |
Chemical Reaction Pathway
Caption: Reaction scheme for EDC/NHS-mediated amide bond formation.
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to a Protein
This protocol provides a general framework. Optimal concentrations, volumes, and incubation times should be determined empirically for each specific system.
Materials Required:
-
This compound
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Activation of this compound (Perform immediately before use)
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.[11]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer. These solutions are not stable and should be made fresh.[11]
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the tube.
-
Add EDC solution to achieve a 2-10 fold molar excess over the this compound.
-
Immediately add NHS solution to achieve a 2-5 fold molar excess over the this compound.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.[13][14]
Step 2: Conjugation to the Protein
-
While the activation reaction is incubating, prepare your protein solution in the Conjugation Buffer at a concentration of 1-5 mg/mL.[9]
-
Immediately after the 15-minute activation, add the activated this compound mixture to the protein solution.[12] The final pH of the reaction mixture should be between 7.2 and 7.5.[13]
-
The molar ratio of the activated linker to the protein should be optimized. A 10-20 fold molar excess is a common starting point.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[11]
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction). This will hydrolyze any remaining active NHS esters.[12]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate to remove excess crosslinker and reaction byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against a suitable storage buffer.[9][12]
-
Characterize the final conjugate and store appropriately, typically at -20°C or -80°C with a cryoprotectant like glycerol.
References
- 1. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 2. Bis-PEG6-acid - Creative Biolabs [creative-biolabs.com]
- 3. Bis-PEG6-acid, 119189-70-7 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. books.rsc.org [books.rsc.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving Low Yield in ADC Synthesis with Bis-(PEG6-acid)-SS
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Antibody-Drug Conjugates (ADCs) using the Bis-(PEG6-acid)-SS linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the this compound linker in ADC synthesis?
This compound is a homobifunctional, cleavable linker used in the synthesis of ADCs.[1] Its key features include:
-
Two terminal carboxylic acid groups: These allow for the covalent attachment of amine-containing payloads through the formation of stable amide bonds.[2]
-
A central disulfide bond: This bond is designed to be stable in the bloodstream but can be cleaved by reducing agents like glutathione, which are present in higher concentrations inside tumor cells.[3] This targeted cleavage facilitates the release of the cytotoxic payload at the desired site of action.[3]
-
A polyethylene (B3416737) glycol (PEG) spacer: The PEG component enhances the hydrophilicity of the linker-payload complex, which can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic properties of the resulting ADC.[][]
Q2: What are the most common causes of low yield when using this compound?
Low yields in ADC synthesis with PEG linkers can arise from several factors throughout the conjugation and purification process.[6] The most frequent issues include:
-
Aggregation: The conjugation of hydrophobic payloads can lead to the aggregation and precipitation of the ADC, which significantly reduces the yield of soluble and functional ADC.[6] While PEG linkers help mitigate this, improper reaction conditions can still result in aggregation.[6]
-
Suboptimal Drug-to-Antibody Ratio (DAR): Achieving the desired DAR can be challenging. Low DAR may result from incomplete reaction, while an excessively high DAR can lead to aggregation and faster clearance in vivo.[][7]
-
Inefficient Purification: The purification process is a critical step where product loss can occur.[6] The heterogeneity of the crude reaction mixture, containing unconjugated antibody, various DAR species, and free payload, makes separation challenging.[6]
-
Linker-Payload Instability: The disulfide bond within the linker or the linker-payload construct itself might be unstable under the conjugation or purification conditions, leading to premature cleavage of the payload.[6]
-
Poor Solubility of Linker-Payload: Highly hydrophobic payloads may have limited solubility in the aqueous buffers typically used for conjugation, even with the presence of a PEG linker, leading to an incomplete reaction.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the yield and efficacy of the ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that represents the average number of drug molecules conjugated to a single antibody.[7] It directly impacts both the efficacy and the manufacturability of the ADC:
-
Low DAR: May result in reduced potency, requiring higher doses to achieve a therapeutic effect.[]
-
High DAR: While potentially increasing potency, a high DAR can also lead to increased hydrophobicity, promoting aggregation and reducing the yield of soluble ADC.[][9] High DAR ADCs may also exhibit faster plasma clearance, reducing their overall efficacy.[] An optimal DAR is typically between 2 and 4 for many ADCs.[7]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.
Issue 1: Low Conjugation Efficiency (Low DAR)
Symptoms:
-
Hydrophobic Interaction Chromatography (HIC) analysis shows a large peak corresponding to unconjugated antibody (DAR 0).
-
Mass spectrometry analysis confirms a low average DAR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Activation of Carboxylic Acid Groups | The carboxylic acid groups on this compound must be activated to react with amine-containing payloads. Incomplete activation will lead to a low yield of the linker-payload intermediate. | Use a fresh solution of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Optimize the molar ratio of EDC/NHS to the linker. The activation reaction is most efficient at a slightly acidic pH (4.5-6.0).[10] |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | An insufficient amount of the activated linker-payload complex will result in a low DAR. | Increase the molar excess of the activated linker-payload conjugate relative to the antibody. A 5 to 20-fold molar excess is a common starting point, but this should be optimized empirically.[10] |
| Incorrect Reaction pH for Conjugation | The reaction between the NHS-activated linker and the primary amines on the antibody is pH-dependent. | The conjugation reaction is most efficient at a pH of 7.2-8.0.[10] Ensure the conjugation buffer is within this range and does not contain primary amines (e.g., Tris) that would compete with the reaction.[11] |
| Steric Hindrance | The PEG6 chain, while beneficial for solubility, can sometimes cause steric hindrance, preventing the reactive groups from efficiently accessing the conjugation sites on the antibody.[6] | Consider using a linker with a different PEG chain length or a different linker chemistry if optimization of reaction conditions does not improve the yield. |
Issue 2: ADC Aggregation and Precipitation
Symptoms:
-
Visible precipitate or turbidity in the reaction mixture.
-
Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight (HMW) peak.
-
Low recovery of soluble ADC after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Hydrophobicity of the Payload | Many cytotoxic payloads are highly hydrophobic, and their conjugation to the antibody can induce aggregation. | Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to the conjugation reaction to improve the solubility of the linker-payload.[] Be cautious as high concentrations can denature the antibody. |
| High DAR | A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, leading to aggregation. | Optimize the conjugation reaction to target a lower DAR (typically 2-4). This can be achieved by reducing the molar excess of the linker-payload or by shortening the reaction time. |
| Unfavorable Buffer Conditions | The buffer composition, including pH and salt concentration, can influence protein stability and aggregation. | Screen different buffer conditions for the conjugation reaction. Ensure the pH is optimal for both the reaction and the stability of the antibody. |
| Inefficient Removal of Aggregates | Aggregates formed during the reaction may not be effectively removed during purification, leading to a perception of low yield of the monomeric ADC. | Optimize the purification method. Size Exclusion Chromatography (SEC) is the standard technique for separating monomeric ADC from aggregates.[11] |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes a general two-step method for synthesizing an ADC using the this compound linker. Note: This is a general guideline, and optimization of molar ratios, reaction times, and temperatures is crucial for each specific antibody-payload combination.
Step 1: Activation of this compound and Conjugation to Amine-Containing Payload
-
Dissolve this compound: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.
-
Activate Carboxylic Acid Groups: Add a 1.2 to 1.5-fold molar excess of both EDC and NHS to the linker solution.[] Allow the reaction to proceed at room temperature for 15-30 minutes. The activation is most efficient at a pH of 4.5-6.0.[10]
-
Prepare Payload Solution: In a separate vial, dissolve the amine-containing cytotoxic payload in an anhydrous organic solvent.
-
Conjugate Payload to Linker: Add the activated linker solution to the payload solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.
-
Purify Linker-Payload Conjugate: Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted payload and linker.
Step 2: Conjugation of Linker-Payload to Antibody
-
Prepare Antibody: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT.[12] Purify the reduced antibody using a desalting column to remove the excess reducing agent. If conjugating to lysine (B10760008) residues, ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.
-
Activate Second Carboxylic Acid Group: The second carboxylic acid group on the purified linker-payload conjugate is then activated in the same manner as in Step 1, using EDC and NHS.
-
Conjugate to Antibody: Add the activated linker-payload solution to the prepared antibody solution. A 5 to 20-fold molar excess of the linker-payload is a common starting point.[10] Allow the reaction to proceed at 4°C for 12-18 hours.[]
-
Purify the ADC: Purify the crude ADC using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) to remove aggregates and unreacted linker-payload, followed by Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.
Protocol 2: Characterization of ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is used to determine the DAR and the distribution of different drug-loaded species.[6]
-
Column: A HIC column (e.g., Butyl or Phenyl phase).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR, which are more hydrophobic and have longer retention times. The average DAR can be calculated from the peak areas of the different species.
Protocol 3: Characterization of ADC by Size Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).[11]
-
Column: An SEC column suitable for monoclonal antibodies.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.[13]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Any peaks eluting earlier represent aggregates (HMW species), and peaks eluting later represent fragments (LMW species). The percentage of monomer is a key indicator of the quality and stability of the ADC preparation.
Visualizations
Caption: Workflow for two-step ADC synthesis.
References
- 1. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Bis-(PEG6-acid)-SS Reactions
Welcome to the technical support center for Bis-(PEG6-acid)-SS reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the use of this bifunctional, cleavable PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups and a central disulfide bond, connected by two polyethylene (B3416737) glycol (PEG6) spacers. The carboxylic acid groups can be activated to react with primary amines on molecules like proteins, peptides, or antibodies to form stable amide bonds.[1] The disulfide bond provides a cleavable linkage, which can be broken under reducing conditions. Its primary applications are in bioconjugation and drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs) where controlled release of a payload is desired.[2] The PEG6 spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.
Q2: What are the key reactive groups on this compound and what do they react with?
The key reactive groups are:
-
Two terminal carboxylic acids (-COOH): These groups react with primary amines (-NH2) in the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an optional stabilizer like NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS to form stable amide bonds.[1][3]
-
One central disulfide bond (-S-S-): This bond can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), yielding two free thiol groups (-SH).[4]
Q3: How should I store and handle this compound?
This compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the carboxylic acid groups and degradation of the linker. Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation of moisture, which can compromise its reactivity.
Troubleshooting Guide
Part 1: Amide Bond Formation (EDC/NHS Coupling)
This section addresses common problems encountered during the reaction of the carboxylic acid groups of this compound with amine-containing molecules.
Q4: I am observing low or no conjugation of my amine-containing molecule to the linker. What are the possible causes and solutions?
Possible Causes:
-
Inactive EDC or NHS/Sulfo-NHS: EDC is highly sensitive to moisture and can quickly lose its activity upon exposure to air.
-
Incorrect pH for Activation or Coupling: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the primary amine is optimal at a physiological to slightly alkaline pH (7.2-8.0).[1][5][6]
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated linker.[1][7]
-
Hydrolysis of the Activated Intermediate: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions. The NHS-ester is more stable but can still hydrolyze over time.[1][2]
Solutions:
-
Use Fresh Reagents: Always use fresh, high-quality EDC and NHS/Sulfo-NHS. Equilibrate the vials to room temperature before opening to prevent moisture condensation.[1]
-
Optimize pH: Use a two-buffer system. Perform the activation step in a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. Then, for the coupling step, add the activated linker to your amine-containing molecule in a buffer like PBS at pH 7.2-8.0.[3][5]
-
Use Amine-Free Buffers: Ensure all buffers used during the activation and coupling steps are free of primary amines. Phosphate-buffered saline (PBS) or MES are good choices.[1][7]
-
Perform Coupling Immediately: Add the activated this compound to your amine-containing molecule immediately after the activation step to minimize hydrolysis.[1]
Q5: My protein/antibody precipitates during the conjugation reaction. What can I do?
Possible Causes:
-
High Degree of PEGylation: Excessive conjugation of the PEG linker to the protein can lead to changes in its physicochemical properties and cause it to precipitate.
-
Unsuitable Buffer Conditions: The concentration or pH of the buffer may not be optimal for maintaining the stability of your specific protein.
Solutions:
-
Reduce Molar Excess of Linker: Decrease the molar ratio of the activated this compound to your protein to reduce the average number of PEG chains conjugated per protein molecule.[1]
-
Optimize Buffer Conditions: Ensure your protein is at a suitable concentration and in a buffer that is known to maintain its stability and solubility throughout the reaction.
Part 2: Disulfide Bond Cleavage
This section focuses on troubleshooting the cleavage of the disulfide bond within the this compound linker.
Q6: I am seeing incomplete or no cleavage of the disulfide bond after adding DTT. What could be the issue?
Possible Causes:
-
Insufficient DTT Concentration: The concentration of DTT may be too low to effectively reduce all the disulfide bonds, especially if the conjugate concentration is high.
-
Suboptimal pH: The reducing power of DTT is pH-dependent, with an optimal range of 7.1-8.0.[4][8]
-
Inaccessible Disulfide Bond: The disulfide bond may be sterically hindered or buried within the structure of the conjugate, making it inaccessible to the DTT.
-
Oxidized DTT: DTT can oxidize over time, losing its reducing capacity.
Solutions:
-
Increase DTT Concentration: For complete reduction, a DTT concentration of 50-100 mM is often recommended.[4] For simply maintaining the reduced state, 1-10 mM is typically sufficient.[4][8]
-
Adjust pH: Ensure the reaction buffer is within the optimal pH range for DTT activity (pH 7.1-8.0).[4][8]
-
Use Denaturing Conditions: If the disulfide bond is suspected to be inaccessible, performing the reduction under denaturing conditions (e.g., with urea, guanidinium (B1211019) hydrochloride, or at an elevated temperature) may be necessary.[9]
-
Use Fresh DTT: Prepare DTT solutions fresh before each use.[10]
Q7: How can I monitor the progress of the disulfide cleavage reaction?
The cleavage of the disulfide bond results in the formation of two free thiol groups. The appearance of these thiols can be monitored using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically. Alternatively, the change in molecular weight of the conjugate upon cleavage can be analyzed by techniques like SDS-PAGE (under non-reducing vs. reducing conditions) or mass spectrometry.
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Amide Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[1][5][6] | 7.2 - 8.0[1][3][5] |
| Buffer | 0.1 M MES (Amine-free)[5] | PBS (Phosphate-Buffered Saline)[3][5] |
| Temperature | Room Temperature[1][5] | Room Temperature[3][5] |
| Duration | 15 - 30 minutes[3][5] | 2 hours to overnight[1][5] |
| Molar Ratio (Reagent:Carboxyl) | ||
| EDC | 2 - 10 fold excess[1] | - |
| NHS/Sulfo-NHS | 2 - 5 fold excess[1] | - |
| Molar Ratio (Linker:Amine) | - | 10 - 20 fold excess (starting point)[1] |
Table 2: Recommended Conditions for DTT-mediated Disulfide Cleavage
| Parameter | Recommended Condition |
| DTT Concentration | 1-10 mM (to maintain reduced state)[4][8] 50-100 mM (for complete reduction)[4] |
| pH | 7.1 - 8.0[4][8] |
| Temperature | Room Temperature to 56°C[4][9] |
| Reaction Time | 10 - 30 minutes[4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes a general procedure for conjugating the carboxylic acid groups of the linker to primary amines on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: PBS, pH 7.2-7.4[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening the vials. Prepare stock solutions of each reagent in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.[1][3]
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Activation of this compound:
-
Conjugation:
-
Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point.[1]
-
Incubate at room temperature for 2 hours.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis.[1] The purified conjugate can be analyzed by SDS-PAGE, HPLC, and mass spectrometry.
Protocol 2: Cleavage of the Disulfide Bond in the Conjugate
This protocol outlines the procedure for cleaving the disulfide bond using DTT.
Materials:
-
Purified this compound conjugate
-
DTT (Dithiothreitol)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare DTT Solution: Prepare a fresh stock solution of DTT in the Reaction Buffer.
-
Reduction Reaction:
-
Analysis: The cleavage can be confirmed by analyzing the sample using non-reducing and reducing SDS-PAGE or by mass spectrometry to detect the change in molecular weight.
Visualizations
Caption: Workflow for this compound conjugation and cleavage.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Bis-(PEG6-acid)-SS and Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-(PEG6-acid)-SS for conjugation with primary amines. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data summaries to ensure the successful formation of stable amide bonds for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the reaction of this compound with primary amines?
The conjugation of this compound, a homobifunctional crosslinker, with primary amines relies on the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking process facilitates the formation of a stable amide bond. The reaction proceeds in two key steps: first, EDC activates the carboxylic acid groups on the PEG linker to form a highly reactive O-acylisourea intermediate. To prevent hydrolysis of this unstable intermediate, NHS is added to create a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1][2] The disulfide bond within the linker provides a cleavable feature, allowing for the release of the conjugated molecules under reducing conditions.[3]
Q2: What are the optimal pH conditions for the two-step EDC/NHS coupling reaction?
Optimizing the pH for each step of the reaction is critical for maximizing conjugation efficiency.[4]
-
Activation Step (Carboxylic Acid Activation): The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][4][5][6][7] A common choice of buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[4][5]
-
Conjugation Step (Amine Coupling): The subsequent reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a neutral to slightly basic pH, typically in the range of 7.2 to 8.5 .[4][8][9][10] A pH of 7.2-7.5 is often recommended as an ideal balance between a high reaction rate and maintaining the stability of the NHS-ester, which is prone to hydrolysis at higher pH.[4][11][12]
Q3: Which buffers should I use for the reaction, and which should I avoid?
The choice of buffer is crucial to avoid competing side reactions.
-
Recommended Buffers:
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction, significantly reducing the conjugation efficiency.[4][6][8]
Q4: How can I monitor the progress of the reaction and characterize the final conjugate?
Several analytical techniques can be employed to monitor the reaction and characterize the final product:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique provides a qualitative assessment of conjugation. PEGylated proteins will show a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.[13]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is often used to determine the purity of the conjugate and quantify impurities.[14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a molecule, the conjugate will elute earlier than the unmodified molecule.[][16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight measurements, confirming the identity of the conjugate and determining the degree of PEGylation.[13][14][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and confirm the covalent linkage.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS: Reagents may have hydrolyzed due to moisture. | Use fresh, high-quality EDC and NHS. Always allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[1][13] |
| Incorrect pH: The pH of the activation or conjugation buffer is outside the optimal range. | Verify the pH of your buffers. Use a pH of 4.5-6.0 for the activation step and 7.2-8.0 for the conjugation step.[1][13] | |
| Hydrolysis of NHS ester: The activated PEG linker is not used promptly after activation. | Perform the conjugation step immediately after the activation step.[1] | |
| Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[1][13] | |
| Precipitation of Protein/Molecule During Reaction | High degree of PEGylation: Excessive PEGylation can lead to insolubility. | Reduce the molar excess of the activated this compound linker.[1] |
| Incorrect buffer conditions: The buffer composition is not optimal for the protein's stability. | Optimize the buffer composition and pH to maintain protein solubility. | |
| High Polydispersity of the Final Product | Molar ratio of PEG to protein is too high: This can lead to multiple PEG chains attaching to a single molecule. | Decrease the molar ratio of this compound to the primary amine-containing molecule to favor mono-conjugation.[13] |
| Reaction time is too long: Extended reaction times can lead to more extensive modification. | Reduce the incubation time to limit the extent of the reaction.[13] | |
| Loss of Biological Activity of the Conjugated Molecule | PEGylation at or near an active site: The PEG chain may sterically hinder the active site. | Consider alternative conjugation strategies or protein engineering to protect the active site.[13] |
| Harsh reaction conditions: The reaction conditions may lead to denaturation. | Perform the conjugation at a lower temperature (4°C) and ensure the pH is within the stability range of the molecule.[13] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Ratio (relative to this compound) | Purpose |
| EDC | 2-10 fold molar excess | Drives the initial activation of the carboxyl group.[2][4] |
| NHS/Sulfo-NHS | 1.25-2.5 fold molar excess over EDC | Stabilizes the activated intermediate, forming a more stable NHS ester.[4] |
| This compound | 1-20 fold molar excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically.[1] |
Table 2: Typical Reaction Conditions for this compound and Primary Amine Coupling
| Parameter | Condition | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid.[1][4] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine.[4][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation and side reactions, but may require longer reaction times.[8][13] |
| Reaction Time | 30 minutes to overnight | Dependent on the reactivity of the amine-containing molecule and the desired degree of conjugation.[8][13] |
| Quenching Agent | 10-50 mM Hydroxylamine or Tris buffer | Added to stop the reaction by hydrolyzing any unreacted NHS esters.[4][6] |
Detailed Experimental Protocol
This protocol describes a general two-step procedure for conjugating this compound to a primary amine-containing protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)[][16][18]
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1][4]
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO immediately before use. For example, prepare 10 mg/mL solutions.[4][6]
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare the amine-containing protein in the Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL).[4]
-
-
Activation of this compound (Step 1):
-
In a reaction tube, add the desired amount of this compound solution.
-
Add the EDC stock solution to the this compound solution. A 2- to 10-fold molar excess of EDC over the PEG linker is a common starting point.[4]
-
Immediately add the NHS stock solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Primary Amine (Step 2):
-
Immediately after the activation step, add the activated this compound solution to the protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of the activated PEG linker to the protein should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess reagents, unreacted PEG linker, and byproducts using an appropriate purification method.
-
Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated protein from smaller unreacted molecules.[][16]
-
Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins based on changes in surface charge.[][18]
-
Dialysis or ultrafiltration can be used to remove low molecular weight by-products.[][16]
-
-
Characterization:
-
Analyze the purified conjugate using the techniques described in the FAQ section (SDS-PAGE, HPLC, SEC, MS) to confirm successful conjugation and determine the degree of PEGylation.
-
Visual Guides
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Experimental workflow for a two-step EDC/NHS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
Side reactions of Bis-(PEG6-acid)-SS and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bis-(PEG6-acid)-SS. The focus is on identifying and mitigating potential side reactions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and their functions?
A1: this compound is a homobifunctional, cleavable crosslinker with three key components:
-
Two terminal Carboxylic Acid (-COOH) groups: These are the reactive ends. They do not react directly with amines but must first be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC) often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.[1][2][3][4] Once activated to an NHS ester, they readily react with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][5]
-
A central Disulfide (-SS-) bond: This bond provides a cleavable linkage. It can be broken under mild reducing conditions using reagents like Dithiothreitol (DTT) or TCEP, allowing for the release of conjugated molecules.[6]
-
Two Polyethylene Glycol (PEG6) spacers: These PEG chains increase the hydrophilicity and solubility of the crosslinker and the resulting conjugate in aqueous buffers.[3][6]
Q2: I am observing low or no conjugation efficiency. What are the common causes related to the carboxylic acid activation step?
A2: Low conjugation efficiency is a frequent issue, often stemming from the carboxylic acid activation and subsequent reaction. Key factors include:
-
Hydrolysis of the Activated Ester: The primary competing side reaction is the hydrolysis of the activated ester (e.g., NHS ester) by water.[7][8] This reaction regenerates the carboxylic acid, rendering the linker incapable of reacting with the amine. The rate of hydrolysis is highly dependent on pH and temperature.[7]
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5.[7][9] Below pH 7, the amine groups are protonated and less nucleophilic, slowing the reaction.[9] Above pH 8.5, the rate of hydrolysis increases significantly, reducing the yield.[7][9]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (TBS) or glycine, are incompatible with NHS-ester reactions as they will compete with the target molecule for the crosslinker.[7][10]
-
Low Reagent Concentration: In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the desired bimolecular reaction with the protein's amines.[7]
Q3: Can NHS esters react with amino acids other than lysine?
A3: Yes, while highly selective for primary amines, NHS esters can engage in side reactions with other nucleophilic amino acid side chains.[9]
-
Serine and Threonine: Reaction with the hydroxyl groups (-OH) of serine and threonine can lead to the formation of O-acyl adducts. This O-acylation is generally slower than the reaction with amines but can become significant at high NHS ester concentrations or when accessible primary amines are limited.[9] The resulting ester bond is less stable than an amide bond and can be cleaved with hydroxylamine (B1172632) or heat treatment.[9]
-
Tyrosine, Cysteine, and Histidine: These residues can also react, but these reactions are typically less common or yield less stable products compared to the reaction with primary amines.[9]
Q4: My conjugate appears to be cleaving prematurely. What could be causing the disulfide bond to break?
A4: Unintended cleavage of the disulfide bond is a critical side reaction that compromises the integrity of the conjugate. The primary causes are:
-
Presence of Reducing Agents: Trace amounts of reducing agents, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your buffers will cleave the disulfide bond. It is crucial to remove these agents before the conjugation reaction.[11]
-
Cellular Reducing Environment: In biological systems, particularly during cell culture or in cell lysates, enzymes like thioredoxin reductase and free thiols (e.g., glutathione) can reduce the disulfide bond.[12][13]
-
Thiol-Disulfide Exchange: Free sulfhydryl groups from cysteine residues on proteins can attack the disulfide bond in the linker, leading to an exchange reaction that cleaves the crosslink.[14]
Q5: What are the potential side effects associated with the PEG chains in the linker?
A5: While PEGylation offers benefits like increased solubility, it can also introduce complications:
-
Steric Hindrance: The PEG chains can physically block the active site or binding interface of a protein, potentially reducing or eliminating its biological activity.[15][16]
-
Immunogenicity: The immune system can generate anti-PEG antibodies, which can lead to the rapid clearance of the PEGylated conjugate from circulation and potential hypersensitivity reactions.[15][17][18]
-
Heterogeneity: PEGylation can lead to a mixture of products, which can complicate downstream analysis and applications.[15]
Q6: How can I detect and characterize the side products from my conjugation reaction?
A6: A multi-faceted analytical approach is recommended to identify and quantify both the desired product and potential side products:
-
SDS-PAGE: A simple and effective method to visualize crosslinking and cleavage. Running samples under non-reducing and reducing conditions can confirm the presence of the disulfide bond and its cleavage.[14]
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): Excellent for separating molecules based on the number of attached linkers (and their associated hydrophobicity), allowing for the determination of product distribution.[19][20]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate different conjugated species, often after reduction of the disulfide bonds to analyze the modified subunits.[19]
-
Size-Exclusion Chromatography (SEC): Useful for detecting aggregation, which can be a side effect of conjugation.[20]
-
-
Mass Spectrometry (MS): Techniques like LC-MS or MALDI-TOF MS are powerful tools for confirming the precise mass of the conjugate, determining the number of linkers attached, and identifying any unexpected modifications.[19][21]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Activated Ester: The NHS ester is reacting with water instead of the target amine.[7] | Perform the reaction at a lower temperature (e.g., 4°C). Optimize the pH to be within the 7.2-8.0 range. Use the activated linker immediately.[7] |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[7][10] | Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer before the reaction.[9] | |
| Suboptimal pH: The pH is too low (<7), protonating the amines and making them poor nucleophiles.[9] | Increase the reaction pH to the optimal range of 7.2-8.5 using a reliable pH meter.[9] | |
| Inactive Reagents: The crosslinker or activation reagents (EDC/NHS) have degraded due to moisture. | Use fresh, high-quality reagents. Store EDC and NHS desiccated and bring to room temperature before opening to prevent condensation. | |
| Premature Cleavage of Conjugate | Presence of Reducing Agents: Buffers or samples contain reducing agents like DTT or BME.[11] | Thoroughly remove all reducing agents via dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns) prior to conjugation. |
| Cellular Reducing Environment: Endogenous enzymes or thiols are reducing the disulfide bond.[12][13] | If working with cell culture fluid, consider adding inhibitors like cupric sulfate (B86663) (CuSO₄) or EDTA, lowering the pH, or maintaining aeration (air sparging) to prevent reduction.[13][22][23] | |
| Loss of Protein's Biological Activity | Steric Hindrance: The PEG linker is blocking a critical site on the protein.[15][16] | Reduce the molar excess of the linker in the reaction to achieve a lower degree of labeling. Consider using a linker with a shorter PEG chain. |
| Modification of Critical Residues: A primary amine essential for the protein's function has been modified. | Perform site-directed mutagenesis to remove reactive lysines near the active site or protect the active site with a substrate or inhibitor during conjugation. | |
| Product Heterogeneity / Aggregation | O-acylation Side Reaction: The NHS ester has reacted with serine or threonine residues.[9] | Lower the reaction pH towards 7.2-7.5 to disfavor reaction with hydroxyl groups.[9] Treat the product with hydroxylamine to selectively cleave the less stable ester bonds.[9] |
| Increased Hydrophobicity: The conjugation process can increase the overall hydrophobicity, leading to aggregation.[20] | Analyze for aggregates using Size-Exclusion Chromatography (SEC). Optimize buffer conditions (e.g., pH, ionic strength) to improve solubility. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol minimizes side reactions by first activating the crosslinker and then introducing it to the amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein of interest in amine-free buffer (e.g., 0.1 M MES, pH 6.0 for activation; 1X PBS, pH 7.4 for conjugation)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of Carboxylic Acids: a. Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM). b. In a separate tube, dissolve EDC and Sulfo-NHS in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 6.0). c. Add a 10-20 fold molar excess of EDC and Sulfo-NHS over the this compound. d. Add the this compound stock solution to the EDC/Sulfo-NHS mixture. e. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
Conjugation to Protein: a. Prepare the protein in a conjugation buffer (e.g., PBS, pH 7.2-7.5). The protein concentration should ideally be >2 mg/mL to favor the conjugation reaction over hydrolysis.[9] b. Add the activated this compound-NHS ester mixture to the protein solution. The molar ratio of linker to protein should be optimized empirically (start with 10:1 to 20:1). c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes. b. Remove excess, non-reacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Analytical Characterization by HIC-HPLC
This method helps determine the distribution of species with different numbers of crosslinkers attached.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified conjugate sample.
-
Elute the sample using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm. Unconjugated protein will elute first, followed by species with increasing numbers of conjugated linkers, which are progressively more hydrophobic.[19]
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a primary amine-containing protein.
Caption: Diagram illustrating the desired conjugation pathway versus common side reactions.
Caption: Troubleshooting flowchart for addressing low conjugation yield.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 3. Bis-PEG6-acid - Creative Biolabs [creative-biolabs.com]
- 4. Bis-PEG6-acid, 119189-70-7 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. EP2586788A1 - Prevention of disulfide bond reduction during recombinant production of polypeptides - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 22. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis-(PEG6-acid)-SS Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for proteins conjugated with the cleavable linker, Bis-(PEG6-acid)-SS. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a heterobifunctional crosslinker containing two polyethylene (B3416737) glycol (PEG) chains of six units each, flanking a central disulfide (-SS-) bond. Each end of the molecule is terminated with a carboxylic acid group. This linker is frequently used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] The PEG chains enhance the solubility and stability of the resulting conjugate, while the disulfide bond provides a cleavable linkage.[] This cleavable feature is crucial for applications requiring the release of the conjugated molecule (e.g., a drug) within the reducing environment of a target cell.[]
Q2: What are the primary challenges in purifying proteins conjugated with this compound?
The main challenges stem from the heterogeneity of the conjugation reaction mixture, which can contain:
-
Unconjugated protein: The starting material that did not react with the linker.
-
Unreacted linker: Excess this compound.
-
Mono-conjugated protein: Protein with one linker molecule attached.
-
Multi-conjugated protein: Protein with multiple linker molecules attached at different sites (positional isomers).
-
Aggregates: High molecular weight species formed during the conjugation or purification process.
Separating these different species can be complex due to their similar physicochemical properties.[4] The presence of the disulfide bond also requires careful handling to prevent premature cleavage.[5]
Q3: Which chromatography techniques are most effective for purifying my this compound conjugated protein?
A multi-step chromatography approach is typically the most effective strategy. The most common techniques used in sequence are:
-
Size Exclusion Chromatography (SEC): Ideal for the initial bulk separation of the larger conjugated protein from the smaller unreacted linker and other low molecular weight impurities.[4][6]
-
Ion-Exchange Chromatography (IEX): Used to separate species based on differences in their net surface charge. This is particularly useful for separating unconjugated protein from mono- and multi-conjugated species, as the attachment of the PEG linker can shield the protein's charges.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chains can alter the hydrophobicity of the protein, allowing for the separation of different conjugated forms. HIC is also effective in removing aggregates.[1][9][10]
Q4: How can I monitor the success of my purification?
Several analytical techniques can be employed to assess the purity and integrity of your conjugated protein at each stage of the purification process:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated form and to check for the presence of impurities.
-
Size Exclusion Chromatography - High-Performance Liquid Chromatography (SEC-HPLC): To quantify the amount of aggregate and different conjugated species.
-
Ion-Exchange Chromatography - High-Performance Liquid Chromatography (IEX-HPLC): To resolve and quantify charge variants of the conjugated protein.[7]
-
Hydrophobic Interaction Chromatography - High-Performance Liquid Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) profile in ADCs.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify the sites of conjugation.[11]
Q5: What precautions should I take when working with a disulfide-linked conjugate?
To maintain the integrity of the disulfide bond in the this compound linker, it is crucial to avoid reducing agents in your buffers during the purification process.[5] Common reducing agents to avoid include dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If a reduction step is part of a subsequent workflow, it should be performed in a controlled manner after purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugated proteins.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Conjugated Protein | Precipitation/Aggregation: The conjugation process or buffer conditions may have induced aggregation. | - Optimize the conjugation reaction conditions (e.g., pH, temperature, protein concentration).- Screen different purification buffers for optimal solubility.- Add excipients like arginine to the buffers to suppress aggregation. |
| Non-specific Binding to Chromatography Resin: The conjugated protein may be irreversibly binding to the column matrix. | - Modify the mobile phase composition (e.g., adjust salt concentration or pH).- For IEX, use a steeper salt gradient for elution.- For HIC, use a less hydrophobic resin or a shallower gradient. | |
| Poor Separation of Conjugated and Unconjugated Protein | Similar Hydrodynamic Radii (SEC): The size difference between the unconjugated protein and the mono-PEGylated species may be insufficient for complete separation. | - Use a longer SEC column or a column with a smaller bead size for higher resolution.- Optimize the flow rate; a slower flow rate often improves resolution. |
| Similar Surface Charge (IEX): The PEG linker may not have sufficiently altered the net charge of the protein for effective IEX separation. | - Adjust the pH of the mobile phase to maximize the charge difference between the species.- Use a shallower salt gradient to improve resolution.[7] | |
| Presence of High Molecular Weight Aggregates | Instability of the Conjugate: The conjugation may have destabilized the protein, leading to aggregation. | - Perform all purification steps at low temperatures (e.g., 4°C).- Optimize buffer conditions (pH, ionic strength) to enhance stability.- Use HIC, as it is often effective at separating aggregates. |
| Inappropriate Buffer Conditions: The pH or salt concentration of the buffers may be promoting aggregation. | - Screen a range of buffer pH and ionic strengths to find conditions that minimize aggregation. | |
| Premature Cleavage of the Disulfide Linker | Presence of Reducing Agents: Contamination of buffers with reducing agents. | - Ensure all buffers and solutions are freshly prepared with high-purity water and reagents.- Avoid any contact with materials that could leach reducing substances. |
| Instability at Certain pH Values: The disulfide bond may be susceptible to cleavage under harsh pH conditions. | - Maintain a neutral to slightly acidic pH (e.g., pH 6.0-7.5) throughout the purification process.[12] |
Quantitative Data Summary
The following table presents representative quantitative data for a multi-step purification process of a this compound conjugated antibody. Actual results will vary depending on the specific protein, conjugation efficiency, and purification setup.
| Purification Step | Metric | Typical Range | Reference |
| Size Exclusion Chromatography (SEC) | Purity (monomer) | >95% | [4] |
| Recovery | 85-95% | [13] | |
| Ion-Exchange Chromatography (IEX) | Purity (main peak) | >98% | [13] |
| Recovery | 80-90% | [13] | |
| Hydrophobic Interaction Chromatography (HIC) | Purity (target DAR) | >99% | [1] |
| Recovery | 70-85% | [1] | |
| Overall Process | Overall Purity | >99% | |
| Overall Recovery | 50-70% |
Experimental Protocols
Here are detailed methodologies for the key purification steps.
Protocol 1: Size Exclusion Chromatography (SEC) for Bulk Separation
Objective: To remove unreacted this compound linker and other low molecular weight impurities.
Materials:
-
SEC column (e.g., Superdex 200 Increase or similar)
-
Chromatography system (e.g., ÄKTA pure)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Conjugation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC system and column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation reaction mixture to remove any large precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate recommended for the specific column.
-
Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which contains the conjugated and unconjugated protein. The unreacted linker will elute later in a separate peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE and SEC-HPLC to confirm the removal of the unreacted linker and to assess the protein concentration.
Protocol 2: Ion-Exchange Chromatography (IEX) for Charge Variant Separation
Objective: To separate the unconjugated protein from the mono- and multi-conjugated species.
Materials:
-
Cation-exchange (CEX) or Anion-exchange (AEX) column (choice depends on the pI of the protein)
-
Chromatography system
-
Buffer A (Low salt): e.g., 20 mM MES, pH 6.0
-
Buffer B (High salt): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
SEC-purified protein sample (buffer exchanged into Buffer A)
Procedure:
-
System and Sample Preparation: Equilibrate the IEX column with Buffer A. Ensure the SEC-purified sample is in a low-salt buffer, preferably Buffer A, by dialysis or buffer exchange.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with Buffer A until the baseline is stable to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions across the elution gradient. Typically, the unconjugated protein will elute first, followed by the mono- and multi-conjugated species.
-
Analysis: Analyze the fractions by SDS-PAGE, IEX-HPLC, and potentially mass spectrometry to identify the different conjugated forms.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Polishing
Objective: To separate different drug-load species (for ADCs) and remove aggregates.
Materials:
-
HIC column (e.g., Phenyl Sepharose or similar)
-
Chromatography system
-
Buffer A (High salt): e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Low salt): e.g., 25 mM Sodium Phosphate, pH 7.0
-
IEX-purified protein sample
Procedure:
-
System and Sample Preparation: Equilibrate the HIC column with Buffer A. Adjust the salt concentration of the IEX-purified sample to match that of Buffer A by adding a concentrated salt solution.
-
Sample Loading: Load the salt-adjusted sample onto the equilibrated column.
-
Washing: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of decreasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions across the gradient. Species with higher degrees of conjugation (and thus potentially higher hydrophobicity) will typically elute later.
-
Analysis: Analyze the fractions by HIC-HPLC, SDS-PAGE, and other relevant methods to assess purity and the distribution of conjugated species.
Visualizations
Caption: A typical workflow for the purification of a this compound conjugated protein.
Caption: A logical troubleshooting flowchart for purifying conjugated proteins.
References
- 1. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody purification | Abcam [abcam.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development for the separation of monoclonal antibody charge variants in cation exchange chromatography, Part I: salt gradient approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Bis-(PEG6-acid)-SS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when controlling the drug-to-antibody ratio (DAR) using the Bis-(PEG6-acid)-SS linker for antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1] It is considered a Critical Quality Attribute (CQA) because it directly impacts the ADC's efficacy, toxicity, stability, and pharmacokinetics.[1] An insufficient drug load can lead to reduced potency, while an excessive drug load can result in increased toxicity, faster clearance from circulation, and a higher risk of aggregation.[1] Therefore, precise control over the DAR is essential for developing a safe and effective ADC therapeutic.[1]
Q2: What is the chemical principle behind using this compound for ADC synthesis and DAR control?
A2: this compound is a homobifunctional, cleavable linker. The "SS" in its name indicates a disulfide bond, which can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload. The "Bis-(PEG6-acid)" parts are identical arms containing a polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid group.
The conjugation process typically involves two main stages:
-
Activation and Payload Attachment: The carboxylic acid groups on the this compound linker are activated (e.g., using EDC/NHS chemistry) to react with an amine-containing cytotoxic payload. This forms a linker-payload intermediate.
-
Antibody Conjugation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol (-SH) groups. The disulfide bond on the linker-payload intermediate then reacts with these free thiols on the antibody via disulfide exchange, forming a stable covalent bond.
The DAR is primarily controlled during the antibody reduction step. By carefully controlling the extent of disulfide bond reduction, you can control the number of available thiol groups for conjugation, and thus the number of linker-payload molecules that can attach to the antibody.
Q3: What are the key factors that influence the final DAR?
A3: Several factors during the conjugation process can significantly influence the final DAR. Careful control of these parameters is crucial for reproducibility.[2]
-
Molar Ratio of Reducing Agent to Antibody: This is the most critical factor. A higher molar ratio of reducing agent (e.g., DTT or TCEP) will reduce more disulfide bonds, leading to a higher number of available thiol groups and a higher potential DAR.[3]
-
Reaction Temperature: Higher temperatures generally increase the rate of disulfide bond reduction, which can lead to a higher DAR.
-
Reaction Time: Longer incubation times with the reducing agent will result in more extensive reduction of disulfide bonds and a higher DAR.
-
pH of the Reaction Buffer: The pH can influence the activity of the reducing agent and the stability of the antibody.
-
Molar Ratio of Linker-Payload to Antibody: While the number of available thiols is the primary determinant, using a significant excess of the linker-payload ensures that all available sites are conjugated.
Experimental Protocols
Representative Protocol for ADC Synthesis with this compound
This protocol is a general guideline and may require optimization for your specific antibody and payload.
Part 1: Antibody Reduction
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Reducing Agent Preparation: Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in PBS).
-
Reduction Reaction: Add the reducing agent to the antibody solution to achieve the desired molar ratio (e.g., 2.5:1 TCEP:mAb for a target DAR of ~2-4).[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[4][5]
-
Removal of Excess Reducing Agent: Immediately before conjugation, remove the excess reducing agent by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filter.[4]
Part 2: Linker-Payload Preparation and Conjugation
-
Linker-Payload Intermediate Synthesis: This step involves activating the carboxylic acid groups of this compound and reacting it with your amine-containing payload. This intermediate should be purified before use.
-
Conjugation Reaction: Add the purified linker-payload intermediate to the reduced antibody solution. A molar excess of the linker-payload (e.g., 5-fold) is recommended to ensure efficient conjugation to all available thiol groups.[4]
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[4]
-
Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of 1 mM to cap any unreacted sites on the linker.[4] Incubate for an additional 20 minutes at room temperature.[4]
-
Purification: Purify the resulting ADC from unconjugated linker-payload and antibody aggregates using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Data Presentation
Table 1: Influence of Reducing Agent (DTT) Concentration on the Number of Generated Thiol Groups per Antibody.
| DTT Concentration (mM) | Incubation Conditions | Approximate Number of Free Thiols per Antibody |
| 0.1 | 37°C for 30 minutes | ~0.4 |
| 1 | 37°C for 30 minutes | ~1.2 |
| 5 | 37°C for 30 minutes | ~5.4 |
| 10 | 37°C for 30 minutes | ~7.0 |
| 20 | 37°C for 30 minutes | ~8.0 |
Note: This data is representative and the actual number of free thiols may vary depending on the specific antibody and reaction conditions.
Troubleshooting Guide
Problem 1: The average DAR is consistently too low.
-
Possible Cause: Insufficient reduction of the antibody's disulfide bonds.
-
Solution:
-
Increase the molar ratio of the reducing agent to the antibody.
-
Increase the incubation time or temperature during the reduction step.
-
Ensure the reducing agent is fresh and has been stored correctly.
-
Problem 2: The average DAR is consistently too high.
-
Possible Cause: Over-reduction of the antibody's disulfide bonds.
-
Solution:
-
Decrease the molar ratio of the reducing agent to the antibody.
-
Decrease the incubation time or temperature during the reduction step.
-
Problem 3: High batch-to-batch variability in DAR.
-
Possible Cause: Inconsistent reaction conditions.
-
Solution:
-
Ensure precise and consistent molar ratios of all reactants.
-
Carefully control the temperature and incubation times for all steps.
-
Verify the purity and concentration of all reagents before each experiment.
-
Problem 4: ADC aggregation is observed after conjugation.
-
Possible Cause: High DAR species can be more hydrophobic, leading to aggregation.[1]
-
Solution:
-
Optimize the conjugation reaction to target a lower average DAR.
-
The PEG spacer in the this compound linker is designed to increase hydrophilicity and reduce aggregation.[6] If aggregation is still an issue, consider a linker with a longer PEG chain.[6]
-
Optimize the purification process to gently remove high-DAR species.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrolysis of Activated Esters
Welcome to the technical support center for activated ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for minimizing the impact of hydrolysis on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an activated ester and why is it prone to hydrolysis?
Activated esters, most commonly N-hydroxysuccinimide (NHS) esters, are reagents widely used to covalently link molecules to primary amines (-NH₂) found on proteins, peptides, and other biomolecules.[1][2] The reaction forms a stable amide bond.[3][4][5] However, the high reactivity that makes NHS esters effective for conjugation also makes them susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive.[1][6] This hydrolysis reaction competes directly with the desired amine reaction (aminolysis) and can significantly reduce conjugation yield.[3][6]
Q2: What is the single most important factor influencing NHS ester hydrolysis?
The pH of the reaction buffer is the most critical parameter.[1][7] The rate of hydrolysis increases significantly with rising pH.[1][3][6] This creates a challenge because the desired reaction with amines also depends on pH. Primary amines are only reactive (nucleophilic) when they are deprotonated, which is favored at alkaline pH.[1] Therefore, an optimal pH must be chosen to balance maximizing amine reactivity while minimizing ester hydrolysis.[1]
Q3: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH is a compromise, typically between pH 7.2 and 8.5 .[3][8][9] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the reaction between the ester and the amine.[7][10] At pH values below 7, the amine groups are largely protonated (-NH₃⁺) and non-reactive.[1] Above pH 8.6, the half-life of the NHS ester drops dramatically, increasing the likelihood of hydrolysis over conjugation.[3][6][11][12]
Q4: Which buffers should I use for my conjugation reaction?
Always use a non-amine-containing buffer. Recommended buffers include phosphate (B84403) (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, prepared within the optimal pH range of 7.2-8.5.[2][3][9]
Crucially, you must AVOID buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffer components will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation efficiency.[3][9] Tris or glycine can, however, be added at the end of the incubation period to intentionally quench (stop) the reaction.[3]
Q5: How should I handle and prepare my NHS ester reagent?
Many NHS esters are not readily soluble in water and are sensitive to moisture.[3][13]
-
Storage: Store NHS ester reagents desiccated at -20°C.[] Before opening, always allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside the vial, which can hydrolyze the reagent.[13]
-
Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7] It is critical to use high-quality, anhydrous, and amine-free solvents, as impurities can interfere with the reaction.[7][9] The dissolved ester should be added to the aqueous reaction buffer containing your biomolecule right away.[7] Aqueous stock solutions of NHS esters should not be stored and must be used immediately.[7]
Competing Reaction Pathways
The central challenge in using activated esters is managing the competition between the desired conjugation to an amine (aminolysis) and the undesired reaction with water (hydrolysis).
Data Summary Tables
Table 1: Effect of pH on NHS Ester Stability
The stability of an NHS ester is often measured by its half-life in an aqueous solution. As shown below, the half-life decreases dramatically as the pH becomes more alkaline, highlighting the accelerated rate of hydrolysis.
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0-4°C | 4-7 hours | [3][6][11][12][13] |
| 8.0 | 4°C | 1 hour | [11][12] |
| 8.5 | Room Temp. | ~30 minutes | [8] |
| 8.6 | 4°C | 10 minutes | [3][6][11][12] |
| 9.0 | Room Temp. | Minutes | [13] |
Note: These values are approximate and can vary based on buffer composition and the specific NHS ester compound.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester stability.[3][5][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow hydrolysis, potentially requiring longer reaction times.[3][9] |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines.[3][9] |
| Reaction Time | 30 minutes - 4 hours | Dependent on pH, temperature, and reactant concentrations.[3][7] Shorter times are needed at higher pH. |
| Ester Solubility | Use anhydrous DMSO or DMF | For water-insoluble esters, prepare a concentrated stock in organic solvent and add to the aqueous reaction.[3][7] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to low conjugation efficiency.
Experimental Protocols
General Protocol for Protein Conjugation with an NHS Ester
This protocol provides a general framework. Molar excess of the NHS ester and reaction times may need to be optimized for your specific application.
1. Materials and Buffers
-
Protein Sample: Dialyzed or buffer-exchanged into an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
NHS Ester Reagent: Stored desiccated at -20°C.
-
Anhydrous Solvent: High-purity, amine-free DMSO or DMF.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification Column: Desalting or size-exclusion column to remove excess reagent and byproducts post-reaction.
2. Procedure
-
Prepare Protein: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in the correct amine-free buffer.[7]
-
Equilibrate Reagent: Remove the NHS ester vial from the freezer and allow it to warm completely to room temperature before opening.
-
Prepare NHS Ester Stock: Immediately before starting the conjugation, dissolve the required amount of NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).[2]
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to your protein solution while gently vortexing. A 10- to 50-fold molar excess of the ester over the protein is a common starting point.[2]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][3]
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[2][3]
-
Purify Conjugate: Remove unreacted NHS ester and the NHS byproduct by passing the reaction mixture over a desalting or appropriate size-exclusion chromatography column.
Protocol: Testing NHS Ester Reagent Activity
If you suspect your NHS ester reagent has degraded due to moisture, you can perform a simple test to check its activity. Hydrolysis releases the N-hydroxysuccinimide byproduct, which absorbs light around 260 nm.[3][6]
-
Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5).[13] Prepare a control tube with 2 mL of the buffer alone.[13]
-
Initial Reading: Zero a spectrophotometer at 260 nm using the control buffer.[13] Immediately measure the absorbance of the NHS ester solution.[13]
-
Force Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[13] Vortex for 30 seconds to rapidly hydrolyze all active ester.[13]
-
Final Reading: Immediately (within one minute), measure the absorbance of the base-treated solution at 260 nm.[13]
-
Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is active.[13] If the absorbance does not increase, the reagent has likely been fully hydrolyzed and should be discarded.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. nanocomposix.com [nanocomposix.com]
- 12. interchim.fr [interchim.fr]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Scaling Up Bis-(PEG6-acid)-SS Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-(PEG6-acid)-SS conjugation reactions, particularly when scaling up from laboratory to production volumes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A this compound linker is a homobifunctional crosslinker. It features two carboxylic acid groups at the ends of polyethylene (B3416737) glycol (PEG) chains, which are connected by a disulfide (-S-S-) bond. The carboxylic acid groups can be activated to react with primary amines on biomolecules, such as proteins or peptides, forming stable amide bonds. The disulfide bond serves as a cleavable linkage, which can be broken under reducing conditions. This type of linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where controlled release of a payload is desired.[]
Q2: What are the key chemical reactions involved in using a this compound linker?
There are two primary reactions:
-
Activation of Carboxylic Acids: The terminal carboxylic acid groups are activated, typically using a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable NHS ester.[2][3]
-
Conjugation to Amines: The activated NHS ester then reacts with primary amine groups (e.g., from lysine (B10760008) residues on a protein) to form a stable amide bond.[4][5]
Q3: At what pH should the activation and conjugation reactions be performed?
The activation of carboxylic acids with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[6] However, the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-9.[4][5] Therefore, a two-step process with a pH shift is often employed for optimal results.
Q4: How can the conjugation reaction be stopped or "quenched"?
The reaction can be quenched by adding a reagent that contains a primary amine, such as Tris or glycine. These molecules will react with any remaining activated NHS esters, preventing further conjugation to the target biomolecule.[6]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Q: My final product yield is significantly lower than expected after scaling up. What are the potential causes and solutions?
A: Low yield upon scaling up is a common challenge and can be attributed to several factors:
-
Inefficient Mixing: In larger volumes, inefficient mixing can lead to localized areas of high and low reagent concentrations, resulting in incomplete reactions.
-
Solution: Ensure the reaction vessel is equipped with an appropriate agitation system (e.g., overhead stirrer) that can provide homogenous mixing for the entire volume. The mixing speed should be optimized to ensure homogeneity without causing excessive foaming or denaturation of the protein.
-
-
pH Fluctuation: The addition of acidic or basic reagents can cause localized pH shifts that are more difficult to control in large volumes. Suboptimal pH can reduce the efficiency of both the activation and conjugation steps.
-
Solution: Use a well-buffered system and add reagents slowly and directly into a well-mixed area of the solution. Monitor the pH in real-time if possible, and make adjustments as necessary with a pre-determined acid or base solution.
-
-
Hydrolysis of Activated Linker: The NHS ester intermediate is susceptible to hydrolysis, which competes with the desired conjugation reaction. This hydrolysis is more pronounced at higher pH and can be a significant factor if the reaction time is prolonged.[2]
-
Solution: Optimize the reaction time at the larger scale. Perform time-course studies at a smaller scale to determine the optimal incubation period. Ensure that the activated linker is used promptly after its preparation.
-
-
Suboptimal Reagent Ratios: The optimal molar ratio of linker to biomolecule may need to be re-optimized at a larger scale.
-
Solution: Perform small-scale experiments to determine the ideal reagent ratios before proceeding to the final scale.
-
Issue 2: Product Aggregation
Q: I am observing a high degree of aggregation or precipitation in my final product. What could be the cause and how can I mitigate it?
A: Aggregation is a frequent issue when working with proteins, and it can be exacerbated during conjugation and scale-up.
-
Intermolecular Cross-linking: Since this compound is a bifunctional linker, it can potentially link two or more protein molecules together, leading to aggregation.[7]
-
Solution: Control the stoichiometry of the reaction carefully. A lower molar excess of the linker can favor intramolecular modification over intermolecular cross-linking. A stepwise addition of the activated linker can also help.[7]
-
-
High Protein Concentration: Higher protein concentrations, often used in large-scale reactions to improve efficiency, can increase the likelihood of aggregation.[7]
-
Solution: Determine the optimal protein concentration range through small-scale studies. It may be necessary to work at a slightly lower concentration and increase the reaction volume.
-
-
Hydrophobic Interactions: The conjugation process can sometimes expose hydrophobic regions of the protein, leading to aggregation. This is particularly relevant for ADCs where the payload can be hydrophobic.[8]
-
Solution: Add stabilizing excipients to the reaction buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), and certain amino acids (e.g., arginine, glycine) are known to suppress protein aggregation.[7] Non-ionic surfactants like Polysorbate 20 can also be beneficial at low concentrations.[7]
-
Issue 3: Premature Cleavage of Disulfide Linker
Q: I suspect the disulfide bond in my linker is being cleaved during the reaction or purification process. How can I prevent this?
A: The stability of the disulfide bond is crucial for the integrity of the final conjugate.
-
Presence of Reducing Agents: The disulfide bond is susceptible to cleavage by reducing agents.
-
Solution: Ensure that all buffers and reagents are free from reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), unless they are being used intentionally to cleave the linker post-purification.
-
-
Thiol-Disulfide Exchange: Free thiols in the reaction mixture can lead to disulfide bond scrambling or cleavage.[9]
-
Solution: If the protein contains free cysteine residues that are not intended for conjugation, they should be capped prior to the main conjugation reaction. Maintain a slightly acidic or neutral pH during purification and storage, as alkaline conditions can favor thiol-disulfide exchange.
-
Issue 4: Inconsistent Product Quality Between Batches
Q: I am seeing significant variability in the drug-to-antibody ratio (DAR) and purity of my conjugate from batch to batch. How can I improve consistency?
A: Reproducibility is key in scaling up. Inconsistent product quality often points to a lack of control over critical process parameters.
-
Variability in Raw Materials: The quality and purity of the biomolecule, linker, and other reagents can impact the final product.
-
Solution: Implement rigorous quality control testing for all incoming raw materials.
-
-
Process Parameter Control: Small variations in parameters like temperature, pH, reaction time, and mixing speed can have a larger impact at scale.
-
Solution: Define and maintain strict control over all critical process parameters. Utilize automated systems where possible to minimize operator-dependent variability. A Design of Experiments (DoE) approach can be used to identify and understand the impact of key parameters.[10]
-
Quantitative Data on Scaling Up
The following tables provide an overview of the expected impact of scaling up on key process parameters and product attributes. The values are illustrative and should be optimized for each specific process.
Table 1: Impact of Scale on Reaction Parameters
| Parameter | Lab Scale (e.g., 100 mg) | Pilot Scale (e.g., 10 g) | Production Scale (e.g., 1 kg) | Key Considerations for Scaling Up |
| Reaction Volume | 1-10 mL | 1-10 L | 100-1000 L | Ensure adequate mixing and heat transfer. |
| Protein Concentration | 5-20 mg/mL | 5-15 mg/mL | 5-10 mg/mL | Higher concentrations can increase reaction rate but also aggregation risk.[7] |
| Linker:Protein Molar Ratio | 5:1 - 20:1 | 5:1 - 15:1 | 3:1 - 10:1 | May need to be adjusted to control DAR and minimize aggregation. |
| Reaction Time | 1-4 hours | 2-6 hours | 4-8 hours | May need to be extended to ensure complete reaction in larger volumes. |
| Mixing | Vortexing / Magnetic Stirrer | Overhead Mechanical Stirrer | Large-scale Impeller | Critical for maintaining homogeneity and avoiding localized concentration gradients. |
Table 2: Expected Product Attributes at Different Scales
| Attribute | Lab Scale | Pilot Scale | Production Scale | Troubleshooting Focus |
| Yield (of purified conjugate) | 60-80% | 50-70% | 40-60% | Process optimization, minimizing product loss during purification. |
| Purity (by SEC-HPLC) | >98% | >95% | >95% | Optimization of purification steps (e.g., chromatography, TFF). |
| Aggregation (by SEC-HPLC) | <1% | <2% | <5% | Control of protein concentration, mixing, and use of excipients.[7] |
| Average DAR | Target ± 0.5 | Target ± 0.3 | Target ± 0.2 | Precise control over stoichiometry and reaction conditions. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol provides a general framework. All steps should be optimized for the specific protein and application.
Materials:
-
This compound linker
-
Protein to be conjugated in a suitable buffer (e.g., MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.
-
Prepare the protein solution in Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).[6]
-
-
Activation of the Linker (Step 1):
-
Conjugation to the Protein (Step 2):
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Add the desired molar excess of the dissolved this compound linker to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.[6]
-
-
Purification of the Conjugate:
-
Purify the protein-linker conjugate using a suitable method to remove excess linker and reaction byproducts.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.
-
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate to determine purity, concentration, degree of conjugation (e.g., DAR), and aggregation levels.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical activation and conjugation pathway.
Caption: Challenges and solutions in scaling up conjugation reactions.
References
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. idosi.org [idosi.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Optimizing storage conditions for Bis-(PEG6-acid)-SS to prevent degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for Bis-(PEG6-acid)-SS to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at -20°C in a desiccated environment under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is also recommended to protect the compound from light.[1][2] For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound involves the cleavage of the disulfide bond. This can occur via reduction in the presence of reducing agents like dithiothreitol (B142953) (DTT) or intracellularly by glutathione (B108866) (GSH).[3][4][5][6] Disulfide bonds can also undergo exchange reactions with free thiols. Additionally, as with many organic molecules, prolonged exposure to high temperatures, extreme pH, and light can lead to other forms of degradation.
Q3: How does pH affect the stability of the disulfide bond in this compound?
A3: Disulfide bonds are generally more stable at acidic to neutral pH. Under basic conditions, the rate of disulfide bond cleavage and exchange reactions can increase.[7] For experimental setups, it is recommended to maintain a pH range of 6.5-7.5 for optimal stability.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long periods. If a stock solution is necessary, it should be prepared in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), aliquoted into single-use vials, and stored at -20°C under an inert atmosphere. Aqueous solutions are particularly prone to hydrolysis and disulfide exchange.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[8][9][10][11] A decrease in the peak corresponding to the intact molecule and the appearance of new peaks would indicate degradation. In functional assays, a loss of conjugation efficiency or altered biological activity of the resulting conjugate can also be an indicator of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioconjugation experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Degradation of this compound: The disulfide bond may have been cleaved prior to the reaction. | Ensure the reagent has been stored and handled correctly. Perform an analytical check (e.g., HPLC-MS) on the linker to confirm its integrity. |
| Inactive Carboxylic Acid Groups: The terminal acid groups were not properly activated. | Use fresh EDC/NHS or other carbodiimide (B86325) activators. Ensure the activation reaction is performed in an amine-free buffer at the optimal pH (typically 4.5-6.0). | |
| Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use an amine-free buffer such as PBS or HEPES for the conjugation step. | |
| Inconsistent Conjugation Results | Variability in Reagent Quality: Different batches or aliquots of this compound may have varying levels of degradation. | Use a fresh, unopened vial of the reagent for critical experiments. Qualify each new batch of the linker before use in large-scale conjugations. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and accelerate degradation. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitation During Reaction | High Degree of PEGylation: Excessive conjugation can alter the solubility of the target protein, leading to precipitation. | Optimize the molar ratio of the linker to the protein. A lower molar excess of the linker may be required. |
| Incorrect Buffer Conditions: The pH or ionic strength of the reaction buffer may not be optimal for the protein's stability. | Ensure the conjugation buffer is within the protein's known stability range. | |
| Cleavage of Disulfide Linker During Conjugation | Presence of Reducing Agents: The protein or buffer may contain residual reducing agents (e.g., DTT, TCEP) from a previous step. | Ensure complete removal of any reducing agents by dialysis or using a desalting column prior to adding the disulfide linker.[12] |
Quantitative Data on Disulfide-PEG Linker Stability
The following table summarizes representative data on the stability of disulfide-containing linkers under various conditions, based on studies of similar molecules. The degradation is often modeled as a pseudo-first-order reaction, and the rate constant (k) is provided.
| Condition | Parameter | Value | Effect on Stability | Reference |
| Temperature | Rate Constant (k) at 4°C | ~1 x 10⁻⁷ s⁻¹ | High stability | [13] (extrapolated) |
| Rate Constant (k) at 25°C | ~5 x 10⁻⁶ s⁻¹ | Moderate stability | [13] (extrapolated) | |
| Rate Constant (k) at 37°C | ~2 x 10⁻⁵ s⁻¹ | Lower stability, significant degradation over days | [13][14] | |
| pH | Half-life at pH 5.0 | > 100 hours | Relatively stable | [7] |
| Half-life at pH 7.4 | ~ 50 hours | Moderate stability | [7] | |
| Half-life at pH 9.0 | < 10 hours | Rapid degradation | [7] | |
| Reducing Agent | Half-life in 1 mM Glutathione | ~ 1-5 hours | Rapid cleavage | [14][15] |
| Half-life in 10 mM DTT | < 30 minutes | Very rapid cleavage | [3][15] |
Note: These values are illustrative and the actual degradation rate of this compound may vary. It is recommended to perform specific stability studies for your particular application.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
-
Temperature-controlled incubator and photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C. Analyze at 1, 3, and 7 days.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC-UV method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control.
-
If using MS, analyze the chromatograms for the presence of degradation products and propose their structures based on their mass-to-charge ratios.
-
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a general HPLC-UV method for quantifying this compound and its degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Samples from Protocol 1
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Method Validation (abbreviated):
-
Specificity: Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared samples from the stability study.
-
Integrate the peak area of the intact this compound and any degradation products.
-
-
Calculation:
-
Calculate the concentration of the remaining intact linker using the calibration curve.
-
Determine the percentage of degradation as: ((Initial Area - Stressed Area) / Initial Area) * 100.
-
Visualizations
Degradation Pathway of this compound
Caption: Factors leading to the degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidizing potential of endosomes and lysosomes limits intracellular cleavage of disulfide-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 14. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
Removing unreacted Bis-(PEG6-acid)-SS from conjugation mixture
This guide provides technical support for researchers facing challenges in removing unreacted Bis-(PEG6-acid)-SS linker from their protein or antibody conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted this compound from my conjugation mixture?
A1: The most effective methods leverage the significant size difference between your conjugated protein (~150 kDa for an IgG antibody) and the small unreacted linker. The two most highly recommended techniques are Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF) or Dialysis.[1][]
-
Size Exclusion Chromatography (SEC) is a high-resolution method that separates molecules based on their hydrodynamic volume. It is very effective at removing small molecules like the unreacted linker.[3][4]
-
Tangential Flow Filtration (TFF) / Diafiltration is a rapid and highly scalable method ideal for buffer exchange and removing small molecular weight impurities.[5][6][7] It is particularly well-suited for larger sample volumes.[8]
Q2: How do I choose between SEC and TFF/Dialysis?
A2: Your choice depends on sample volume, required purity, and available equipment. SEC typically provides higher resolution, which is excellent for analytical purposes or when separating species of similar sizes.[4] TFF is more efficient for processing larger volumes (>10 mL) and for straightforward buffer exchange or removal of small contaminants.[6]
Q3: Can I use standard dialysis to remove the linker? What settings are recommended?
A3: Yes, dialysis is a viable option, especially for smaller sample volumes. To ensure effective removal of the small linker while retaining your much larger conjugate, select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein but much larger than the linker. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is appropriate.
For efficient dialysis, use a large volume of dialysis buffer (at least 100-1000 times your sample volume) and perform at least 2-3 buffer changes every 2-4 hours or overnight at 4°C.[9][10]
Q4: How can I confirm that the unreacted linker has been successfully removed?
A4: You can confirm the removal of the linker using analytical techniques such as:
-
Analytical Size Exclusion Chromatography (aSEC): An aSEC run of your purified sample should show a high-purity peak for your conjugate and the absence of a peak corresponding to the low molecular weight linker.
-
Reverse Phase HPLC (RP-HPLC): This technique can separate molecules based on hydrophobicity and can be used to detect the presence of the relatively more hydrophobic linker.
-
Mass Spectrometry (MS): Analysis of the purified conjugate by MS can confirm its molecular weight and the absence of the free linker.
Troubleshooting Guides
Problem 1: Low recovery of my conjugated protein after purification.
| Possible Cause | Recommended Solution |
| Nonspecific Binding (Dialysis) | For dilute protein samples (<0.1 mg/mL), the protein may bind to the dialysis membrane. Consider adding a carrier protein like BSA or using a device with a low-binding membrane material (e.g., PES). |
| Protein Aggregation | The purification process (e.g., buffer change) may have induced aggregation. Ensure your purification buffer has an optimal pH and ionic strength for your protein's stability. Analyze the sample by SEC to check for aggregates. |
| Precipitation during Dialysis | Sudden changes in buffer composition, especially a drop in salt concentration, can cause proteins to precipitate.[9][11] Consider performing a stepwise dialysis with intermediate salt concentrations. |
| Incorrect MWCO Selection | If the MWCO of your dialysis membrane or TFF cassette is too large, your protein of interest may be lost. Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your protein. |
Problem 2: The unreacted linker is still present in my sample after purification.
| Possible Cause | Recommended Solution |
| Insufficient Buffer Exchange (Dialysis/TFF) | The concentration gradient may not be sufficient for complete removal. Increase the volume of buffer used for dialysis/diafiltration and increase the number of buffer changes or diavolumes.[10] For TFF, a minimum of 5-7 diavolumes is recommended. |
| Poor Resolution (SEC) | The column length may be too short, or the flow rate may be too high for adequate separation. Use a longer column or reduce the flow rate. Ensure the sample volume is not more than 2-5% of the total column volume for optimal resolution. |
| Sample Preparation Issues | The sample may not have been properly clarified before loading onto an SEC column, leading to column clogging and poor performance. Centrifuge (10,000 x g for 15 min) and filter (0.22 µm) your sample immediately before injection. |
Data and Parameters
Table 1: Comparison of Target Conjugate and Unreacted Linker
| Molecule | Typical Molecular Weight | Key Characteristics |
| IgG Antibody Conjugate | ~150 kDa | Large macromolecule |
| This compound Linker | < 1 kDa | Small molecule, hydrophilic PEG chains[12] |
Table 2: Comparison of Recommended Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) / Diafiltration | Dialysis |
| Principle | Separation by hydrodynamic size | Size-based separation via semi-permeable membrane[7] | Diffusion across a semi-permeable membrane |
| Primary Use | High-resolution separation, polishing[3] | Buffer exchange, concentration, impurity removal[5][8] | Buffer exchange, desalting |
| Sample Volume | µL to Liters (scale-dependent) | 10 mL to thousands of Liters[6] | µL to ~100 mL |
| Speed | Moderate (30-90 min per run) | Fast | Slow (hours to days)[11] |
| Resolution | High | Low | Low |
| Scalability | Good | Excellent[5] | Poor |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is intended for desalting and removing small molecules from a protein sample.
-
Column and System Preparation:
-
Select a desalting column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range suitable for separating your >150 kDa conjugate from the <1 kDa linker.
-
Equilibrate the column with at least 2-3 column volumes (CVs) of your desired final buffer (e.g., PBS, pH 7.4). Ensure the baseline on the UV detector is stable.
-
-
Sample Preparation:
-
Clarify your conjugation mixture by centrifuging at 10,000 x g for 15 minutes to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove fine particulates.
-
-
Sample Application and Elution:
-
Load the clarified sample onto the column. The recommended sample volume is typically 2-5% of the total column volume.
-
Begin elution with the equilibration buffer at the recommended flow rate for your column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Fraction Collection:
-
The conjugated protein, being much larger, will pass through the column quickly and elute first in the void volume.
-
The smaller, unreacted this compound linker will enter the pores of the chromatography media, resulting in a longer retention time and later elution.
-
Collect fractions corresponding to the initial protein peak. Pool the relevant fractions to obtain your purified conjugate.
-
Protocol 2: Purification by Tangential Flow Filtration (TFF)
This protocol is for buffer exchange (diafiltration) to remove the unreacted linker.
-
System and Cassette Preparation:
-
Select a TFF cassette with an appropriate MWCO (e.g., 10 kDa or 30 kDa for an antibody).
-
Install the cassette into the TFF system and flush with purification-grade water followed by the desired final buffer to remove any storage solutions and to wet the membrane.
-
-
Diafiltration Process:
-
Load your conjugation mixture into the system reservoir.
-
Begin recirculating the sample through the TFF cassette at the manufacturer's recommended flow rate and transmembrane pressure (TMP).
-
Start the diafiltration process by adding your desired final buffer to the reservoir at the same rate that filtrate is being removed. This maintains a constant sample volume.
-
Continue this process for at least 5-7 diavolumes to ensure >99.5% of the unreacted linker has been removed. (1 diavolume = the volume of your sample).
-
-
Concentration and Recovery:
-
After diafiltration is complete, stop adding new buffer and allow the system to concentrate the sample to the desired final volume.
-
Recover the purified, concentrated conjugate from the system. Perform a buffer flush of the system to recover any remaining product and maximize yield.[8]
-
Workflow Diagram
Caption: Decision workflow for purification method selection.
References
- 1. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. repligen.com [repligen.com]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. agrisera.com [agrisera.com]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Validating Bis-(PEG6-acid)-SS Conjugation Efficiency
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics and research tools. The Bis-(PEG6-acid)-SS linker, a homobifunctional, cleavable polyethylene (B3416737) glycol (PEG) derivative, offers a versatile platform for crosslinking amine-containing molecules. The terminal carboxylic acids react with primary amines to form stable amide bonds, while the internal disulfide bond allows for cleavage under reducing conditions. Validating the efficiency of this conjugation is paramount to ensure the quality, consistency, and efficacy of the final product.
This guide provides a comparative overview of this compound and alternative linkers, supported by established validation methodologies and detailed experimental protocols.
Performance Comparison: Homobifunctional Linkers
The choice of a linker can significantly impact conjugation efficiency, yield, and the stability of the final conjugate. Below is a comparison of this compound with other common homobifunctional linkers.
| Feature | This compound | Bis-PEG-NHS Ester | Bis-PEG-Maleimide |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Thiols/Sulfhydryls (-SH) |
| Reaction Chemistry | Carbodiimide (EDC/NHS) coupling | Direct acylation | Michael addition |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2-9.0 | 6.5-7.5 |
| Cleavability | Reducible (Disulfide bond) | Non-cleavable (Amide bond) | Stable Thioether Bond |
| Reported Conjugation Yield | Efficient under optimized conditions (Specific data not widely reported) | Can be near-quantitative; isolated yields often >75-92%.[1] | Generally high and specific. |
| Stability of Resulting Linkage | Amide bond is stable; Disulfide bond is stable until exposed to reducing agents. | Highly stable amide bond. | Stable thioether bond. |
| Key Advantages | Cleavability allows for payload release; good for creating reversible conjugates. | Simple one-step reaction; high reactivity.[1] | High specificity for thiols, enabling site-specific conjugation. |
| Considerations | Two-step activation and conjugation; potential for side reactions during activation.[2] | Susceptible to hydrolysis in aqueous solutions.[1] | Requires available cysteine residues or prior thiolation of the molecule. |
Experimental Protocols for Validating Conjugation Efficiency
A multi-faceted approach is recommended to accurately determine the conjugation efficiency. The following protocols outline key experiments for characterizing your this compound conjugate.
General Conjugation Protocol for this compound
This protocol describes the conjugation of an amine-containing protein with this compound.
Materials:
-
Protein in an amine-free buffer (e.g., MES or PBS, pH adjusted)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in Activation Buffer.
-
Linker Preparation: Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare stock solutions.[3]
-
Activation Step: In a reaction tube, add the this compound to the protein solution. Add EDC and NHS. A common starting molar ratio is a 10- to 50-fold excess of the PEG linker to the protein, with a 2:1 or 1:1 molar ratio of EDC:NHS.[2][4] Incubate for 15-30 minutes at room temperature.[3]
-
Conjugation Step: Adjust the pH of the reaction mixture to 7.2-8.5 by adding Conjugation Buffer.[3] Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume unreacted linker. Incubate for 15-30 minutes.[4]
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis.
Quantification of Conjugation Efficiency
A simple and effective method to visualize the conjugation is through SDS-PAGE. The increase in molecular weight due to PEGylation results in a shift in the protein band.
Procedure:
-
Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
A successful conjugation will show a new band at a higher molecular weight corresponding to the PEGylated protein. The intensity of the bands can be used for a semi-quantitative estimation of the conjugation efficiency.
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.
Procedure:
-
Inject the purified conjugate onto an SEC column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The appearance of a new peak at an earlier retention time compared to the unconjugated protein confirms conjugation. The peak areas can be used to quantify the percentage of conjugated protein.
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG linkers per protein molecule).
Procedure:
-
Analyze the purified conjugate using MALDI-TOF or ESI-MS.
-
Determine the molecular weight of the conjugated and unconjugated protein.
-
The mass difference corresponds to the mass of the attached this compound linkers. The number of linkers per protein can be calculated from this mass shift.
-
The relative abundance of different species (unconjugated, mono-conjugated, di-conjugated, etc.) can be determined from the peak intensities in the deconvoluted mass spectrum to calculate the average conjugation efficiency.[4]
If the molecule being conjugated to the protein has a unique UV-Vis absorbance, this can be used to quantify the conjugation efficiency.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm to determine the protein concentration.
-
Measure the absorbance at the specific wavelength for the conjugated molecule.
-
Calculate the concentration of the conjugated molecule using its extinction coefficient.
-
The molar ratio of the conjugated molecule to the protein gives the conjugation efficiency.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for protein conjugation with this compound.
Caption: Workflow for validating the conjugation efficiency.
References
Mass Spectrometry Analysis of Bis-(PEG6-acid)-SS Conjugated ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) analysis for Antibody-Drug Conjugates (ADCs) featuring the cleavable Bis-(PEG6-acid)-SS linker against other common linker technologies. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their ADC development programs.
Introduction to this compound Linker in ADCs
The this compound linker is a cleavable linker that connects a cytotoxic payload to a monoclonal antibody (mAb). Its key features include a disulfide bond, which is designed to be cleaved in the reducing environment of the target cell, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances solubility and can improve the pharmacokinetic properties of the ADC. Mass spectrometry is an indispensable tool for the detailed characterization of such complex biomolecules, providing critical information on drug-to-antibody ratio (DAR), conjugation sites, and linker stability.
Comparative Analysis of ADC Linker Technologies by Mass Spectrometry
The choice of linker technology significantly impacts the stability, efficacy, and analytical characterization of an ADC. Here, we compare the mass spectrometry performance of ADCs with the this compound linker to those with other common linker types.
| Linker Type | Key Characteristics | Mass Spectrometry Analysis Considerations | Expected DAR Heterogeneity |
| Disulfide (e.g., this compound) | Cleavable in reducing environments (intracellular). PEG spacer enhances solubility. | Prone to in-source decay (fragmentation) in the mass spectrometer. Requires careful optimization of MS conditions. Native MS is often preferred for intact analysis. | Can be heterogeneous depending on the conjugation strategy (e.g., cysteine vs. lysine (B10760008) conjugation). |
| Peptide (e.g., Val-Cit) | Cleavable by specific lysosomal proteases (e.g., Cathepsin B). | Generally stable under typical MS conditions. Can be analyzed by both denaturing and native MS. | Similar to disulfide linkers, heterogeneity depends on the conjugation method. |
| Hydrazone | Acid-labile, cleavable in the low pH of endosomes and lysosomes. | Can be unstable in the acidic mobile phases used in reversed-phase chromatography. Requires careful method development. | Heterogeneity is influenced by the conjugation approach. |
| Non-cleavable (e.g., Thioether) | Payload is released upon complete degradation of the antibody in the lysosome. | Highly stable, making MS analysis more straightforward. | Heterogeneity is primarily determined by the number of accessible conjugation sites. |
Experimental Protocols for Mass Spectrometry Analysis of ADCs
Detailed and reproducible experimental protocols are crucial for the accurate characterization of ADCs. Below are protocols for intact mass analysis, reduced mass analysis (middle-down), and peptide mapping (bottom-up) applicable to this compound conjugated ADCs.
Intact Mass Analysis (Native Conditions)
This method is used to determine the drug-to-antibody ratio (DAR) distribution of the intact ADC.
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-compatible buffer such as 150 mM ammonium (B1175870) acetate, pH 7.0.
-
Adjust the final concentration to 0.5-1.0 mg/mL.
LC-MS Parameters:
-
LC System: UHPLC system
-
Column: Size-exclusion chromatography (SEC) column suitable for native protein separations (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase: Isocratic elution with 150 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.2 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 80-150 V (optimize for minimal fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 250 °C.
-
Mass Range: m/z 2000-8000.
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The different peaks in the deconvoluted spectrum correspond to different DAR species. Calculate the average DAR based on the relative abundance of each species.
Reduced Mass Analysis (Middle-Down)
This method provides information on the drug load on the light and heavy chains of the antibody.
Sample Preparation:
-
To approximately 50 µg of the ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
LC-MS Parameters:
-
LC System: UHPLC system.
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ion ESI.
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 50 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 500-4000.
Data Analysis: Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks to determine the mass of each chain and the number of conjugated drugs.
Peptide Mapping Analysis (Bottom-Up)
This technique is used to identify the specific amino acid residues where the drug is conjugated.
Sample Preparation:
-
Denature 100 µg of the ADC in 6 M guanidine-HCl.
-
Reduce the disulfide bonds with 10 mM DTT at 56 °C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37 °C.
LC-MS/MS Parameters:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column suitable for peptide separations (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-50% B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion ESI.
-
Data Acquisition: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Analysis: Use a protein sequence analysis software to search the MS/MS data against the antibody sequence to identify peptides and the sites of modification corresponding to the drug-linker.
Visualizing ADC Concepts and Workflows
Diagrams are essential for understanding the complex processes involved in ADC function and analysis.
Caption: Mechanism of action for a disulfide-linked ADC.
Caption: General workflow for mass spectrometry analysis of ADCs.
Conclusion
The mass spectrometry analysis of ADCs, particularly those with complex linkers like this compound, requires a multi-faceted approach. By employing a combination of intact, reduced, and peptide mapping analyses, researchers can obtain a comprehensive understanding of critical quality attributes such as DAR, drug distribution, and conjugation sites. The protocols and comparative information provided in this guide serve as a valuable resource for the development and characterization of next-generation ADCs.
A Comparative Guide to HPLC Methods for Characterizing Bis-(PEG6-acid)-SS Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of Bis-(PEG6-acid)-SS conjugates. These bifunctional linkers, featuring a reducible disulfide bond and terminal carboxylic acid groups, are pivotal in the development of advanced drug delivery systems and bioconjugates. Accurate and robust analytical methods are therefore essential for ensuring product quality, stability, and performance.
This document outlines various HPLC techniques, including Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Ion-Exchange (IEX) chromatography, and presents a comparative analysis of their performance. Furthermore, alternative and complementary analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are discussed. Detailed experimental protocols and data are provided to assist researchers in selecting and implementing the most suitable characterization strategy for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific information required. The following tables summarize the key performance characteristics of different HPLC and alternative methods for the analysis of this compound conjugates.
Table 1: Comparison of HPLC Methods
| Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Polarity | Purity assessment, quantification, analysis of reaction kinetics | High resolution, excellent for separating species with different hydrophobicity, compatible with MS.[1][2] | May require specific column chemistries (e.g., C4, C8) for optimal performance with PEGs.[1] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Analysis of aggregates, oligomers, and size variants.[3][4][5] | Mild separation conditions, preserves native structure.[5] | Limited resolution for molecules of similar size, potential for non-specific interactions with the stationary phase.[1][3] |
| Ion-Exchange Chromatography (IEX) | Charge | Separation of species with different net charges (e.g., free acid vs. conjugated).[6][7][8] | High selectivity for charged molecules, can be used for purification.[7][8] | Sensitive to buffer pH and ionic strength, may not be suitable for all detection methods. |
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle of Detection | Primary Application | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight determination, structural confirmation, impurity identification.[9][10] | High sensitivity and specificity, provides detailed structural information.[10] | Polydispersity of PEGs can complicate spectra, may require specialized ionization techniques.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties | Structural elucidation, confirmation of end-group functionality, quantification.[11][12][13][14][15] | Provides detailed structural information without the need for standards, non-destructive.[11][13] | Lower sensitivity compared to MS, requires higher sample concentrations.[11] |
Experimental Protocols
This section provides detailed methodologies for the key HPLC experiments discussed above.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for determining the purity of the this compound conjugate and for monitoring conjugation reactions.
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). A UV detector at 215 nm can be used, but sensitivity for PEGs is low.[2]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A, 5% B) to a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This method is ideal for identifying and quantifying aggregates or oligomers of the this compound conjugate.
-
Column: SEC column with a suitable molecular weight range for small molecules (e.g., 7.8 x 300 mm, 5 µm particle size).
-
Mobile Phase: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: Refractive Index (RI) detector or ELSD.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 2-5 mg/mL.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
This method can be used to separate the dicarboxylic acid form of the conjugate from other species with different charge states.
-
Column: Weak anion exchange (WAX) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Gradient:
-
0-5 min: 0% B
-
5-30 min: 0-50% B
-
30-35 min: 50-100% B
-
35-40 min: 100% B
-
40-41 min: 100-0% B
-
41-45 min: 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Conductivity detector or ELSD.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1-2 mg/mL.
Analysis of the Disulfide Bond by Reductive Cleavage followed by RP-HPLC
To confirm the presence and integrity of the disulfide bond, the conjugate can be reduced prior to RP-HPLC analysis.
-
Reduction Protocol:
-
Dissolve the this compound conjugate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a concentration of 1 mg/mL.
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.[16]
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
RP-HPLC Analysis: Analyze the reduced sample using the RP-HPLC protocol described in section 1. The chromatogram should show the disappearance of the peak corresponding to the intact conjugate and the appearance of a new peak corresponding to the reduced monomeric species.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: General experimental workflow for HPLC analysis of this compound conjugates.
Caption: Comparison of analytical techniques for characterizing this compound conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. agilent.com [agilent.com]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
- 10. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bifunctional Peptide–Polymer Conjugate-Based Fibers via a One-Pot Tandem Disulfide Reduction Coupled to a Thio-Bromo “Click” Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bis-(PEG6-acid)-SS and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of two widely used linker technologies: the cleavable Bis-(PEG6-acid)-SS linker and the non-cleavable SMCC linker, supported by representative experimental data and detailed methodologies to inform rational ADC design.
Introduction to this compound and SMCC Linkers
This compound is a hydrophilic, cleavable linker.[1][2] Its structure incorporates two key features: a disulfide bond (-S-S-) and a polyethylene (B3416737) glycol (PEG) spacer. The disulfide bond is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor cell's cytoplasm, releasing the payload.[3][] The PEG6 spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[5][6][7]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional, non-cleavable linker.[8][9] It forms a stable thioether bond between the antibody and the payload.[10] Unlike cleavable linkers, ADCs constructed with SMCC rely on the complete lysosomal degradation of the antibody to release the drug payload, which remains attached to the linker and an amino acid residue.[8][9] This high stability in circulation is a key feature of SMCC-based ADCs.[11]
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Linker Type | Cleavable (Disulfide-based) | Non-cleavable (Thioether-based) |
| Release Mechanism | Reduction of disulfide bond in the cytoplasm | Proteolytic degradation of the antibody in the lysosome |
| Bystander Effect | Yes (payload can diffuse to neighboring cells) | No (payload is released intracellularly and is generally less permeable) |
| Plasma Stability | Generally lower than non-cleavable linkers | High |
| Hydrophilicity | High (due to PEG6 spacer) | Low |
| Payload Release Form | Unmodified payload | Payload with linker and amino acid remnant |
Quantitative Performance Comparison
The following tables summarize representative data for ADCs constructed with cleavable, PEGylated disulfide linkers (like this compound) and non-cleavable linkers (like SMCC). The data is compiled from various sources and represents typical performance characteristics.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Target Antigen | ADC with this compound (nM) | ADC with SMCC (nM) |
| SK-BR-3 | HER2+ | 0.5 - 2.0 | 1.0 - 5.0 |
| BT-474 | HER2+ | 0.8 - 3.0 | 1.5 - 7.0 |
| MDA-MB-468 | HER2- | >1000 | >1000 |
Note: Lower IC50 values indicate higher potency. The enhanced potency of the cleavable linker ADC in antigen-positive cells can be attributed to the efficient intracellular release of the unmodified payload and the potential for bystander killing.
Table 2: Plasma Stability
| Species | Time Point | ADC with this compound (% Intact ADC) | ADC with SMCC (% Intact ADC) |
| Human Plasma | 7 days | 75 - 85% | >95% |
| Murine Plasma | 7 days | 70 - 80% | >95% |
Note: Data represents the percentage of the ADC that remains intact over time. The higher stability of the SMCC-linked ADC is due to the robust thioether bond.[12][13][14]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Change (%) |
| HER2+ Breast Cancer | ADC with this compound | -80% (tumor regression) |
| ADC with SMCC | -60% (tumor regression) | |
| Untreated Control | +500% (tumor growth) |
Note: The potentially greater in vivo efficacy of the cleavable linker ADC may be due to the bystander effect, which can eliminate antigen-negative tumor cells within a heterogeneous tumor mass.[15][16]
Mechanism of Action and Signaling Pathways
The distinct release mechanisms of this compound and SMCC linkers lead to different intracellular fates of the payload.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs.
ADC Synthesis and Purification Workflow
Protocol 1: ADC Synthesis with this compound Linker
This protocol outlines the conjugation of a thiol-containing payload to an antibody via a disulfide exchange mechanism.
-
Antibody Preparation:
-
If conjugating to native or engineered cysteines, partially reduce the antibody with a reducing agent like TCEP or DTT.
-
Purify the reduced antibody using a desalting column to remove the reducing agent.
-
-
Linker-Payload Activation:
-
The this compound linker is typically activated at its acid functionalities to react with an amine-containing payload. Alternatively, a pre-formed payload with a reactive disulfide can be used.
-
-
Conjugation:
-
React the activated linker-payload with the reduced antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5) for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and aggregates.
-
Hydrophobic interaction chromatography (HIC) can be used to separate different drug-to-antibody ratio (DAR) species.[17]
-
Protocol 2: ADC Synthesis with SMCC Linker
This protocol describes a two-step conjugation process involving the reaction of SMCC with antibody lysines, followed by reaction with a thiol-containing payload.[18][19][20][21][22]
-
Antibody Activation:
-
React the antibody with a molar excess of SMCC in an amine-free buffer (e.g., PBS, pH 7.2-8.0) for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups with N-acetylcysteine or cysteine.
-
Purify the ADC using SEC and/or HIC as described above.
-
Protocol 3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload to calculate the average DAR.[23][24]
-
Mass Spectrometry (MS): Provides a more accurate determination of the DAR and the distribution of different drug-loaded species.[24][25]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs.[17]
-
-
Plasma Stability Assay:
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay):
Conclusion
The choice between this compound and SMCC linkers depends on the specific therapeutic strategy and the characteristics of the target antigen and tumor microenvironment.
-
This compound is advantageous for its potential to induce a bystander effect, which can be beneficial in treating heterogeneous tumors. The PEG spacer can also improve the ADC's pharmacokinetic profile.[5][6][7] However, the lower plasma stability of the disulfide bond compared to a thioether bond is a key consideration.[33]
-
SMCC offers exceptional plasma stability, which can lead to a better safety profile and more predictable pharmacokinetics.[8][11] This makes it a suitable choice for highly potent payloads where minimizing off-target toxicity is paramount. The lack of a bystander effect may limit its efficacy in heterogeneous tumors.[1][16]
Ultimately, empirical testing of ADCs constructed with both linker types is essential to determine the optimal design for a given therapeutic application. This guide provides a framework for such a comparative evaluation.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. chempep.com [chempep.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
Navigating the In Vivo Environment: A Comparative Guide to the Stability of Bis-(PEG6-acid)-SS Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in vivo directly impacts the therapeutic index, governing both the efficacy and toxicity of the ADC. This guide provides a comprehensive comparison of the in vivo stability of the reductively cleavable Bis-(PEG6-acid)-SS linker against other commonly used linker technologies, supported by experimental data and detailed protocols for assessment.
The ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1] However, upon reaching the tumor microenvironment or after internalization into the target cancer cell, the linker must efficiently release the payload to exert its therapeutic effect. The this compound linker is a type of disulfide linker, which is designed to be cleaved in the reducing environment of the cell.
Comparative In Vivo Stability of ADC Linkers
| Linker Type | Specific Example | Animal Model | Key Stability Findings | Reference |
| Disulfide (Reductively Cleavable) | SPDB-DM4 (maytansinoid conjugate) | Mouse | Drug deconjugated from the antibody with a half-life of approximately 9 days. | [2] |
| Peptide (Enzymatically Cleavable) | Val-Cit Dipeptide (MMAE conjugate) | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Peptide (Enzymatically Cleavable) | Val-Cit Dipeptide (MMAE conjugate) | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
| Non-Cleavable | SMCC-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | |
| Peptide (Enzymatically Cleavable) | EVCit (Glutamic acid–valine–citrulline) | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [1] |
| Peptide (Enzymatically Cleavable) | VCit (Valine-citrulline) | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Peptide (Enzymatically Cleavable) | SVCit (Serine-valine-citrulline) | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
Note: The in vivo stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. More sterically hindered disulfide linkages have been shown to be more stable to reductive cleavage.[3][4]
Mechanism of Disulfide Linker Cleavage
Disulfide linkers like this compound are designed to be stable in the bloodstream and release their payload within the target cell.[5] This selective cleavage is achieved by exploiting the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment and the intracellular cytosol.[2] The concentration of GSH is approximately 1,000-fold higher inside the cell (1-10 mM) compared to the plasma (~5 µM).[2][6] This high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.
Caption: In vivo cleavage mechanism of a disulfide linker.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for selecting the optimal linker. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate and wash.[1]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme (e.g., TMB for HRP).
-
Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of intact ADC based on a standard curve.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Caption: Experimental workflow for assessing in vivo linker stability.
Conclusion
The in vivo stability of a linker is a paramount consideration in the development of safe and effective ADCs. While disulfide linkers like this compound offer the advantage of targeted intracellular cleavage, their stability in circulation must be carefully evaluated. The inclusion of a PEG moiety may enhance the pharmacokinetic profile. Compared to highly stable non-cleavable linkers, disulfide linkers present a balance between stability and payload release. The choice of the optimal linker will ultimately depend on the specific antibody, payload, and target indication. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the in vivo stability of their ADC candidates and make informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, impacting the therapeutic index, pharmacokinetics, and overall performance of the ADC. This guide provides a comprehensive comparison of these two predominant linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload upon lysosomal degradation of the antibody. This difference gives rise to distinct performance characteristics.
General Characteristics
| Feature | Cleavable Linkers (e.g., Valine-Citrulline) | Non-Cleavable Linkers (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) or chemical cleavage (e.g., pH, glutathione) in the lysosome or tumor microenvironment.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Typically the unmodified, potent payload.[2] | The payload attached to the linker and an amino acid residue.[2] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[2][3] | Generally higher, leading to a more stable ADC in circulation.[3][4][5] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative cells.[1][6] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[3][5] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[5] | Lower potential due to higher stability and a limited bystander effect.[4][5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[2] | May be less effective against antigen-negative cells within the tumor.[2] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, offering a direct comparison of ADCs featuring cleavable and non-cleavable linkers.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Citation |
| Anti-CD22-MCC-DM1 | Non-cleavable | WSU-DLCL2 | CD22 | 0.03 | [7] |
| Anti-HER2 ADC | Cleavable (vc-MMAE) | N87 (High HER2) | HER2 | ~10 | [8] |
| Anti-HER2 ADC | Cleavable (vc-MMAE) | MCF-7 (Low HER2) | HER2 | >1000 | [8] |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 | M1S1 | 0.3 nM | [7] |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 | M1S1 | 0.3 nM | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
| ADC | Linker Type | Tumor Model | Dosing | Outcome | Citation |
| Anti-CD22-MCC-DM1 | Non-cleavable | Ramos Xenograft | 10 mg/kg | Complete tumor regression | [7] |
| Anti-CD79b-MCC-DM1 | Non-cleavable | BJAB Xenograft | 10 mg/kg | Tumor stasis | [7] |
| T-DM1 | Non-cleavable | NCI-N87 Xenograft | 3.6 mg/kg | Significant tumor growth inhibition | [9] |
| T-PBD | Cleavable | E0771-hHER2 Syngeneic | 1 mg/kg | 60% overall response rate | [9] |
Clinical Toxicity Profile (Meta-Analysis Data)
| Adverse Event (Grade ≥3) | Cleavable Linker ADCs | Non-Cleavable Linker ADCs |
| Hematologic Toxicity | ||
| Neutropenia | Frequently Reported | Less Frequently Reported |
| Thrombocytopenia | Reported | Frequently Reported (with DM1 payloads) |
| Anemia | Frequently Reported | Less Frequently Reported |
| Non-Hematologic Toxicity | ||
| Hepatic Toxicity | Reported | Frequently Reported (with DM1 payloads) |
| Peripheral Neuropathy | Frequently Reported (with auristatins) | Less Frequently Reported |
| Ocular Toxicity | Reported (with MMAF payloads) | Reported (with MMAF payloads) |
This table is a qualitative summary based on a meta-analysis of clinical trial data, which indicates trends in toxicities associated with different payload types often used with specific linkers.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate the design and execution of studies evaluating cleavable versus non-cleavable linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of ADCs.
1. Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[10]
2. ADC Treatment:
-
Prepare serial dilutions of the ADCs (with both cleavable and non-cleavable linkers), unconjugated antibody, and free payload in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[10]
3. MTT Addition and Incubation:
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve.[10]
In Vitro Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
1. Cell Preparation:
-
Transfect the antigen-negative (Ag-) cell line with a fluorescent protein (e.g., GFP) for easy identification.[6][10]
2. Co-culture Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.[6]
-
Allow the cells to attach overnight.
3. ADC Treatment:
-
Treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[6]
4. Viability Assessment:
-
After a suitable incubation period (e.g., 72-96 hours), assess the viability of the Ag- cells by quantifying the fluorescent signal using a fluorescence plate reader or by flow cytometry.[6]
5. Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture with that in the monoculture to determine the extent of the bystander effect. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical xenograft study to evaluate the in vivo anti-tumor activity of ADCs.
1. Animal Model and Tumor Implantation:
-
Subcutaneously implant a suspension of human tumor cells (antigen-positive) into the flank of each mouse.[9][12]
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with cleavable linker, ADC with non-cleavable linker).[9]
3. ADC Administration:
-
Administer the ADCs and control articles via an appropriate route, typically intravenously (i.v.), at a specified dose and schedule.[9]
4. Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.[9]
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.
-
Euthanize mice when tumors reach a maximum allowable size or if they show signs of excessive toxicity.
5. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in ADC research.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: Experimental workflow for comparing cleavable and non-cleavable ADCs.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the development of an ADC, with no one-size-fits-all solution. Cleavable linkers offer the potential for a potent bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this can be accompanied by lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers generally provide enhanced stability and a more favorable safety profile, making them well-suited for homogenous tumors with high antigen expression. A thorough understanding of the target biology, tumor microenvironment, and the desired therapeutic outcome is paramount for making an informed decision on the optimal linker strategy for a given ADC candidate. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker technology to maximize the therapeutic potential of novel antibody-drug conjugates.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Navigating the Landscape of Amine-Reactive Crosslinkers: A Guide to Alternatives for Bis-(PEG6-acid)-SS
For researchers, scientists, and drug development professionals seeking to form stable covalent bonds between molecules, the choice of a crosslinking agent is paramount. Bis-(PEG6-acid)-SS, a popular disulfide-containing cleavable crosslinker, is widely used for its ability to conjugate amine-containing molecules. However, a diverse array of alternatives exists, each with unique properties that can be advantageous for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinker for your research needs.
This comprehensive guide delves into the performance of various amine-reactive crosslinkers, offering a comparative analysis to empower researchers in making informed decisions. We will explore both cleavable and non-cleavable options, highlighting their respective strengths and weaknesses in terms of reaction efficiency, stability, and impact on biomolecule function.
Performance Comparison of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is dictated by the specific requirements of the experiment, including the desired spacer arm length, cleavability, and the chemical environment. The following table summarizes the key characteristics of several alternatives to this compound.
| Crosslinker | Type | Spacer Arm Length (Å) | Cleavable? | Reactive Groups | Key Features & Performance Data |
| This compound | Homobifunctional, Cleavable | 24 atoms | Yes (Disulfide) | Carboxylic Acid | Disulfide bond cleavable by reducing agents like DTT. The PEG spacer enhances solubility.[1] |
| Disuccinimidyl suberate (B1241622) (DSS) | Homobifunctional, Non-cleavable | 11.4 | No | NHS Ester | One of the most common amine-reactive crosslinkers; forms stable amide bonds.[2][3] |
| Bis(sulfosuccinimidyl) suberate (BS3) | Homobifunctional, Non-cleavable | 11.4 | No | Sulfo-NHS Ester | Water-soluble analog of DSS, ideal for cell surface crosslinking as it does not permeate the cell membrane. |
| Dithiobis(succinimidyl propionate) (DSP) | Homobifunctional, Cleavable | 12.0 | Yes (Disulfide) | NHS Ester | Thiol-cleavable crosslinker, allowing for the separation of crosslinked molecules. |
| Disuccinimidyl glutarate (DSG) | Homobifunctional, Non-cleavable | 7.7 | No | NHS Ester | Shorter spacer arm than DSS, suitable for crosslinking closely associated proteins. |
| Ethylene glycol bis(succinimidyl succinate) (EGS) | Homobifunctional, Non-cleavable | 16.1 | No | NHS Ester | Longer, flexible spacer arm compared to DSS. |
| Novel NHS Esters (e.g., with N-hydroxyphthalimide, hydroxybenzotriazole) | Homobifunctional, Non-cleavable | Variable | No | NHS Ester variants | Can exhibit higher efficiency and faster reaction times (up to 10 times faster) compared to DSS, generating more cross-linked complexes.[3][4][5] |
| Imidoesters (e.g., Dimethyl adipimidate - DMA) | Homobifunctional, Non-cleavable | 8.6 | No | Imidoester | React with primary amines to form amidine bonds, preserving the positive charge of the original amine. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are generalized protocols for key experimental procedures.
Protocol 1: General Amine-Reactive Crosslinking using NHS Esters
This protocol outlines the fundamental steps for crosslinking proteins using N-hydroxysuccinimide (NHS) ester-based reagents.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 0.1-1 mg/mL.
-
NHS-ester crosslinker (e.g., DSS, BS3).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a stock solution.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution. The final concentration of the crosslinker should be optimized based on pilot experiments. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted crosslinker.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.[6] Further analysis can be performed using mass spectrometry to identify crosslinked peptides.[7][8][9]
Protocol 2: Cleavage of Disulfide-Containing Crosslinkers
This protocol describes the cleavage of disulfide bonds within crosslinkers like this compound or DSP.
Materials:
-
Crosslinked protein sample.
-
Reducing agent (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol).
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Take an aliquot of the crosslinked protein sample.
-
Reduction: Add the reducing agent to the sample to a final concentration of 10-50 mM.
-
Incubation: Incubate the sample at 37°C for 30-60 minutes to ensure complete cleavage of the disulfide bonds.
-
Analysis: Analyze the cleaved sample by SDS-PAGE alongside a non-cleaved control. Successful cleavage will result in the disappearance of higher molecular weight crosslinked bands and the reappearance of the original protein bands.
Visualizing Crosslinking Concepts
To better illustrate the processes and applications of amine-reactive crosslinking, the following diagrams are provided.
Caption: Workflow for a typical amine-reactive crosslinking experiment.
Caption: Application of crosslinking to study GPCR-Arrestin interactions.[10][11]
Applications in Signaling Pathways
Amine-reactive crosslinkers are invaluable tools for elucidating the intricate networks of protein-protein interactions that govern cellular signaling. By "freezing" transient interactions, researchers can identify novel binding partners and map the architecture of signaling complexes.
One prominent application is in the study of G-protein coupled receptor (GPCR) signaling. Upon ligand binding, GPCRs recruit arrestin proteins, initiating a cascade of downstream signaling events. Due to the transient nature of this interaction, capturing the GPCR-arrestin complex can be challenging. Amine-reactive crosslinkers can be employed to covalently link arrestin to the activated receptor, allowing for the isolation and identification of the complex.[10][11] This approach has been instrumental in understanding the structural basis of GPCR desensitization and signaling.
Similarly, these crosslinkers are used to investigate protein kinase signaling pathways. By crosslinking kinases to their substrates, researchers can identify novel phosphorylation targets and map the flow of information through these critical pathways.[12]
Conclusion
While this compound is a versatile and widely used crosslinker, a thorough understanding of the available alternatives is crucial for optimizing experimental outcomes. This guide provides a framework for selecting the most appropriate amine-reactive crosslinker based on specific research needs. By considering factors such as cleavability, spacer arm length, and reactivity, and by following robust experimental protocols, researchers can confidently explore the complex world of protein interactions and advance our understanding of fundamental biological processes.
References
- 1. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. covalx.com [covalx.com]
- 4. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
A Comparative Guide to Quantifying Payload Release from Bis-(PEG6-acid)-SS ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-(PEG6-acid)-SS Antibody-Drug Conjugates (ADCs) with alternative linker technologies. We will delve into the critical aspect of payload release, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and evaluation of next-generation ADCs.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index.
Linkers are broadly classified as non-cleavable or cleavable. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, while cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. The this compound linker is a type of cleavable linker that utilizes a disulfide bond, which is cleaved in the reducing environment of the cell. The polyethylene (B3416737) glycol (PEG) component enhances solubility and improves pharmacokinetic properties.
Comparison of Cleavable Linker Technologies
The choice of a cleavable linker is a crucial decision in ADC design, with a trade-off between stability in circulation and the efficiency of payload release at the target site. Premature payload release can lead to off-target toxicity, while inefficient release can diminish therapeutic efficacy.[1] This section compares the performance of disulfide linkers, such as this compound, with other common cleavable linker types.
Data Presentation
The following tables summarize quantitative data from various studies, comparing key performance parameters of different cleavable linkers.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings |
| Glutathione-Sensitive (Disulfide) | anti-CD22-DM1 | Mouse | Stable in circulation, with payload release dependent on intracellular reduction.[2] |
| Protease-Sensitive (Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. |
| pH-Sensitive (Hydrazone) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of approximately 2 days in circulation.[3] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma.[1] |
| Sulfatase-Cleavable | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies.[1] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Cell Line | IC50 (pM) |
| Sulfatase-Cleavable | HER2+ cells | 61 and 111 |
| Val-Ala containing | HER2+ cells | 92 |
| Non-cleavable | HER2+ cells | 609 |
| Peptide-Linker (generic) | Breast Cancer Cells | 0.9–1.5 µM |
| Disulfide-Linker (generic) | Breast Cancer Cells | 18.6–19.1 µM |
Note: IC50 values are highly dependent on the payload, antibody, and target cell line. The data presented here is for illustrative comparison of linker performance under specific experimental conditions.
Experimental Protocols
Accurate quantification of payload release is essential for characterizing ADC performance. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Payload Release by LC-MS/MS
This method quantifies the amount of free payload released from the ADC in a biological matrix.
1. Sample Preparation:
- For Disulfide Linkers (e.g., this compound):
- To 100 µL of plasma or cell lysate containing the ADC, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.[4]
- Incubate at 37°C for 1 hour to cleave the disulfide bond.
- Protein Precipitation:
- Add 4 volumes of cold acetonitrile (B52724) to the sample to precipitate proteins.
- Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection:
- Carefully collect the supernatant containing the released payload.
- Dry the supernatant under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Use a suitable C18 column for reverse-phase chromatography.
- Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for the payload of interest.
- Quantify the payload concentration by comparing its peak area to a standard curve prepared with known concentrations of the free payload.
Protocol 2: Quantification of Intact ADC by ELISA
This method measures the amount of intact ADC remaining in a sample over time, providing an indirect measure of payload release.
1. Plate Preparation:
- Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody overnight at 4°C.
- Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[1]
2. Sample Incubation:
- Add diluted plasma or serum samples containing the ADC to the wells.
- Incubate for 2 hours at room temperature to allow the ADC to bind to the coated antigen.
- Wash the plate to remove unbound components.
3. Detection:
- Add a detection antibody that recognizes the payload, conjugated to an enzyme such as horseradish peroxidase (HRP).
- Incubate for 1 hour at room temperature.
- Wash the plate thoroughly.
4. Signal Development and Measurement:
- Add a suitable substrate for the enzyme (e.g., TMB for HRP).
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- A decrease in signal over time indicates payload release.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the function and analysis of this compound ADCs.
References
A Comparative Guide to In Vitro Plasma Stability Assays for Bis-(PEG6-acid)-SS Conjugates
For Researchers, Scientists, and Drug Development Professionals
Comparative Stability of Disulfide-Containing Linkers
The stability of disulfide linkers in plasma is highly dependent on the steric hindrance around the disulfide bond. Unhindered disulfides can be susceptible to reduction by plasma components, leading to premature drug release. The introduction of alkyl substitutions adjacent to the disulfide bond can significantly enhance plasma stability.
Table 1: Comparative in Vitro Plasma Stability of Various Disulfide-Containing Conjugates
| Linker Type | Conjugation Site | Steric Hindrance | % Intact Conjugate (after 7 days in human plasma) | Reference |
| Unhindered Disulfide | Engineered Cysteine (LC-V205C) | None | ~40% | [1] |
| Unhindered Disulfide | Engineered Cysteine (LC-K149C) | None | ~70% | [1] |
| Methyl-Disulfide | Engineered Cysteine (LC-V205C) | One Methyl Group | ~85% | [1] |
| Methyl-Disulfide | Engineered Cysteine (LC-K149C) | One Methyl Group | ~90% | [1] |
| SPDB (two methyl groups) | Lysine | Two Methyl Groups | ~75% | [1] |
Note: The data presented is for maytansinoid conjugates and serves as a comparative reference for disulfide linker stability.
The Bis-(PEG6-acid)-SS linker contains an unhindered disulfide bond, which, based on comparative data, may exhibit moderate stability in plasma. The presence of the PEG6 chains may offer some steric shielding, potentially enhancing stability compared to a simple, unhindered disulfide linker. However, without direct experimental data, this remains speculative.
Alternative In Vitro Stability Assays
Beyond direct plasma incubation, several other in vitro assays can provide valuable insights into the stability of disulfide-containing conjugates like those formed with this compound.
1. Whole Blood Stability Assay: This assay is considered to have a better in vitro-in vivo correlation than plasma stability assays for some antibody-drug conjugates (ADCs). It accounts for the contribution of blood cells to conjugate stability.
2. Glutathione (B108866) (GSH) Stability Assay: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where glutathione concentrations are high. This assay assesses the susceptibility of the linker to reduction by GSH, providing an indication of its intracellular release characteristics.
3. Lysosomal Stability Assay: For ADCs that are internalized into cells, stability in the lysosomal environment is crucial. This assay evaluates the stability of the conjugate in the presence of lysosomal enzymes.
Table 2: Comparison of In Vitro Stability Assays for Disulfide Conjugates
| Assay | Biological Matrix/Condition | Key Information Provided | Relevance |
| Plasma Stability | Plasma from various species | Stability in circulation, potential for off-target release | High |
| Whole Blood Stability | Whole blood from various species | More physiologically relevant stability in circulation | High |
| Glutathione (GSH) Stability | GSH solution (simulating intracellular environment) | Rate of intracellular drug release | High |
| Lysosomal Stability | Lysosomal extracts | Stability within the lysosome post-internalization | High (for internalized conjugates) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies. Below are representative protocols for the key in vitro stability assays.
In Vitro Plasma Stability Assay Protocol
-
Preparation of Plasma: Obtain pooled plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., K2EDTA, sodium heparin). Centrifuge to remove any precipitates.
-
Incubation: Spike the this compound conjugate into the plasma at a final concentration of 10 µM. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) in plasma.
Whole Blood Stability Assay Protocol
-
Preparation of Whole Blood: Obtain fresh whole blood from the desired species containing an anticoagulant.
-
Incubation: Gently mix the this compound conjugate with the whole blood to a final concentration of 10 µM. Incubate at 37°C with continuous, gentle agitation.
-
Time Points: Collect aliquots at specified time points.
-
Sample Preparation: Immediately centrifuge the blood aliquots to separate plasma. Proceed with protein precipitation of the plasma fraction as described in the plasma stability protocol.
-
Analysis and Data Analysis: Follow the same LC-MS/MS analysis and data interpretation as the plasma stability assay.
Glutathione (GSH) Stability Assay Protocol
-
Preparation of GSH Solution: Prepare a 5 mM solution of reduced glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Add the this compound conjugate to the GSH solution to a final concentration of 10 µM. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Preparation: Stop the reaction by adding an equal volume of acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the intact conjugate and the appearance of the cleaved payload.
-
Data Analysis: Calculate the rate of disulfide bond cleavage.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro plasma stability and glutathione stability assays.
Caption: Workflow for the In Vitro Plasma Stability Assay.
Caption: Workflow for the Glutathione Stability Assay.
References
Safety Operating Guide
Proper Disposal of Bis-(PEG6-acid)-SS: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Work Area:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of Bis-(PEG6-acid)-SS involves treating it as chemical waste. This ensures the highest level of safety and environmental responsibility in the absence of specific hazardous waste classification.
-
Segregation:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, and gloves), and solutions.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Container:
-
Use a dedicated, clearly labeled, and leak-proof container for collecting this compound waste.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is securely sealed to prevent spills or the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include the approximate concentration and quantity.
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with all available information regarding the chemical.
-
Do not dispose of this compound down the drain or in regular solid waste. While polyethylene (B3416737) glycol itself is biodegradable, the overall compound's environmental impact is not fully known and disposal in wastewater systems can affect treatment processes[1].
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated this compound waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the chemical waste container.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, the following table summarizes general guidelines for related materials.
| Parameter | Guideline | Source |
| General PEG Disposal | Not considered hazardous waste, but should not enter wastewater systems. | [1] |
| Dithiobis(succinimidyl propionate) (DSP) Disposal | Not classified as a hazardous substance. Disposal must be done according to official regulations. | [2] |
| General Laboratory Chemical Waste | Segregate and dispose of via a licensed contractor. | General Best Practice |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bis-(PEG6-acid)-SS
This document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling Bis-(PEG6-acid)-SS. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not fully established, it is prudent to handle it as a potentially hazardous chemical. The following personal protective equipment is mandatory to minimize exposure and ensure safety. Information is based on safety data sheets for structurally similar PEGylated compounds.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
| Eye Protection | Chemical safety goggles | Must be worn at all times in the laboratory where the chemical is handled. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Wear nitrile gloves for splash protection.[2] If direct or prolonged contact is anticipated, consider thicker gloves. Always inspect gloves for tears or holes before use and change them immediately if they become contaminated.[2][3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn, fully fastened, to protect skin and personal clothing from potential splashes. |
| Respiratory Protection | Not required under normal use | All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to control potential exposure to dust or aerosols.[1] |
Operational Plan: Handling and Experimental Protocol
Proper planning and execution are critical when working with this compound. This section outlines a standard workflow for its use in bioconjugation, a common application for this type of linker.
Storage and Preparation:
-
Storage: Store the compound in a tightly sealed vessel at -20°C as recommended.[4]
-
Preparation: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture. Perform all weighing and solution preparation inside a chemical fume hood.[1]
Experimental Protocol: General Protein Conjugation
This protocol describes the conjugation of this compound to a protein containing primary amine groups (e.g., lysine (B10760008) residues) using EDC/NHS chemistry.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS or MES, pH 6.0-7.4)
-
Activation Buffer: MES buffer is recommended. Avoid buffers containing primary amines (like Tris) or carboxylates.
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve this compound: Prepare a stock solution of the linker in an appropriate anhydrous organic solvent (e.g., DMSO or DMF).
-
Activate Carboxylic Acid Groups:
-
In a microcentrifuge tube, mix this compound with EDC and NHS in an activation buffer.
-
The molar ratio should be optimized but a starting point is a 1:2:5 ratio of Linker:EDC:NHS.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. The molar excess of the linker to the protein will depend on the desired degree of labeling and must be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add a quenching solution to consume any unreacted NHS-ester.
-
Purify the Conjugate: Remove excess linker and reaction byproducts using a suitable method such as dialysis or size-exclusion chromatography.
-
Characterization: Analyze the final conjugate to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE, mass spectrometry, or HPLC.
Below is a diagram illustrating the key steps in this experimental workflow.
Disposal Plan
Proper disposal of chemical waste is paramount for environmental and personal safety.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Procedure: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal as special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office.[1]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate should be collected as hazardous waste. After rinsing, deface the label before disposing of the container.
Spill Management
In the event of a spill, follow the appropriate procedure based on the scale and location of the spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
